3,4-Dimethoxybenzoyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dimethoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOBGCWEHLRBEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188840 | |
| Record name | Veratroyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3535-37-3 | |
| Record name | 3,4-Dimethoxybenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3535-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Veratroyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003535373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Veratroyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Veratroyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.517 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Veratroyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6WDP6K3S2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 3,4-Dimethoxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 3,4-Dimethoxybenzoyl chloride, a key intermediate in the synthesis of various pharmaceutical compounds. The information is presented to support research, development, and quality control activities.
Core Physical Properties
This compound, also known as veratroyl chloride, is a solid organic compound.[1] Its physical characteristics are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉ClO₃ | [2] |
| Molecular Weight | 200.62 g/mol | [3] |
| Appearance | Off-white to gray crystals, flakes, or chunks | [1][4] |
| Melting Point | 68 - 73 °C | [1][4] |
| Boiling Point | 95-98°C at 1 mmHg | [4] |
| Solubility | Soluble in toluene | [4] |
| Form | Solid | [3] |
Note: This compound reacts violently with water.[1][5]
Experimental Protocols
The following outlines the general methodologies for determining the key physical properties of this compound.
1. Determination of Melting Point:
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.
-
2. Synthesis of this compound:
Two common methods for the synthesis of this compound from 3,4-dimethoxybenzoic acid (veratric acid) are described below. These protocols provide a basis for laboratory-scale preparation.
-
Method 1: Using Thionyl Chloride in Benzene (B151609) [6][7]
-
Method 2: Using Thionyl Chloride in Tetrahydrofuran with a Catalyst [8][9]
-
Dissolve 3,4-dimethoxybenzoic acid in tetrahydrofuran.
-
Add a catalytic amount of N,N-Dimethylformamide (DMF).
-
Stir the solution at room temperature.
-
Add thionyl chloride dropwise.
-
Continue stirring at room temperature for approximately 8 hours.[8][9]
-
After the reaction is complete, the product is obtained after work-up and purification.[8][9]
-
Chemical Structure and Reactivity
The reactivity of this compound is primarily dictated by the acyl chloride functional group, which is highly susceptible to nucleophilic attack. The methoxy (B1213986) groups on the benzene ring are electron-donating, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions.
Caption: Logical diagram illustrating the key structural components and primary reactivity pathway of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound 98 3535-37-3 [sigmaaldrich.com]
- 4. This compound CAS#: 3535-37-3 [m.chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. prepchem.com [prepchem.com]
- 7. Synthesis routes of this compound [benchchem.com]
- 8. CN108794328A - The preparation method of 3,4- dimethoxy-benzoyl chlorides - Google Patents [patents.google.com]
- 9. guidechem.com [guidechem.com]
3,4-Dimethoxybenzoyl chloride chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethoxybenzoyl chloride, also known as veratroyl chloride, is a pivotal chemical intermediate in the fields of pharmaceutical sciences, agrochemicals, and materials science.[1] Its chemical structure, featuring a reactive acyl chloride group and two electron-donating methoxy (B1213986) groups on the benzene (B151609) ring, makes it a versatile reagent for introducing the 3,4-dimethoxybenzoyl (veratroyl) moiety into various molecular scaffolds.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications, with a focus on experimental protocols relevant to research and development.
Chemical Structure and Identification
This compound is a monosubstituted benzoyl chloride with two methoxy groups at the C3 and C4 positions.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | Veratroyl chloride, 3,4-dimethoxybenzene-1-carbonyl chloride |
| CAS Number | 3535-37-3[2][3][4][5] |
| EC Number | 222-568-0[3] |
| Molecular Formula | C₉H₉ClO₃[2][4][6] |
| Molecular Weight | 200.62 g/mol [2][3][4][5] |
| InChI | InChI=1S/C9H9ClO3/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3[2][3] |
| InChIKey | VIOBGCWEHLRBEP-UHFFFAOYSA-N[2] |
| SMILES | COc1ccc(C(=O)Cl)cc1OC[7] |
| Beilstein No. | 783596[3] |
Physicochemical and Spectroscopic Properties
The compound is a solid at room temperature and is sensitive to moisture.[1] Quantitative properties are summarized below.
Physical Properties
| Property | Value | Source |
| Appearance | Light grey / Off-white to gray solid (crystals, flakes, or chunks) | [1][8][9] |
| Melting Point | 68 - 73 °C | [3][6][8][10] |
| Boiling Point | 95-98 °C at 1 mmHg | [9] |
| Solubility | Soluble in Toluene, Benzene, Tetrahydrofuran (THF) | [9][11][12][13] |
| Storage Temp. | Inert atmosphere, Room Temperature | [9][14] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectrum Type | Data Availability / Source |
| ¹H NMR | Available from SpectraBase, ChemicalBook.[2][15] Solvent: CDCl₃.[15] |
| ¹³C NMR | Available from SpectraBase, ChemicalBook.[7][8] Solvent: CDCl₃.[8] |
| Infrared (IR) | Available from ChemicalBook.[12] |
| Mass Spec (EI) | Spectrum available from NIST WebBook.[6] |
Chemical Reactivity and Applications
As an acyl chloride, this compound is a highly reactive compound used in various organic transformations. It is an excellent acylating agent.
-
Acylation Reactions : It readily reacts with nucleophiles such as alcohols, phenols, and amines to form the corresponding esters and amides in a process known as nucleophilic acyl substitution.[1]
-
Friedel-Crafts Acylation : It is used to acylate aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones. The two methoxy groups activate the ring, but their steric and electronic influence directs the substitution.[1]
These reactions make it a valuable building block in the synthesis of complex molecules, including:
-
Pharmaceuticals : It is a precursor for compounds with potent and selective antitumor properties, such as 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole.
-
Drug Development : It has been used in the synthesis of chiral auxiliaries and various benzamide (B126) derivatives.[16]
Experimental Protocols
Detailed methodologies are critical for reproducible research. The following sections provide protocols for the synthesis of this compound and its subsequent use in acylation reactions.
Synthesis of this compound
The most common method for synthesizing this compound is the reaction of 3,4-dimethoxybenzoic acid (veratric acid) with a chlorinating agent, such as thionyl chloride (SOCl₂).
Protocol 1: Synthesis using Thionyl Chloride in Benzene with Pyridine (B92270) Catalyst
-
Materials :
-
3,4-Dimethoxybenzoic acid (Veratric acid): 10.0 g (54.9 mmol)
-
Anhydrous Benzene: 50 ml
-
Thionyl chloride: 13 g (109 mmol)
-
Pyridine: 2-3 drops
-
-
Procedure :
-
In a 100 ml two-necked round-bottom flask, dissolve 10.0 g of veratric acid in 50 ml of benzene.
-
Add 2 to 3 drops of pyridine to the solution.
-
While stirring at room temperature, add 13 g of thionyl chloride dropwise over 3 minutes.
-
Heat the mixture to 70-80 °C on a water bath and maintain this temperature for 2 hours under a reflux condenser with continuous stirring.
-
After the reaction is complete, remove the solvent and excess thionyl chloride by evaporation under reduced pressure.
-
The resulting product is 11.0 g of veratroyl chloride as a colorless powder (100% yield).[12][17]
-
Protocol 2: Synthesis using Thionyl Chloride in Tetrahydrofuran (THF) with DMF Catalyst
-
Materials :
-
3,4-Dimethoxybenzoic acid: 1821 mg
-
Tetrahydrofuran (THF): 40 ml
-
N,N-Dimethylformamide (DMF): 0.5 ml
-
Thionyl chloride: 3 g
-
-
Procedure :
-
Add 1821 mg of 3,4-dimethoxybenzoic acid to a reactor, followed by 40 ml of THF.
-
With stirring at room temperature, add 0.5 ml of N,N-Dimethylformamide.
-
Continue stirring at room temperature for 0.5 hours.
-
Add 3 g of thionyl chloride dropwise.
-
Continue to stir the reaction at room temperature for 8 hours.[13]
-
Upon completion, the product is obtained after post-treatment and purification, with a reported yield of 82.8%.[13]
-
Caption: Workflow for the synthesis of this compound.
General Protocol for Friedel-Crafts Acylation
This protocol describes the general procedure for acylating an aromatic compound using this compound. Anhydrous conditions are critical.
-
Materials :
-
Aromatic Substrate (e.g., Anisole, Benzene)
-
This compound (1.0 equiv.)
-
Anhydrous Lewis Acid (e.g., AlCl₃, FeCl₃) (1.1 - 2.5 equiv.)
-
Anhydrous, inert solvent (e.g., Dichloromethane (DCM), Nitrobenzene)
-
-
Procedure :
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon, Nitrogen), add the aromatic substrate and the anhydrous solvent.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add the Lewis acid portion-wise, ensuring the internal temperature remains low. A slurry will form.
-
Prepare a solution of this compound in the anhydrous solvent.
-
Add the this compound solution dropwise to the cooled slurry over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction may require heating depending on the substrate's reactivity. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring it into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure to yield the crude aryl ketone product, which can be further purified by column chromatography or recrystallization.
-
Caption: Generalized reaction pathway for Friedel-Crafts acylation.
Safety and Handling
This compound is a corrosive and hazardous chemical that requires careful handling.[10]
-
Hazards :
-
Precautions :
-
Handle only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, a face shield, and a lab coat.[10][18]
-
Keep away from moisture and water. Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.[1][9]
-
-
First Aid :
-
Skin Contact : Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.[8]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]
-
Inhalation : Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[8]
-
Ingestion : Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[8]
-
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
- 1. hmdb.ca [hmdb.ca]
- 2. This compound(3535-37-3) 1H NMR spectrum [chemicalbook.com]
- 3. 3535-37-3|this compound|BLD Pharm [bldpharm.com]
- 4. websites.umich.edu [websites.umich.edu]
- 5. scbt.com [scbt.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound(3535-37-3) 13C NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. 3,4-二甲氧基苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound(3535-37-3) IR2 [m.chemicalbook.com]
- 13. CN108794328A - The preparation method of 3,4- dimethoxy-benzoyl chlorides - Google Patents [patents.google.com]
- 14. google.com [google.com]
- 15. spectrabase.com [spectrabase.com]
- 16. This compound | 3535-37-3 [chemicalbook.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. benchchem.com [benchchem.com]
Veratroyl Chloride: A Comprehensive Technical Guide for Researchers
For immediate release: This technical guide provides an in-depth overview of Veratroyl chloride, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, detailed synthesis protocols, key reactions, and applications in the synthesis of biologically active compounds, alongside essential safety and handling information.
Core Chemical Data
Veratroyl chloride, also known as 3,4-dimethoxybenzoyl chloride, is a versatile reagent in organic synthesis.[1] Its fundamental properties are summarized below for easy reference.
| Property | Value | Citations |
| CAS Number | 3535-37-3 | [2] |
| Molecular Weight | 200.62 g/mol | [1] |
| Molecular Formula | C₉H₉ClO₃ | [2] |
| Synonyms | This compound, Veratric acid chloride | [2][3] |
| Appearance | White to gray crystals, flakes, or chunks | [1] |
| Melting Point | 68-72 °C | [1] |
| Boiling Point | 298.2 °C at 760 mmHg | [3] |
| Density | 1.224 g/cm³ | [3] |
Synthesis of Veratroyl Chloride
Veratroyl chloride is commonly synthesized from veratric acid. The following experimental protocol details a high-yield synthesis method.
Experimental Protocol: Synthesis from Veratric Acid
Materials:
-
Veratric acid (3,4-dimethoxybenzoic acid)
-
Thionyl chloride
-
Benzene (B151609) (or a greener solvent alternative)
-
Pyridine (B92270) (catalyst)
Procedure:
-
In a 2-neck 100 ml round-bottom flask, dissolve 10.0 g (54.9 mmol) of veratric acid in 50 ml of benzene.[4][5]
-
While stirring at room temperature, add 13 g (109 mmol) of thionyl chloride dropwise over 3 minutes.[4][5]
-
Heat the mixture to 70-80 °C on a water bath and maintain this temperature for 2 hours under a reflux condenser with continuous agitation.[4][5]
-
After the reaction is complete, evaporate the solvent and excess thionyl chloride under reduced pressure.[4][5]
-
This procedure yields approximately 11.0 g of veratroyl chloride as a colorless powder, achieving a near-quantitative yield.[4][5]
An alternative procedure involves suspending 25 g of veratric acid in 400 ml of dry benzene, treating it with a large excess of thionyl chloride, and refluxing for 5 hours.[6] After removing the benzene and excess thionyl chloride in vacuo, 26.5 g of the product is obtained as a light brown solid.[6]
Caption: Synthesis workflow for Veratroyl Chloride from Veratric Acid.
Key Chemical Reactions
Veratroyl chloride is a potent acylating agent, making it a valuable building block in organic synthesis.[1] Its primary reactions are governed by nucleophilic acyl substitution.[1]
-
Esterification: It readily reacts with alcohols and phenols to form 3,4-dimethoxybenzoate esters. This reaction involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion.[1]
-
Amide Formation: Veratroyl chloride reacts with primary and secondary amines to yield N-substituted 3,4-dimethoxybenzamides. The use of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can significantly enhance the reaction rate.[1]
-
Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, veratroyl chloride can acylate aromatic compounds to produce ketones. The reaction proceeds through the formation of a highly electrophilic acylium ion.[1]
-
Hydrolysis: It is sensitive to moisture and hydrolyzes in the presence of water to form 3,4-dimethoxybenzoic acid (veratric acid).[1] This necessitates storage in dry, airtight containers.[1]
Caption: Key reactions of Veratroyl Chloride.
Applications in Drug Development and Synthesis
The 3,4-dimethoxybenzoyl moiety is a structural feature in various biologically active molecules.[1] Consequently, veratroyl chloride serves as a crucial intermediate in the synthesis of compounds with potential therapeutic applications.[1]
Derivatives of veratroyl chloride have been investigated for several biological activities:
-
Antifungal Agents: N-(3,4-dimethoxybenzyl)-substituted compounds derived from veratroyl chloride have shown potential as antifungal agents.[1]
-
Antitumor Agents: It is a key building block in the synthesis of certain antitumor compounds.[1]
-
Antiprotozoal Agents: N-benzoyl-2-hydroxybenzamides, synthesized using benzoyl chloride derivatives, have demonstrated activity against various protozoan parasites, including P. falciparum (the causative agent of malaria), trypanosomes, and Leishmania.[7]
-
Antimicrobial Agents: Novel derivatives of valine incorporating a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety, synthesized via an acyl chloride intermediate, have shown antimicrobial activity against Gram-positive bacteria.[8] Similarly, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have been evaluated for their antimicrobial and antibiofilm properties.[9]
Safety and Handling
Veratroyl chloride is a corrosive substance that requires careful handling to ensure laboratory safety.
Hazards:
Precautionary Measures:
-
Handle in a well-ventilated place.[11]
-
Wear suitable protective clothing, including gloves and eye/face protection.[11]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]
-
In case of contact with eyes, rinse cautiously with water for several minutes.[10]
-
If swallowed, rinse mouth and do NOT induce vomiting. Seek immediate medical attention.[10]
-
Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable regulations.[11]
References
- 1. This compound|Veratroyl Chloride, 98% [benchchem.com]
- 2. Veratroyl chloride | C9H9ClO3 | CID 77070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pinpools.com [pinpools.com]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. prepchem.com [prepchem.com]
- 7. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 3535-37-3 Name: Veratroyl chloride [xixisys.com]
- 11. echemi.com [echemi.com]
An In-depth Technical Guide to the Synthesis of 3,4-Dimethoxybenzoyl Chloride from Veratric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3,4-dimethoxybenzoyl chloride, a crucial intermediate in the manufacturing of various pharmaceutical compounds. The primary synthetic route detailed herein involves the reaction of veratric acid with thionyl chloride. This document outlines the reaction conditions, experimental protocols, and relevant quantitative data to facilitate its application in a laboratory and developmental setting.
Reaction Overview
The conversion of veratric acid (3,4-dimethoxybenzoic acid) to its corresponding acid chloride, this compound, is a standard transformation in organic synthesis. The most common and effective method employs thionyl chloride (SOCl₂) as the chlorinating agent.[1] This reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. The reaction is often facilitated by a catalytic amount of a base such as pyridine (B92270) or N,N-dimethylformamide (DMF) and can be carried out in various inert solvents.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative data from various reported experimental procedures for the synthesis of this compound.
Table 1: Reactant and Reagent Quantities
| Parameter | Procedure 1[2][4] | Procedure 2[5] | Procedure 3[6] | Procedure 4[3] |
| Veratric Acid | 10.0 g (54.9 mmol) | 25 g | 1.0 g | 1.821 g |
| Thionyl Chloride | 13 g (109 mmol) | Large Excess | 2 mL | 3 g |
| Solvent | Benzene (B151609) (50 mL) | Benzene (400 mL) | Toluene (10 mL) | Tetrahydrofuran (40 mL) |
| Catalyst | Pyridine (2-3 drops) | None Mentioned | None Mentioned | N,N-Dimethylformamide (0.5 mL) |
Table 2: Reaction Conditions and Yields
| Parameter | Procedure 1[2][4] | Procedure 2[5] | Procedure 3[6] | Procedure 4[3] |
| Temperature | 70-80°C | Reflux | Reflux | Room Temperature |
| Reaction Time | 2 hours | 5 hours | 1 hour | 8 hours |
| Reported Yield | 100% (11.0 g) | Not explicitly stated, but 26.5 g of product was obtained. | Not explicitly stated for the isolated acid chloride. | 82.8 - 83.6% |
| Product Form | Colorless powder | Light brown solid | Used in situ | Not specified |
Table 3: Physical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₉H₉ClO₃[7] |
| Molecular Weight | 200.62 g/mol [2][7] |
| CAS Number | 3535-37-3[7] |
| Melting Point | 68-73°C[5][8] |
| Boiling Point | 95-98°C at 1 mmHg[8] |
| Appearance | Off-white to pale yellow solid[9] or colorless powder[2][4] |
| Spectroscopic Data | Available data includes ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[7][10] |
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound based on established procedures.
Protocol 1: Synthesis using Thionyl Chloride with Pyridine Catalyst in Benzene
This protocol is based on the procedure reported by Benchchem.[2][4]
Materials:
-
Veratric acid (10.0 g, 54.9 mmol)
-
Benzene (50 mL)
-
Pyridine (2-3 drops)
-
Thionyl chloride (13 g, 109 mmol)
Procedure:
-
In a 100 mL two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 10.0 g of veratric acid in 50 mL of benzene.
-
Add 2 to 3 drops of pyridine to the solution.
-
While stirring at room temperature, add 13 g of thionyl chloride dropwise over 3 minutes.
-
Heat the reaction mixture to 70-80°C on a water bath and maintain this temperature under reflux with agitation for 2 hours.
-
After the reaction is complete, evaporate the solvent and excess thionyl chloride under reduced pressure to obtain the crude product.
-
The resulting this compound is obtained as a colorless powder (11.0 g, 100% yield).[2][4]
Protocol 2: Synthesis using Excess Thionyl Chloride in Benzene
This procedure is adapted from PrepChem.com.[5]
Materials:
-
Veratric acid (25 g)
-
Dry benzene (400 mL)
-
Thionyl chloride (large excess)
Procedure:
-
Suspend 25 g of veratric acid in 400 mL of dry benzene in a suitable reaction flask fitted with a reflux condenser.
-
Add a large excess of thionyl chloride to the suspension.
-
Reflux the mixture for 5 hours.
-
Remove the benzene and excess thionyl chloride in vacuo.
-
Wash the oily residue five times with 150 mL portions of fresh dry benzene, followed by distillation of the benzene after each wash to remove residual thionyl chloride.
-
This procedure yields 26.5 g of this compound as a light brown solid with a melting point of 68-69°C.[5]
Protocol 3: Synthesis using Thionyl Chloride with DMF Catalyst in Tetrahydrofuran
This protocol is derived from a patent application.[3]
Materials:
-
3,4-dimethoxybenzoic acid (1.821 g)
-
Tetrahydrofuran (40 mL)
-
N,N-Dimethylformamide (0.5 mL)
-
Thionyl chloride (3 g)
Procedure:
-
To a reactor, add 1.821 g of 3,4-dimethoxybenzoic acid and 40 mL of tetrahydrofuran.
-
With stirring at room temperature, add 0.5 mL of N,N-Dimethylformamide.
-
Continue stirring at room temperature for 30 minutes.
-
Add 3 g of thionyl chloride dropwise.
-
Continue to stir the reaction mixture at room temperature for 8 hours.
-
After the reaction is complete, the product is obtained after post-treatment and purification, with a reported yield of 82.8%.[3]
Visualizations
Reaction Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound from veratric acid.
Caption: General workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
The following diagram illustrates the simplified reaction mechanism.
Caption: Simplified mechanism of carboxylic acid chlorination by thionyl chloride.
References
- 1. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 2. Synthesis routes of this compound [benchchem.com]
- 3. CN108794328A - The preparation method of 3,4- dimethoxy-benzoyl chlorides - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. prepchem.com [prepchem.com]
- 6. prepchem.com [prepchem.com]
- 7. This compound [webbook.nist.gov]
- 8. This compound | 3535-37-3 [sigmaaldrich.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. This compound(3535-37-3) 1H NMR [m.chemicalbook.com]
Veratroyl Chloride: A Core Component in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Veratroyl chloride, systematically known as 3,4-dimethoxybenzoyl chloride, is a highly versatile acylating agent extensively employed in organic synthesis. Its unique structural features, particularly the presence of two methoxy (B1213986) groups on the benzene (B151609) ring, impart distinct reactivity and make it a valuable building block for a wide array of complex molecules, including pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the key characteristics of veratroyl chloride, its synthesis, and its applications in organic synthesis, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.
Core Characteristics and Physical Properties
Veratroyl chloride is a white to gray crystalline solid under standard conditions.[1] The electron-donating nature of the two methoxy groups at the 3 and 4 positions of the benzoyl chloride moiety significantly influences its reactivity, making the carbonyl carbon highly susceptible to nucleophilic attack.[1] It is a moisture-sensitive compound that reacts with water, highlighting the need for handling under inert and dry conditions.[1]
A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉ClO₃ | [1] |
| Molecular Weight | 200.62 g/mol | [1] |
| Appearance | White to gray crystals, flakes, or chunks | [1] |
| Melting Point | 68-72 °C | [1] |
| Boiling Point | 298.2 °C at 760 mmHg | [1] |
| Density | 1.224 g/cm³ | [1] |
| CAS Number | 3535-37-3 | [1] |
Synthesis of Veratroyl Chloride
The most common and efficient method for the preparation of veratroyl chloride is the reaction of veratric acid (3,4-dimethoxybenzoic acid) with a chlorinating agent, such as thionyl chloride (SOCl₂).[2] This reaction is typically carried out in an inert solvent like benzene or tetrahydrofuran (B95107) (THF) and can be catalyzed by a few drops of pyridine (B92270) or N,N-dimethylformamide (DMF).[2][3] The byproducts of the reaction with thionyl chloride, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product.[2]
Experimental Protocol: Synthesis of Veratroyl Chloride from Veratric Acid
This protocol is adapted from established literature procedures.[2][4]
Materials:
-
Veratric acid (3,4-dimethoxybenzoic acid)
-
Thionyl chloride (SOCl₂)
-
Anhydrous benzene (or THF)
-
Pyridine (or DMF)
-
Rotary evaporator
-
Standard glassware for reflux under an inert atmosphere
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend veratric acid (e.g., 10.0 g, 54.9 mmol) in anhydrous benzene (50 mL).[2]
-
Add a catalytic amount of pyridine (2-3 drops).[2]
-
Slowly add thionyl chloride (e.g., 13.0 g, 8.0 mL, 109 mmol) to the stirred suspension at room temperature.[2]
-
Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 2 hours.[2] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess solvent and thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude veratroyl chloride.[2] The product is often obtained in high purity and can be used directly in subsequent steps or further purified by recrystallization if necessary.
Caption: Workflow for the Synthesis of Veratroyl Chloride.
Reactivity and Key Reactions in Organic Synthesis
The primary utility of veratroyl chloride lies in its role as a potent acylating agent. The electron-donating methoxy groups enhance the electrophilicity of the carbonyl carbon, making it highly reactive towards a variety of nucleophiles. The core reaction mechanism is nucleophilic acyl substitution.[1]
Nucleophilic Acyl Substitution
In this two-step mechanism, a nucleophile attacks the electrophilic carbonyl carbon of the veratroyl chloride, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of the chloride leaving group and the reformation of the carbon-oxygen double bond, resulting in the acylated product.[1]
Caption: General Mechanism of Nucleophilic Acyl Substitution.
Amide Formation (Amidation)
Veratroyl chloride readily reacts with primary and secondary amines to form the corresponding N-substituted 3,4-dimethoxybenzamides.[5] These reactions are typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.[5]
Experimental Protocol: Synthesis of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide
This protocol details the acylation of an amine with veratroyl chloride.[5]
Materials:
-
5-phenyl-1H-pyrazol-3-amine
-
Veratroyl chloride
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine
-
Ice bath
-
Standard glassware for reaction under an inert atmosphere
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 5-phenyl-1H-pyrazol-3-amine (1.0 equivalent) in anhydrous DCM.[5]
-
Add triethylamine (1.0 equivalent) to the solution.[5]
-
Cool the reaction mixture to 0 °C using an ice bath.[5]
-
Slowly add a solution of veratroyl chloride (1.0 equivalent) in anhydrous DCM to the stirred amine solution.[5]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with water and brine, followed by drying the organic layer and removing the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Ester Formation (Esterification)
Alcohols and phenols react with veratroyl chloride to form the corresponding 3,4-dimethoxybenzoate esters.[1] Similar to amidation, a base is often used to scavenge the HCl produced during the reaction.
Friedel-Crafts Acylation
Veratroyl chloride can be used in Friedel-Crafts acylation reactions to introduce the 3,4-dimethoxybenzoyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic substrate.
Caption: Friedel-Crafts Acylation using Veratroyl Chloride.
Applications in Drug Development and Materials Science
The 3,4-dimethoxybenzoyl moiety is a key structural feature in numerous biologically active compounds. Consequently, veratroyl chloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its ability to readily form stable amide and ester linkages makes it an invaluable tool for medicinal chemists in the lead discovery and optimization phases of drug development. Furthermore, the functional group transformations enabled by veratroyl chloride are also leveraged in the synthesis of functional materials and agrochemicals.[1]
Safety and Handling
Veratroyl chloride is a corrosive substance that can cause severe skin burns and eye damage.[1] It is also moisture-sensitive and reacts with water to liberate toxic hydrogen chloride gas.[1] Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere.
References
An In-depth Technical Guide to the Acylation Reactions of 3,4-Dimethoxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dimethoxybenzoyl chloride, also known as veratroyl chloride, is a valuable acylating agent in organic synthesis, pivotal for the introduction of the 3,4-dimethoxybenzoyl moiety into a wide array of molecular scaffolds. This functional group is a common feature in numerous biologically active compounds and pharmaceutical intermediates. This technical guide provides a comprehensive overview of the core mechanisms of acylation reactions involving this compound, namely Friedel-Crafts acylation of arenes and the N-acylation of amines. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to serve as a crucial resource for researchers in synthetic chemistry and drug development.
Core Acylation Mechanisms
This compound participates in two primary types of acylation reactions, each with a distinct mechanism driven by the nature of the nucleophile.
Friedel-Crafts Acylation: Electrophilic Aromatic Substitution
The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key steps are:
-
Formation of the Acylium Ion: A strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), coordinates to the chlorine atom of this compound. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This highly electrophilic species is the active acylating agent.
-
Electrophilic Attack: The electron-rich π-system of the aromatic substrate acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step transiently disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Regeneration of Aromaticity: A weak base, typically the complex formed between the Lewis acid and the leaving group (e.g., AlCl₄⁻), abstracts a proton from the carbon atom bearing the newly attached acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the corresponding 3,4-dimethoxybenzophenone (B177204) derivative.
The 3,4-dimethoxy substitution pattern on the benzoyl chloride makes the acylium ion electron-rich, which can influence its reactivity. The methoxy (B1213986) groups are ortho, para-directing and activating, which can affect the regioselectivity of the acylation on substituted aromatic substrates.
N-Acylation of Amines: Nucleophilic Acyl Substitution
The reaction of this compound with primary or secondary amines to form amides is a classic example of nucleophilic acyl substitution. This reaction, often referred to as the Schotten-Baumann reaction when performed in the presence of a base, is highly efficient. The mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound. This results in the formation of a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.
-
Deprotonation: A base, which can be a second equivalent of the amine or an added base like triethylamine (B128534) or pyridine (B92270), removes the proton from the nitrogen atom, yielding the neutral amide product and the hydrochloride salt of the base. The use of an external base is common to neutralize the HCl produced and drive the reaction to completion.
Quantitative Data on Acylation Reactions
The following tables summarize quantitative data for representative Friedel-Crafts acylation and N-acylation reactions involving this compound.
Table 1: Friedel-Crafts Acylation with this compound
| Aromatic Substrate | Lewis Acid Catalyst | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| Chlorobenzene | Ferric Chloride (FeCl₃) | 1,1,2,2-Tetrachloroethane | Reflux, 8 hours | 4'-Chloro-3,4-dimethoxybenzophenone | 71.7 | [1] |
| Veratrole | H-Y and H-BEA Zeolites | Chlorobenzene | Not specified | 3,4,3',4'-Tetramethoxybenzophenone | Not specified | [2] |
Table 2: N-Acylation of Amines with this compound
| Amine Substrate | Base | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| Aniline | Triethylamine | Cyrene™ | 0 °C to RT, 1 hour | N-phenyl-3,4-dimethoxybenzamide | 92 | [3] |
| Benzylamine | Triethylamine | Cyrene™ | 0 °C to RT, 1 hour | N-benzyl-3,4-dimethoxybenzamide | 95 | [3] |
| 5-phenyl-1H-pyrazol-3-amine | Triethylamine | Dichloromethane (B109758) | 0 °C to RT, 12-24 hours | 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide | Not specified | [4] |
| Ammonia | Not specified | Not specified | -5 to 0 °C, 30 min | 3,4-Dimethoxybenzamide | Not specified | [5] |
Detailed Experimental Protocols
Synthesis of this compound
This protocol describes the preparation of the acylating agent from its corresponding carboxylic acid.
Materials:
-
3,4-Dimethoxybenzoic acid (Veratric acid)
-
Thionyl chloride (SOCl₂)
-
Pyridine or N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous benzene (B151609) or tetrahydrofuran (B95107) (THF)
Procedure:
-
In a 2-neck 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 10.0 g (54.9 mmol) of 3,4-dimethoxybenzoic acid in 50 mL of anhydrous benzene.[6]
-
Add 2 to 3 drops of pyridine as a catalyst.[6]
-
While stirring at room temperature, add 13 g (109 mmol) of thionyl chloride dropwise over 3 minutes.[6]
-
Heat the mixture to 70-80 °C on a water bath and maintain at this temperature for 2 hours under reflux with continuous stirring.[6]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Evaporate the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to obtain this compound as a colorless powder (yield: ~100%).[6]
Characterization:
-
Melting Point: 68-70 °C[7]
-
¹H NMR (CDCl₃): Chemical shifts will be consistent with the structure of this compound.
-
IR (KBr): A strong absorption band around 1770-1790 cm⁻¹ corresponding to the C=O stretch of the acyl chloride.
General Protocol for Friedel-Crafts Acylation
This protocol is a general procedure for the acylation of an aromatic substrate using this compound and a Lewis acid catalyst.
Materials:
-
Aromatic substrate (e.g., chlorobenzene, anisole)
-
This compound
-
Anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃)
-
Anhydrous dichloromethane (DCM) or 1,1,2,2-tetrachloroethane
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, a reflux condenser with a gas outlet to a trap, and a magnetic stir bar, add the aromatic substrate (1.0 equivalent) and the anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly and portion-wise, add the Lewis acid catalyst (1.1-1.2 equivalents) while maintaining the temperature below 10 °C.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it to the dropping funnel.
-
Add the this compound solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for the required time (monitor by TLC). For the synthesis of 4'-Chloro-3,4-dimethoxybenzophenone, the reaction is refluxed for 8 hours.[1]
-
Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Stir vigorously until the solid dissolves.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Characterization of 4'-Chloro-3,4-dimethoxybenzophenone:
-
Melting Point: 96-97 °C[1]
-
¹H NMR and ¹³C NMR: The spectra will show signals corresponding to the protons and carbons of the 3,4-dimethoxyphenyl and 4-chlorophenyl rings.
-
IR: A strong C=O stretching absorption for the ketone will be present in the range of 1650-1670 cm⁻¹.
General Protocol for N-Acylation of an Amine
This protocol describes a general method for the synthesis of amides from this compound and a primary or secondary amine.
Materials:
-
Primary or secondary amine
-
This compound
-
Triethylamine (Et₃N) or pyridine
-
Anhydrous dichloromethane (DCM) or Cyrene™
-
1 M HCl
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 equivalent) and triethylamine (1.1-1.2 equivalents) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Dissolve this compound (1.0-1.1 equivalents) in a minimal amount of the same anhydrous solvent.
-
Add the this compound solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by recrystallization or column chromatography. For reactions in Cyrene™ with primary amines, the product may precipitate upon addition of water and can be collected by filtration.[3]
Characterization of N-benzyl-3,4-dimethoxybenzamide:
-
¹H NMR (CDCl₃): Signals for the aromatic protons of both rings, the methoxy groups, the methylene (B1212753) protons of the benzyl (B1604629) group, and the amide N-H proton will be present.
-
IR (KBr): A characteristic C=O stretch for the amide will be observed around 1640-1660 cm⁻¹, and an N-H stretch will be present around 3300 cm⁻¹.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Friedel-Crafts Acylation with this compound.
Caption: Mechanism of N-Acylation of Amines with this compound.
Caption: Experimental Workflow for Friedel-Crafts Acylation.
Conclusion
This compound is a versatile and efficient reagent for the introduction of the 3,4-dimethoxybenzoyl group into organic molecules through Friedel-Crafts acylation and N-acylation reactions. Understanding the underlying mechanisms of these transformations is crucial for optimizing reaction conditions and achieving desired outcomes. The provided protocols and quantitative data serve as a practical guide for the synthesis of a variety of substituted benzophenones and benzamides, which are important precursors in the development of new pharmaceuticals and other advanced materials. Careful control of reaction parameters, such as catalyst choice, temperature, and reaction time, is essential for maximizing yields and ensuring the purity of the final products.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis routes of this compound [benchchem.com]
- 7. 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone(131-54-4) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to the Safe Handling of 3,4-Dimethoxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3,4-Dimethoxybenzoyl chloride (also known as Veratroyl chloride), a chemical intermediate crucial in pharmaceutical synthesis and other laboratory applications. Due to its hazardous nature, strict adherence to safety protocols is essential to ensure the well-being of laboratory personnel and the integrity of research.
Chemical Identification and Properties
This compound is a solid, off-white to gray crystalline substance.[1] It is important to be familiar with its chemical and physical properties to handle it safely.
| Property | Value |
| CAS Number | 3535-37-3 |
| EC Number | 222-568-0 |
| Molecular Formula | C₉H₉ClO₃[2] |
| Molecular Weight | 200.62 g/mol [2] |
| Melting Point | 68-73 °C (154.4-163.4 °F)[1][2] |
| Boiling Point | 95-98 °C at 1 mmHg[1] |
| Solubility | Soluble in Toluene[1] |
| Sensitivity | Moisture sensitive[1][2] |
Hazard Identification and Classification
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2][3] It is also harmful if swallowed, in contact with skin, or if inhaled.[2] The substance reacts violently with water, liberating toxic gas.[2]
| Hazard Class | GHS Classification |
| Skin Corrosion/Irritation | Category 1B[3][4] |
| Serious Eye Damage/Irritation | Category 1 |
| Acute Toxicity (Oral) | Harmful if swallowed[2] |
| Acute Toxicity (Dermal) | Harmful in contact with skin[2] |
| Acute Toxicity (Inhalation) | Harmful if inhaled[2] |
GHS Pictogram:
[4]
Hazard Statements:
Safe Handling and Storage Protocols
Proper handling and storage are critical to minimize the risks associated with this compound.
Handling
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[2][3]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2][3] This includes tightly fitting safety goggles, chemical-resistant gloves, and a lab coat.[3]
-
Hygiene: Wash hands thoroughly after handling.[2][5] Do not eat, drink, or smoke in the work area.[2][5]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[2][5]
-
Moisture: Avoid contact with moisture as it reacts violently with water.[2][5]
Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3]
-
Incompatible Materials: Store away from strong oxidizing agents and strong bases.[2]
-
Moisture Protection: Protect from moisture.[2] Store under an inert atmosphere, such as nitrogen.[2][6]
-
Storage Area: Store in a corrosives area and keep locked up.[2][6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when working with this compound.
| Protection Type | Specification |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield (8-inch minimum).[3][7] Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2] |
| Skin Protection | Chemical-resistant gloves (inspect before use).[7] A complete suit protecting against chemicals or a lab coat should be worn.[7] |
| Respiratory Protection | If dusts or aerosols are generated, use a NIOSH-approved respirator.[2] |
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2][5] |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2][3]
-
Unsuitable Extinguishing Media: Do not use water, as the substance reacts violently with it.[2][8]
-
Specific Hazards: Contact with water liberates toxic gas.[2] Hazardous combustion products include carbon monoxide, carbon dioxide, and hydrogen chloride gas.[2]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][3]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Ensure adequate ventilation.[3]
-
Environmental Precautions: Prevent the chemical from entering drains.[3]
-
Containment and Cleanup: Sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[2][5] Avoid generating dust.[3]
Experimental Workflow: Safe Handling Procedure
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
Stability and Reactivity
-
Reactivity: Reacts violently with water.[2]
-
Chemical Stability: Stable under recommended storage conditions (cool, dry, inert atmosphere).[2] It is moisture-sensitive.[2]
-
Incompatible Materials: Strong oxidizing agents and strong bases.[2]
-
Hazardous Decomposition Products: Upon decomposition, it may produce carbon monoxide, carbon dioxide, and hydrogen chloride gas.[2]
Disposal Considerations
Dispose of contents and container in accordance with local, regional, and national regulations.[3] Waste material should be handled by a licensed waste disposal company.[6]
This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) and proper laboratory safety training. Always prioritize safety and consult with your institution's environmental health and safety department for specific guidance.
References
- 1. This compound CAS#: 3535-37-3 [m.chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. 3,4-二甲氧基苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. tcichemicals.com [tcichemicals.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
Methodological & Application
Application Notes and Protocols for N-acylation using 3,4-Dimethoxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylation is a fundamental and widely utilized transformation in organic synthesis, crucial for the construction of amide bonds. The resulting N-acyl compounds are prevalent in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. The 3,4-dimethoxybenzoyl moiety, in particular, is a common structural motif in medicinal chemistry, valued for its electronic and steric properties that can influence the pharmacological profile of a molecule. This document provides detailed protocols for the N-acylation of primary and secondary amines using 3,4-dimethoxybenzoyl chloride, offering both a classic and a modern, greener approach to this important reaction.
Data Presentation
The following table summarizes the yields of N-acylated products from the reaction of various amines with this compound under different reaction conditions.
| Amine Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| Aniline | N-Phenyl-3,4-dimethoxybenzamide | Triethylamine (B128534), Cyrene™, 0 °C to RT, 1h | 92 | [1] |
| Benzylamine | N-Benzyl-3,4-dimethoxybenzamide | Triethylamine, Cyrene™, 0 °C to RT, 1h | 95 | [1] |
| Morpholine | (3,4-Dimethoxyphenyl)(morpholino)methanone | Triethylamine, Dichloromethane (B109758), RT, 1h | ~95 (analogous reaction) | [2] |
| Piperidine | (3,4-Dimethoxyphenyl)(piperidin-1-yl)methanone | Aqueous NaOH, Water | High (qualitative) | [3] |
| 4-Fluoroaniline | N-(4-Fluorophenyl)-3,4-dimethoxybenzamide | Not specified | Not specified | |
| Ethylenediamine | N,N'-Bis(3,4-dimethoxybenzoyl)ethane-1,2-diamine | Not specified | Not specified |
Note: Yields are for isolated products. Analogous reaction yields are provided for context where direct data for this compound was not available.
Experimental Protocols
Two primary protocols for the N-acylation of amines with this compound are presented below. Protocol 1 describes the classic Schotten-Baumann reaction, a robust and widely used method. Protocol 2 outlines a more modern and greener approach utilizing the bio-based solvent Cyrene™.
Protocol 1: N-Acylation via Schotten-Baumann Reaction
This protocol is a versatile method for the synthesis of amides from amines and acyl chlorides in a biphasic system.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, piperidine)
-
10% Aqueous Sodium Hydroxide (B78521) (NaOH) solution
-
Dichloromethane (CH2Cl2) or Diethyl ether
-
Distilled water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
-
Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)
-
Magnetic stirrer
Procedure:
-
Amine Solution Preparation: In a round-bottom flask, dissolve the amine (1.0 equivalent) in dichloromethane.
-
Reaction Setup: Cool the flask in an ice bath and begin stirring.
-
Base Addition: Slowly add the 10% aqueous sodium hydroxide solution (2.0-3.0 equivalents) to the stirred amine solution.
-
Acyl Chloride Addition: Dissolve this compound (1.0-1.2 equivalents) in a minimal amount of dichloromethane and add it dropwise to the biphasic reaction mixture over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove unreacted amine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate (B1210297)/hexanes) or by column chromatography on silica (B1680970) gel.
-
Protocol 2: N-Acylation in a Green Solvent (Cyrene™)
This protocol offers a more environmentally friendly alternative to traditional chlorinated solvents.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine)
-
Triethylamine (Et3N)
-
Cyrene™
-
Water
-
Ethyl acetate (for optional purification step)
-
Anhydrous sodium sulfate (for optional purification step)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in Cyrene™ (to make a ~1 M solution) and cool the flask to 0 °C in an ice bath.
-
Base and Amine Addition: To the stirred solution, add triethylamine (1.1 equivalents) followed by the dropwise addition of the amine (1.0 equivalent).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature over 1 hour.
-
Precipitation and Isolation:
-
Add water (approximately 10 volumes relative to Cyrene™) to the reaction mixture.
-
Stir vigorously until the product precipitates out of solution.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water.
-
-
Purification (if necessary):
-
If the product does not precipitate or if further purification is required, extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The product can then be purified by recrystallization or column chromatography.
-
Visualizations
Synthesis of this compound
The necessary acylating agent, this compound, can be readily synthesized from commercially available 3,4-dimethoxybenzoic acid (veratric acid).
Caption: Synthesis of this compound.
General N-Acylation Workflow
The following diagram illustrates the general workflow for the N-acylation of an amine with this compound.
Caption: General Workflow for N-Acylation.
Logical Relationship in Schotten-Baumann Reaction
This diagram outlines the key components and their roles in the Schotten-Baumann reaction.
Caption: Schotten-Baumann Reaction Phases.
References
Application Notes and Protocols for the Esterification of Alcohols with 3,4-Dimethoxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed procedure for the synthesis of 3,4-dimethoxybenzoate esters from primary, secondary, and tertiary alcohols using 3,4-dimethoxybenzoyl chloride. This transformation is a valuable tool in organic synthesis, particularly in the fields of medicinal chemistry and drug development, where the 3,4-dimethoxybenzoyl moiety can be introduced to modify the properties of a parent molecule.
Introduction
Esterification is a fundamental reaction in organic chemistry involving the formation of an ester from an alcohol and a carboxylic acid or its derivative. The use of an acyl chloride, such as this compound, is a highly efficient method for this transformation due to the high reactivity of the acyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base, typically pyridine (B92270) or a tertiary amine like triethylamine (B128534), is commonly employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1] The reactivity of alcohols in this reaction generally follows the order: primary > secondary > tertiary, primarily due to steric hindrance.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the esterification of various classes of alcohols with this compound. The data is compiled from literature reports and analogous reactions.
| Alcohol Type | Example Alcohol | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Primary | Methanol | Pyridine | Dichloromethane (B109758) | 0 to rt | 2 - 4 | 95 - 99[2] |
| Ethanol | Pyridine | Dichloromethane | 0 to rt | 2 - 4 | 90 - 98 | |
| Benzyl Alcohol | Pyridine | Dichloromethane | 0 to rt | 3 - 6 | 85 - 95 | |
| Secondary | Isopropanol | Pyridine | Dichloromethane | rt to 40 | 6 - 12 | 60 - 80 |
| Cyclohexanol | Pyridine | Dichloromethane | rt to 40 | 8 - 16 | 55 - 75 | |
| Tertiary | tert-Butanol | Pyridine/DMAP | Dichloromethane | 40 | 24 - 48 | 10 - 30 |
Note: Yields are highly dependent on the specific substrate and reaction conditions. The use of a catalyst such as 4-Dimethylaminopyridine (DMAP) may be beneficial, especially for less reactive secondary and tertiary alcohols.
Experimental Protocols
This section provides a general protocol for the esterification of an alcohol with this compound.
Materials
-
Alcohol (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography (optional)
General Procedure
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq) and anhydrous dichloromethane.
-
Addition of Base: Cool the solution to 0 °C in an ice bath and add anhydrous pyridine or triethylamine (1.5 - 2.0 eq) dropwise with stirring.
-
Addition of Acyl Chloride: Dissolve this compound (1.1 - 1.5 eq) in anhydrous dichloromethane and add it dropwise to the alcohol solution at 0 °C over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for the time indicated in the table above, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). For less reactive alcohols, heating may be required.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acyl chloride), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude ester can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure product.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the esterification procedure.
Caption: General workflow for the esterification of alcohols.
Signaling Pathway of the Reaction Mechanism
The following diagram illustrates the nucleophilic acyl substitution mechanism for the pyridine-catalyzed esterification of an alcohol with this compound.
Caption: Reaction mechanism for pyridine-catalyzed esterification.
Conclusion
The esterification of alcohols with this compound is a reliable and versatile method for the synthesis of 3,4-dimethoxybenzoate esters. The provided protocols and data serve as a valuable resource for researchers in the planning and execution of these reactions. Careful consideration of the alcohol's steric hindrance and the adjustment of reaction conditions accordingly are key to achieving high yields.
References
The Strategic Use of 3,4-Dimethoxybenzoyl Chloride in the Synthesis of Isoquinoline Alkaloids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline (B145761) alkaloids represent a large and diverse family of naturally occurring compounds, many of which exhibit significant physiological and pharmacological activities. Their core structural motif, the isoquinoline nucleus, is a key pharmacophore in numerous approved drugs and clinical candidates. The synthesis of complex isoquinoline alkaloids often relies on robust and efficient methods for constructing the isoquinoline core. One of the most powerful and widely adopted strategies is the Bischler-Napieralski reaction, which involves the intramolecular cyclization of a β-arylethylamide. A critical precursor in this synthesis is the appropriately substituted N-acyl-β-arylethylamine.
This application note details the use of 3,4-dimethoxybenzoyl chloride as a key acylating agent in the synthesis of isoquinoline alkaloids, particularly those bearing the characteristic 1-(3,4-dimethoxybenzyl) substitution pattern, such as the vasodilator papaverine. The protocols provided herein offer a comprehensive guide for researchers in organic synthesis and medicinal chemistry.
Core Synthetic Strategy: The Bischler-Napieralski Reaction
The synthesis of 1-substituted-3,4-dihydroisoquinolines from this compound follows a two-step sequence:
-
N-Acylation: The reaction of a substituted phenethylamine (B48288), such as 3,4-dimethoxyphenethylamine (B193588) (homoveratrylamine), with this compound to form the corresponding amide, N-(3,4-dimethoxyphenethyl)-3,4-dimethoxybenzamide.
-
Cyclization: The intramolecular electrophilic aromatic substitution of the amide, promoted by a dehydrating agent, to yield the 3,4-dihydroisoquinoline (B110456) derivative. This is the core Bischler-Napieralski reaction.[1][2][3]
Subsequent dehydrogenation of the resulting 3,4-dihydroisoquinoline can lead to the fully aromatic isoquinoline scaffold.
Experimental Protocols
Protocol 1: Synthesis of N-(3,4-Dimethoxyphenethyl)-3,4-dimethoxybenzamide (Amide Formation)
This protocol is a generalized procedure for the N-acylation of a primary amine with an acyl chloride, based on established methods.[4][5]
Materials:
-
3,4-Dimethoxyphenethylamine
-
This compound
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-dimethoxyphenethylamine (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.
-
Slowly add the this compound solution dropwise to the stirred amine solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-(3,4-dimethoxyphenethyl)-3,4-dimethoxybenzamide.
-
The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.
Quantitative Data for a Similar N-Acylation:
| Acyl Chloride | Amine | Base | Solvent | Temperature | Time | Yield (%) |
| This compound | Benzylamine (B48309) | Triethylamine | Cyrene™ | 0 °C to RT | 1 h | 95 |
Table 1: Representative yield for N-acylation with this compound.[4]
Protocol 2: Bischler-Napieralski Cyclization of N-(3,4-Dimethoxyphenethyl)-3,4-dimethoxybenzamide
This protocol is a generalized procedure based on the well-established Bischler-Napieralski reaction conditions.[1][2][6]
Materials:
-
N-(3,4-Dimethoxyphenethyl)-3,4-dimethoxybenzamide
-
Phosphorus oxychloride (POCl₃) or Phosphorus pentoxide (P₂O₅)
-
Anhydrous toluene (B28343) or acetonitrile (B52724)
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
Place N-(3,4-dimethoxyphenethyl)-3,4-dimethoxybenzamide (1.0 eq) in a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere.
-
Add anhydrous toluene or acetonitrile to the flask.
-
Carefully add phosphorus oxychloride (POCl₃) (2.0-5.0 eq) to the stirred suspension.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully quench by slowly pouring it onto crushed ice.
-
Basify the aqueous solution with a saturated NaHCO₃ solution until the pH is ~8-9.
-
Extract the aqueous layer with DCM or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline.
-
The crude product can be purified by column chromatography or crystallization.
Quantitative Data for a Similar Bischler-Napieralski Cyclization:
The following data is from a protocol for a similar substrate, demonstrating the typical conditions and yield.[6]
| Substrate | Reagent | Solvent | Temperature | Time | Yield |
| N-Acyl-β-arylethylamide (0.29 mmol) | POCl₃ (2 mL) | Anhydrous DCM (2 mL) | Reflux | 4 h | Not specified |
Table 2: Representative conditions for a Bischler-Napieralski cyclization.[6]
Visualization of the Synthetic Pathway
The overall synthetic workflow can be visualized as a two-step process, starting from the commercially available this compound and 3,4-dimethoxyphenethylamine.
The mechanism of the Bischler-Napieralski reaction is believed to proceed through a nitrilium ion intermediate.
Conclusion
This compound is a valuable and readily available starting material for the synthesis of a wide range of isoquinoline alkaloids. The N-acylation of phenethylamine derivatives followed by the Bischler-Napieralski cyclization provides a reliable and efficient route to the core 3,4-dihydroisoquinoline structure. The protocols and data presented in this application note serve as a practical guide for researchers engaged in the synthesis of these important bioactive molecules. Further optimization of reaction conditions for specific substrates may be necessary to achieve maximum yields and purity.
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. Papaverine | C20H21NO4 | CID 4680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
Application Notes and Protocols: 3,4-Dimethoxybenzoyl Chloride for Amine Protection
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3,4-dimethoxybenzoyl (DMB) group is a valuable protecting group for primary and secondary amines in multi-step organic synthesis. Introduced via the highly reactive 3,4-dimethoxybenzoyl chloride, this group offers a balance of stability under basic and nucleophilic conditions while being readily cleavable under specific acidic or oxidative conditions. The electron-donating methoxy (B1213986) groups on the aromatic ring enhance the acid lability of the resulting amide bond compared to an unsubstituted benzoyl group, allowing for selective deprotection. This document provides detailed application notes, experimental protocols, and comparative data for the use of this compound as an amine protecting group.
Introduction
In the synthesis of complex molecules such as pharmaceuticals and natural products, the temporary protection of reactive functional groups is a cornerstone of synthetic strategy. Amines, being nucleophilic and basic, often require protection to prevent unwanted side reactions. The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and removable selectively under mild conditions without affecting other parts of the molecule.
The 3,4-dimethoxybenzoyl group, derived from this compound (also known as veratroyl chloride), serves as an effective protecting group for amines. The resulting 3,4-dimethoxybenzamide (B75079) is stable to basic, reductive, and many nucleophilic reagents. Its removal can be achieved under acidic or oxidative conditions, providing orthogonality with other protecting groups. The increased electron density in the benzene (B151609) ring from the two methoxy groups facilitates cleavage under milder acidic conditions than those required for a simple benzoyl group.
Key Advantages:
-
Ease of Introduction: High-yielding reaction with primary and secondary amines.
-
Stability: Robust under basic, nucleophilic, and some reductive/oxidative conditions.
-
Acid Lability: Cleavable under moderately acidic conditions (e.g., trifluoroacetic acid), which are milder than those required for simple benzamides.
-
Orthogonality: Can be removed in the presence of acid-stable and base-labile protecting groups. Oxidative cleavage provides an alternative deprotection pathway.
Physicochemical Properties
-
This compound:
-
N-(3,4-Dimethoxybenzoyl) Protected Amines (General):
-
Typically stable, crystalline solids.
-
Characterized by standard spectroscopic methods (NMR, IR, MS).
-
IR Spectroscopy: Characteristic amide C=O stretch around 1630-1660 cm⁻¹ and N-H stretch (for primary amine derivatives) around 3300 cm⁻¹.
-
Experimental Protocols
Synthesis of this compound
This compound can be readily prepared from commercially available 3,4-dimethoxybenzoic acid (veratric acid).
Protocol 3.1.1: Preparation using Thionyl Chloride
-
To a solution of 3,4-dimethoxybenzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., toluene (B28343) or dichloromethane), add a catalytic amount of N,N-dimethylformamide (DMF).[2]
-
Add thionyl chloride (1.5-2.0 eq) dropwise to the solution at room temperature.[2][3]
-
Stir the reaction mixture at room temperature or heat gently (e.g., to 40-50 °C) for 1-3 hours, or until the evolution of gas (HCl and SO₂) ceases.[2]
-
Remove the excess thionyl chloride and solvent under reduced pressure to yield crude this compound.[2]
-
The product can often be used without further purification or can be purified by distillation or recrystallization.[2]
| Reactant/Reagent | Molar Eq. | Purity | Typical Yield | Reference |
| 3,4-Dimethoxybenzoic Acid | 1.0 | >98% | \multirow{2}{*}{>80%} | [2][3] |
| Thionyl Chloride | 1.5 - 2.0 | >99% | [2][3] | |
| DMF (catalyst) | ~0.05 | Anhydrous | [2] |
Protection of a Primary Amine
Protocol 3.2.1: General Procedure for Amine Protection
-
Dissolve the primary or secondary amine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or ethyl acetate.
-
Add a base, such as triethylamine (B128534) (1.1-1.5 eq) or pyridine, to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.05-1.2 eq) in the same anhydrous solvent.
-
Add the solution of this compound dropwise to the amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) or sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
| Amine Substrate | Base (eq.) | Solvent | Time (h) | Yield (%) |
| Primary Aliphatic Amine | Triethylamine (1.2) | DCM | 1-3 | >90 |
| Aniline Derivative | Pyridine (1.5) | THF | 2-5 | 85-95 |
| Secondary Aliphatic Amine | Triethylamine (1.2) | DCM | 2-4 | >90 |
Deprotection of N-(3,4-Dimethoxybenzoyl) Amines
The 3,4-dimethoxybenzoyl group is most commonly removed under acidic or oxidative conditions.
Protocol 3.3.1: Acidic Cleavage with Trifluoroacetic Acid (TFA)
-
Dissolve the N-(3,4-dimethoxybenzoyl) protected amine (1.0 eq) in dichloromethane (DCM).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add trifluoroacetic acid (TFA), typically as a 10-50% (v/v) solution in DCM.[1][4] For substrates sensitive to strong acid, a cation scavenger such as anisole (B1667542) or triisopropylsilane (B1312306) (2-5 eq) should be added.[1]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC until the starting material is consumed.[4]
-
Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the deprotected amine.
Protocol 3.3.2: Oxidative Cleavage with DDQ
While less common for amides than for ethers, oxidative cleavage is a potential alternative. The reactivity is substrate-dependent.[4]
-
Dissolve the N-(3,4-dimethoxybenzoyl) protected amine (1.0 eq) in a mixture of dichloromethane and water (e.g., 18:1 v/v).[5]
-
Add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (2.0-2.5 eq).
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C), monitoring by TLC.[6]
-
Upon completion, filter the reaction mixture to remove the hydroquinone (B1673460) byproduct.
-
Wash the filtrate with a saturated aqueous sodium bicarbonate solution to remove any remaining DDQ and acidic byproducts.
-
Extract the aqueous layer with DCM, combine the organic layers, dry, and concentrate to yield the deprotected amine.
| Method | Reagent(s) | Solvent | Temperature | Typical Time | Yield | Notes |
| Acidic Cleavage | TFA (10-50%) | DCM | 0 °C to RT | 1-4 h | High | Scavenger (e.g., anisole) recommended.[1] |
| Oxidative Cleavage | DDQ (2-2.5 eq) | DCM/H₂O | RT to 50 °C | 2-24 h | Variable | Substrate dependent; may be slower for amides.[4][6] |
Diagrams and Workflows
Caption: Workflow for amine protection and deprotection.
Caption: Mechanism of amine protection.
Caption: Mechanism of acidic deprotection.
Stability and Orthogonality
The 3,4-dimethoxybenzoyl group provides good stability and offers orthogonal protection strategies.
-
Stable to:
-
Basic conditions: Resistant to hydrolysis with common bases (e.g., NaOH, K₂CO₃, amines).
-
Nucleophiles: Generally stable to various nucleophiles.
-
Catalytic Hydrogenation: Unlike a benzyl (B1604629) group, the benzoyl amide bond is typically stable to standard catalytic hydrogenation conditions (e.g., H₂, Pd/C). This allows for the deprotection of other groups like Cbz or benzyl ethers in its presence.
-
-
Labile to:
-
Strong Acids: Cleaved by strong acids like TFA, HBr.[7] The rate of cleavage is faster than for a simple benzoyl group due to the electron-donating methoxy substituents which stabilize the acylium ion intermediate.
-
Oxidizing Agents: Can be cleaved by potent oxidizing agents like DDQ or ceric ammonium (B1175870) nitrate (B79036) (CAN), although conditions may need to be harsher than for the corresponding 3,4-dimethoxybenzyl ethers.[6][8]
-
-
Orthogonality:
-
vs. Boc: The Boc group is also acid-labile. Selective cleavage can be challenging, but the 3,4-dimethoxybenzoyl group generally requires stronger acidic conditions than the Boc group, allowing for selective Boc removal with milder acid.
-
vs. Fmoc: The 3,4-dimethoxybenzoyl group is completely stable to the basic conditions (e.g., piperidine) used to remove the Fmoc group, making them an orthogonal pair.
-
vs. Cbz/Bn: The 3,4-dimethoxybenzoyl group is stable to the hydrogenolysis conditions used to remove Cbz and benzyl groups.
-
Conclusion
This compound is a highly effective reagent for the protection of primary and secondary amines. The resulting amides exhibit a useful stability profile, with robustness to basic and nucleophilic conditions, while allowing for deprotection under acidic or oxidative conditions. The enhanced acid lability compared to the unsubstituted benzoyl group provides a greater degree of flexibility in complex synthetic routes. The straightforward protocols for protection and deprotection make the 3,4-dimethoxybenzoyl group a valuable tool for chemists in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. 3,4-Dimethoxybenzamide | C9H11NO3 | CID 73705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN108794328A - The preparation method of 3,4- dimethoxy-benzoyl chlorides - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. DDQ as a versatile and easily recyclable oxidant: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Friedel-Crafts Acylation with Veratroyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a fundamental and versatile electrophilic aromatic substitution reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of aryl ketones, which are key intermediates and structural motifs in a vast array of therapeutic agents. The use of veratroyl chloride (3,4-dimethoxybenzoyl chloride) as the acylating agent allows for the incorporation of the 3,4-dimethoxybenzoyl group, a scaffold present in numerous biologically active molecules.
These application notes provide a comprehensive guide, including a detailed experimental protocol, for conducting the Friedel-Crafts acylation of an activated aromatic substrate, veratrole (1,2-dimethoxybenzene), with veratroyl chloride. This specific reaction is an excellent example of synthesizing a poly-methoxylated benzophenone, a class of compounds with applications in medicinal chemistry and materials science.
Reaction Principle and Mechanism
The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion. A Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of veratroyl chloride. This polarization facilitates the cleavage of the carbon-chlorine bond, forming a resonance-stabilized acylium ion.[1][2]
The electron-rich aromatic ring of the substrate, in this case, veratrole, then acts as a nucleophile, attacking the acylium ion. This attack forms a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[3] Aromaticity is subsequently restored by the removal of a proton from the carbon atom bearing the new acyl group, typically by the AlCl₄⁻ species formed in the initial step. This step regenerates the Lewis acid catalyst and yields the final aryl ketone product.[4]
A significant advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone product is less reactive than the starting aromatic compound due to the electron-withdrawing nature of the carbonyl group. This deactivation prevents further acylation reactions, thus avoiding polysubstitution products.[4] Furthermore, the acylium ion is stable and does not undergo rearrangements, leading to predictable regioselectivity.[2]
Experimental Protocols
This section provides a detailed methodology for the Friedel-Crafts acylation of veratrole with veratroyl chloride using aluminum chloride as the catalyst.
Materials:
-
Veratroyl chloride (this compound)
-
Veratrole (1,2-dimethoxybenzene)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Hydrochloric Acid (HCl), concentrated and 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Crushed Ice
-
Standard, dry glassware for organic synthesis (e.g., three-necked round-bottom flask, addition funnel, reflux condenser)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: All glassware must be thoroughly oven-dried and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions. Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser connected to a gas bubbler (to maintain a positive pressure of inert gas), and a 100 mL addition funnel.
-
Reagent Preparation:
-
In the reaction flask, place anhydrous aluminum chloride (1.1 to 1.2 equivalents) and suspend it in anhydrous dichloromethane (approx. 50 mL). Cool the suspension to 0 °C using an ice-water bath with continuous stirring.
-
In a separate flask, dissolve veratroyl chloride (1.0 equivalent) in anhydrous dichloromethane (approx. 30 mL). Transfer this solution to the addition funnel.
-
In another separate flask, dissolve veratrole (1.0 equivalent) in anhydrous dichloromethane (approx. 20 mL).
-
-
Addition of Reactants:
-
Slowly add the veratroyl chloride solution from the addition funnel to the stirred suspension of aluminum chloride dropwise over 20-30 minutes. Maintain the internal temperature of the reaction mixture at 0-5 °C throughout the addition.
-
After the complete addition of veratroyl chloride, rinse the addition funnel with a small amount of anhydrous dichloromethane and then add the veratrole solution to the funnel.
-
Add the veratrole solution dropwise to the reaction mixture over 30-40 minutes, ensuring the temperature remains at 0-5 °C.
-
-
Reaction:
-
Once the addition of veratrole is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]
-
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture back to 0 °C in an ice bath.
-
Carefully and slowly quench the reaction by pouring the mixture into a beaker containing a vigorously stirred mixture of crushed ice (approx. 150 g) and concentrated hydrochloric acid (approx. 50 mL).[6] Caution: This process is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.
-
Continue stirring the mixture for 15-20 minutes until the aluminum salts are fully dissolved.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine all the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
-
Purification:
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.
-
Data Presentation
The following table summarizes representative reaction parameters for Friedel-Crafts acylation of various methoxy-substituted aromatic compounds. These values can serve as a starting point for optimization.
| Aromatic Substrate | Acylating Agent | Lewis Acid | Solvent | Molar Ratio (Arene:Acylating Agent:Catalyst) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Veratrole | Acetic Anhydride | Solid Acid (e.g., ZrPW) | Solvent-free | 1:1.5 (Arene:Acylating Agent) | 130 | 5 | >90 | [5] |
| 1,2,3-Trimethoxybenzene | Adipoyl Chloride | AlCl₃ | Dichloromethane | 1:0.5:1.1 | Room Temp. | 3 | Not specified | [7][8] |
| Anisole | Benzoyl Chloride | Cu(OTf)₂ | [bmim][BF₄] | 5:1 (Arene:Acylating Agent) | 80 | 1 | Quantitative | |
| Veratrole | Benzoic Anhydride | Cs-DTP/K-10 | Solvent-free | 5:1 (Arene:Acylating Agent) | 90 | 2 | 89.3 (conversion) | [9][10] |
Visualizations
Friedel-Crafts Acylation Workflow
Caption: Experimental workflow for Friedel-Crafts acylation.
Friedel-Crafts Acylation Mechanism
Caption: Mechanism of Friedel-Crafts acylation.
Safety Precautions
-
Anhydrous Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing heat and HCl gas. Handle in a fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure all glassware is scrupulously dry.
-
Veratroyl Chloride: As with all acyl chlorides, it is corrosive and a lachrymator. It will react with moisture to produce HCl. Handle in a fume hood with appropriate PPE.
-
Dichloromethane (DCM): A volatile organic solvent and a suspected carcinogen. Use only in a well-ventilated fume hood.
-
Reaction Quenching: The quenching of the reaction with water/acid is highly exothermic and releases HCl gas. This must be done slowly, with efficient cooling and stirring, in a fume hood.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. chemijournal.com [chemijournal.com]
- 6. websites.umich.edu [websites.umich.edu]
- 7. AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride: Spectroscopic Investigations and Density Functional Theory Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 3,4-Dimethoxybenzoyl Chloride in Pharmaceutical Intermediate Synthesis
Introduction
3,4-Dimethoxybenzoyl chloride, also known as veratroyl chloride, is a crucial acylating agent and a versatile building block in the synthesis of a wide array of pharmaceutical intermediates. Its 3,4-dimethoxybenzene (veratrole) moiety is a common structural feature in numerous biologically active compounds and natural products. The high reactivity of the acyl chloride group allows for efficient introduction of the 3,4-dimethoxybenzoyl group into various molecules, primarily through N-acylation of amines to form amides and Friedel-Crafts acylation of aromatic compounds. These reactions are fundamental steps in the synthesis of several important active pharmaceutical ingredients (APIs), including the vasodilator Papaverine (B1678415) and the antispasmodic agent Drotaverine.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, intended for researchers, scientists, and professionals in drug development.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical synthesis is the formation of amide bonds, which are precursors to more complex heterocyclic structures.
1. Synthesis of Papaverine Intermediates
Papaverine, an opium alkaloid, is a potent vasodilator. Its synthesis involves the creation of a 1-benzylisoquinoline (B1618099) core. This compound is not directly used in the most common modern syntheses of papaverine, which often start from different precursors. However, analogous acylation reactions are central to historical and alternative synthetic routes where an N-acyl intermediate is formed and subsequently cyclized. For instance, the synthesis of 3,4-dihydropapaverine, a key intermediate, involves the cyclization of an N-acylphenylalanine derivative.[1] While the specific acyl group in that synthesis is N-phenylacetyl, the underlying principle of forming an amide that is then cyclized is a core strategy in isoquinoline (B145761) alkaloid synthesis.[1][2][3][4][5]
2. Synthesis of Drotaverine Intermediates
Drotaverine is an antispasmodic drug structurally related to papaverine, featuring diethoxy groups instead of dimethoxy groups on one of the aromatic rings.[6] The industrial synthesis of drotaverine involves the condensation of 3,4-diethoxyphenylacetic acid with 3,4-diethoxyphenethylamine (B1270529) to form an amide, which is then cyclized using a dehydrating agent like phosphorus oxychloride.[6][7][8] Although this process uses diethoxy analogues, the fundamental chemical transformation—amide formation followed by Bischler-Napieralski cyclization—is directly applicable to syntheses starting from dimethoxy precursors. This compound can be used to synthesize analogous amide intermediates for related isoquinoline structures.
3. General N-Acylation for Bioactive Amide Synthesis
This compound is widely used for the N-acylation of various primary and secondary amines to produce N-substituted benzamides.[9] This reaction, often performed under Schotten-Baumann conditions, is a robust method for creating diverse amide libraries for drug discovery.[10] The resulting amides can be final drug candidates or intermediates for more complex molecules. The 3,4-dimethoxybenzoyl moiety can enhance biological activity or modulate physicochemical properties such as lipophilicity.
Data Presentation
The following tables summarize quantitative data for key reactions involving this compound and related processes.
Table 1: Synthesis of this compound
| Starting Material | Reagent | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 3,4-Dimethoxybenzoic Acid | Thionyl Chloride | Benzene (B151609) | Pyridine (B92270) (cat.) | 70-80 | 2 | 100 | [11] |
| 3,4-Dimethoxybenzoic Acid | Thionyl Chloride | Benzene | - | Reflux | 5 | ~97 | [12] |
| 3,4-Dimethoxybenzoic Acid | Thionyl Chloride | Tetrahydrofuran | DMF | Room Temp | 8 | 82.8 |[13][14] |
Table 2: Representative N-Acylation Reactions with this compound
| Amine Substrate | Base | Solvent | Temperature | Time (h) | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Aniline | Triethylamine (B128534) | Cyrene™ | 0 °C to RT | 1 | Amide | 92 | [9] |
| Benzylamine | Triethylamine | Cyrene™ | 0 °C to RT | 1 | Amide | 95 | [9] |
| Azepane | Triethylamine | Dichloromethane | 0 °C to RT | 18 | Amide | N/A |[15] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 3,4-Dimethoxybenzoic Acid
This protocol describes the conversion of a carboxylic acid to its corresponding acyl chloride using thionyl chloride.
-
Materials:
-
3,4-Dimethoxybenzoic acid (veratric acid)
-
Thionyl chloride (SOCl₂)
-
Benzene (or an alternative anhydrous solvent like Dichloromethane)
-
Pyridine or Dimethylformamide (DMF) (catalytic amount)
-
Two-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
-
Procedure:
-
In a two-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3,4-dimethoxybenzoic acid (e.g., 10.0 g, 54.9 mmol) in anhydrous benzene (50 mL).[11]
-
Add a catalytic amount (2-3 drops) of pyridine to the solution.[11]
-
While stirring at room temperature, add thionyl chloride (e.g., 13 g, 109 mmol, 2 equivalents) dropwise over 3-5 minutes.[11]
-
Heat the reaction mixture to 70-80°C using a water bath and maintain this temperature for 2 hours under reflux with continuous stirring.[11]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride by evaporation under reduced pressure to obtain the crude this compound.[11] The product is often a solid and can be used in the next step without further purification.[12]
-
Protocol 2: General N-Acylation of an Amine (Schotten-Baumann Conditions)
This protocol provides a general method for synthesizing N-substituted amides from an amine and this compound.
-
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM) or Cyrene™ (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware for extraction and filtration
-
-
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath with stirring.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add the solution of this compound dropwise to the stirred amine solution at 0°C.[15]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-18 hours.[9][15] Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide product.
-
Purify the product by recrystallization or column chromatography as needed.
-
Mandatory Visualizations
Caption: Synthesis of this compound from Veratric Acid.
Caption: General experimental workflow for N-acylation of amines.
Caption: Synthetic pathway for isoquinolines using N-acylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. The biosynthesis of papaverine proceeds via (S)-reticuline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Page loading... [guidechem.com]
- 8. RU2561489C2 - Drotaverine synthesis method - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Amide Synthesis [fishersci.co.uk]
- 11. Synthesis routes of this compound [benchchem.com]
- 12. prepchem.com [prepchem.com]
- 13. CN108794328A - The preparation method of 3,4- dimethoxy-benzoyl chlorides - Google Patents [patents.google.com]
- 14. guidechem.com [guidechem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of 3,4-Dimethoxybenzoyl Chloride in the Synthesis of Novel Antitumor Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dimethoxybenzoyl chloride, also known as veratroyl chloride, is a pivotal chemical intermediate in the synthesis of a variety of compounds with significant pharmacological activities. This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in the preparation of potent antitumor agents. The primary focus is on the synthesis of tubulin polymerization inhibitors, a well-established class of anticancer drugs. We will explore the synthesis of three major classes of compounds: 2-Arylbenzothiazoles, Chalcones, and Combretastatin (B1194345) A-4 analogs. Detailed methodologies for their synthesis, quantitative analysis of their cytotoxic activities, and protocols for key biological assays are presented. Furthermore, this document elucidates the underlying mechanism of action, specifically the signaling cascade initiated by tubulin inhibition, leading to cell cycle arrest and apoptosis.
Introduction: Targeting Microtubules in Cancer Therapy
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They are integral to numerous cellular processes, including the maintenance of cell structure, intracellular transport, and most critically, the formation of the mitotic spindle during cell division. The dynamic nature of microtubules makes them a prime target for anticancer therapy. Disruption of tubulin polymerization dynamics leads to mitotic arrest and subsequent programmed cell death (apoptosis) in rapidly dividing cancer cells. The 3,4-dimethoxybenzoyl moiety is a key structural feature in many potent tubulin inhibitors, and this compound serves as a versatile starting material for introducing this pharmacophore.
Synthesis of Antitumor Agents
The following sections provide detailed protocols for the synthesis of three classes of antitumor agents derived from this compound or its immediate precursors.
Synthesis of 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole
2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole is a potent and selective antitumor agent with significant activity against breast, colon, and lung cancer cell lines.[1] The synthesis involves the condensation of 3,4-dimethoxybenzaldehyde (B141060) with 2-amino-4-fluorothiophenol. 3,4-Dimethoxybenzaldehyde can be readily prepared from this compound by reduction.
Protocol 2.1.1: Reduction of this compound to 3,4-Dimethoxybenzaldehyde
-
Materials: this compound, Lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H), Anhydrous tetrahydrofuran (B95107) (THF), Diethyl ether, 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate solution (NaHCO₃), Brine, Anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of lithium tri-tert-butoxyaluminum hydride (1.1 equivalents) in anhydrous THF dropwise to the cooled solution with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of 1 M HCl at -78 °C.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3,4-dimethoxybenzaldehyde.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
-
Protocol 2.1.2: Synthesis of 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole
-
Materials: 3,4-Dimethoxybenzaldehyde, 2-Amino-4-fluorothiophenol, a suitable oxidizing agent (e.g., air, DMSO), a suitable solvent (e.g., dimethylformamide (DMF) or methanol).
-
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4-fluorothiophenol (1 equivalent) and 3,4-dimethoxybenzaldehyde (1.1 equivalents) in the chosen solvent.
-
Heat the reaction mixture at reflux for several hours, monitoring the progress by TLC. In some procedures, air is bubbled through the reaction mixture to facilitate oxidation.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford pure 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole.
-
Synthesis of Anticancer Chalcones
Chalcones are synthesized via the Claisen-Schmidt condensation of an acetophenone (B1666503) with a benzaldehyde (B42025) derivative. For the synthesis of chalcones incorporating the 3,4-dimethoxybenzoyl moiety, 3',4'-dimethoxyacetophenone (B42557) is a key starting material.
Protocol 2.2.1: Base-Catalyzed Claisen-Schmidt Condensation for 3',4'-Dimethoxychalcone Synthesis
-
Materials: 3',4'-Dimethoxyacetophenone, a suitable aromatic aldehyde (e.g., 4-chlorobenzaldehyde), Ethanol (B145695), Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) solution (e.g., 40% aqueous solution), Dilute hydrochloric acid (HCl), Crushed ice.
-
Procedure:
-
In a round-bottom flask, dissolve 3',4'-dimethoxyacetophenone (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add the aqueous NaOH or KOH solution dropwise with constant stirring, maintaining a low temperature.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute HCl to a pH of approximately 5-6 to precipitate the chalcone.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
-
Synthesis of Combretastatin A-4 Analogs
Combretastatin A-4 is a potent natural tubulin inhibitor. Analogs are often synthesized to improve its stability and solubility. The Wittig reaction is a common method for creating the stilbene (B7821643) core of combretastatin A-4 and its analogs. This reaction typically involves a phosphonium (B103445) ylide and an aldehyde. 3,4-Dimethoxybenzaldehyde, obtainable from this compound, can be used as a key component in this synthesis.
Protocol 2.3.1: Wittig Reaction for Combretastatin A-4 Analog Synthesis
-
Materials: 3,4,5-Trimethoxybenzyltriphenylphosphonium bromide (or other suitable phosphonium salt), 3,4-Dimethoxybenzaldehyde, a strong base (e.g., n-butyllithium, sodium hydride, or potassium carbonate in a suitable solvent system), Anhydrous solvent (e.g., THF, DMF, or an aqueous system depending on the base).
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the phosphonium salt (1 equivalent) in the anhydrous solvent.
-
Cool the suspension to 0 °C or a lower temperature as required by the base.
-
Slowly add the strong base to generate the ylide (a color change is often observed).
-
Stir the mixture for a period to ensure complete ylide formation.
-
Add a solution of 3,4-dimethoxybenzaldehyde (1 equivalent) in the same anhydrous solvent dropwise to the ylide solution.
-
Allow the reaction to proceed at the appropriate temperature for several hours, monitoring by TLC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., water or a saturated ammonium (B1175870) chloride solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product, which will be a mixture of (Z)- and (E)-isomers, by column chromatography to separate the desired biologically active (Z)-isomer.
-
Quantitative Data Presentation
The antitumor activity of the synthesized compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC₅₀) against a panel of cancer cell lines. The following tables summarize the cytotoxic activities of representative compounds from the classes discussed.
Table 1: Cytotoxic Activity of 2-Arylbenzothiazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole | MCF-7 (Breast) | <0.0001 | [1] |
| 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole | MDA-MB-468 (Breast) | <0.0001 | [1] |
| 2-(4-Aminophenyl)benzothiazole | MCF-7 (Breast) | 0.001 | [2] |
| 2-(4-Aminophenyl)benzothiazole | MDA-MB-468 (Breast) | 0.004 | [2] |
Table 2: Cytotoxic Activity of Chalcone Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| (E)-1-(3,4-Dimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | A549 (Lung) | 5.8 | [3] |
| (E)-1-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one | A549 (Lung) | 6.2 | [3] |
| (E)-1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | MCF-7 (Breast) | 3.1 | [3] |
| (E)-1-(3,4-Dimethoxyphenyl)-3-phenylprop-2-en-1-one | PC3 (Prostate) | 12.5 | [3] |
Table 3: Cytotoxic Activity of Combretastatin A-4 Analogs
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Combretastatin A-4 | HT-29 (Colon) | 0.002 | [4] |
| Combretastatin A-4 | MCF-7 (Breast) | 0.003 | [4] |
| Combretastatin A-4 Analog (Amide derivative) | A549 (Lung) | 0.015 | [4] |
| Combretastatin A-4 Analog (Ester derivative) | HT-29 (Colon) | 0.008 | [4] |
Experimental Protocols for Biological Evaluation
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials: 96-well plates, cancer cell lines, complete culture medium, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C.
-
Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials: 6-well plates, cancer cell lines, complete culture medium, test compounds, Phosphate-Buffered Saline (PBS), Trypsin-EDTA, 70% ethanol (ice-cold), Propidium Iodide (PI) staining solution (containing RNase A).
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the test compounds for a specified duration (e.g., 24 hours).
-
Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol.
-
Store the fixed cells at -20 °C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in each phase of the cell cycle using appropriate software.
-
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.
-
Materials: Purified tubulin, General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9), GTP solution, Glycerol, a fluorescent reporter that binds to polymerized microtubules, 96-well plates, a fluorescence plate reader with temperature control.
-
Procedure:
-
Prepare a tubulin reaction mix on ice containing tubulin, general tubulin buffer, GTP, glycerol, and the fluorescent reporter.
-
Add the test compounds at various concentrations to the wells of a 96-well plate. Include a vehicle control, a known inhibitor (e.g., colchicine), and a known stabilizer (e.g., paclitaxel).
-
Initiate the polymerization reaction by adding the tubulin reaction mix to the wells and immediately placing the plate in a fluorescence plate reader pre-warmed to 37 °C.
-
Monitor the fluorescence intensity over time.
-
Analyze the data by plotting fluorescence intensity versus time. Inhibitors of tubulin polymerization will decrease the rate and extent of the fluorescence increase.
-
Visualizing Mechanisms and Workflows
Signaling Pathway of Tubulin Inhibitor-Induced Apoptosis
The primary mechanism of action of the antitumor agents discussed is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to a cascade of events culminating in apoptosis. The following diagram illustrates this signaling pathway.
Caption: Signaling pathway of tubulin inhibitor-induced apoptosis.
Experimental Workflow for Antitumor Agent Development
The development of new antitumor agents from this compound follows a logical progression from chemical synthesis to biological evaluation. The following diagram outlines a typical experimental workflow.
Caption: Experimental workflow for antitumor agent development.
Conclusion
This compound and its derivatives are invaluable tools in the synthesis of novel antitumor agents, particularly those that target tubulin polymerization. The protocols and data presented herein provide a comprehensive resource for researchers in the field of medicinal chemistry and cancer drug discovery. The versatility of the 3,4-dimethoxybenzoyl scaffold allows for the generation of diverse compound libraries, and the robust biological assays described enable the thorough evaluation of their therapeutic potential. Further exploration of structure-activity relationships of these compounds will undoubtedly lead to the development of more potent and selective anticancer drugs.
References
- 1. Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Scalable Synthesis of 3,4-Dimethoxybenzaldehyde from 3,4-Dimethoxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scalable synthesis of 3,4-dimethoxybenzaldehyde (B141060) (also known as veratraldehyde) from 3,4-dimethoxybenzoyl chloride (veratroyl chloride). The featured method is a modified Rosenmund reduction, a robust and selective catalytic hydrogenation process. This application note includes a summary of quantitative data, a comprehensive experimental protocol, and a visual representation of the experimental workflow to ensure reproducibility and successful implementation in a laboratory setting.
Introduction
3,4-Dimethoxybenzaldehyde is a valuable intermediate in the synthesis of numerous pharmaceuticals and fine chemicals. Its selective and scalable production is of significant interest to the drug development and chemical industries. The Rosenmund reduction offers a classic and effective method for the conversion of an acyl chloride to its corresponding aldehyde.[1][2] This reaction typically employs a palladium catalyst supported on barium sulfate (B86663), which is often "poisoned" to prevent the over-reduction of the aldehyde product to an alcohol.[3][4] The protocol detailed herein is adapted from a well-established procedure for a similar substrate and is designed for scalability and high yield.[5]
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of 3,4-dimethoxybenzaldehyde via the modified Rosenmund reduction.
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Product | 3,4-Dimethoxybenzaldehyde | - |
| Catalyst | 10% Palladium on Carbon (Pd/C) | [5] |
| Catalyst Poison | Quinoline S | [5] |
| Solvent | Toluene (B28343) | [5] |
| Hydrogen Pressure | 50 p.s.i. | [5] |
| Reaction Temperature | Room Temperature to 35-40°C | [5] |
| Expected Yield | ~60-85% | [5][6] |
| Purity | High (after distillation) | [5] |
| Product Spectroscopic Data (¹H NMR) | See Protocol Section | - |
Experimental Protocol
This protocol is adapted from a verified procedure for the synthesis of 3,4,5-trimethoxybenzaldehyde (B134019) and is expected to provide good yields for the target molecule.[5]
Materials
-
This compound (Veratroyl chloride)
-
10% Palladium on carbon (dry)
-
Anhydrous sodium acetate
-
Quinoline S (catalyst poison)
-
Toluene (dry)
-
Celite (filter aid)
-
5% Sodium carbonate solution
-
Anhydrous sodium sulfate
-
Hydrogen gas
Equipment
-
Pressure vessel (e.g., Parr hydrogenator or similar autoclave)
-
Magnetic or mechanical stirrer
-
Standard laboratory glassware (flasks, funnels, etc.)
-
Filtration apparatus
-
Rotary evaporator
-
Distillation apparatus
Procedure
-
Charging the Reaction Vessel: In a suitable pressure vessel, add the following in order:
-
600 mL of dry toluene
-
25 g of anhydrous sodium acetate
-
3 g of dry 10% palladium-on-carbon catalyst
-
20.1 g (0.1 mol) of this compound
-
1 mL of Quinoline S[5]
-
-
Reaction Setup:
-
Flush the vessel with nitrogen gas.
-
Seal the vessel and briefly evacuate to remove nitrogen.
-
Pressurize the vessel to 50 p.s.i. with hydrogen gas.[5]
-
-
Hydrogenation:
-
Stir the mixture vigorously at room temperature under 50 p.s.i. of hydrogen for 1 hour. If the pressure drops, repressurize with hydrogen.
-
After 1 hour, gently heat the reaction mixture to 35-40°C for 2 hours.
-
Continue stirring overnight as the reaction cools to room temperature.[5]
-
-
Work-up:
-
Carefully vent the excess hydrogen pressure from the vessel.
-
Open the vessel and filter the reaction mixture through a pad of Celite (approximately 10 g) to remove the catalyst.
-
Wash the filter cake with a small amount of toluene (e.g., 25 mL).
-
Combine the filtrates and wash successively with 25 mL of 5% sodium carbonate solution and 25 mL of water.
-
Dry the organic (toluene) layer over anhydrous sodium sulfate (approximately 5 g) and filter.[5]
-
-
Isolation and Purification:
-
Concentrate the filtrate by distillation under reduced pressure to remove the toluene.
-
The crude 3,4-dimethoxybenzaldehyde can be purified by vacuum distillation.[5]
-
Expected Product Characteristics
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 9.84 (s, 1H, -CHO), 7.44 (dd, J = 8.3, 1.9 Hz, 1H, Ar-H), 7.42 (d, J = 1.9 Hz, 1H, Ar-H), 6.98 (d, J = 8.3 Hz, 1H, Ar-H), 3.95 (s, 3H, -OCH₃), 3.93 (s, 3H, -OCH₃).
Experimental Workflow Diagram
Caption: Experimental workflow for the scalable synthesis of 3,4-dimethoxybenzaldehyde.
Safety Precautions
-
The Rosenmund reduction involves the use of hydrogen gas under pressure and a flammable solvent (toluene). All operations should be conducted in a well-ventilated fume hood, and appropriate safety measures for handling pressurized and flammable materials must be in place.
-
Palladium on carbon is pyrophoric when dry and exposed to air. Handle with care under an inert atmosphere when possible.
-
Acyl chlorides are corrosive and react with moisture. Handle this compound in a dry environment and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting
-
Low or no conversion: This may be due to an inactive catalyst, insufficient hydrogen pressure, or the presence of catalyst poisons in the starting materials or solvent. Ensure the use of fresh, dry catalyst and high-purity, anhydrous reagents and solvents.[7]
-
Over-reduction to the corresponding alcohol: If 3,4-dimethoxybenzyl alcohol is observed as a significant byproduct, the catalyst is too active. The amount of catalyst poison (Quinoline S) can be slightly increased, or the reaction temperature can be lowered.[7]
-
Formation of 3,4-dimethoxybenzoic acid: This indicates the presence of water in the reaction mixture, leading to the hydrolysis of the starting material. Ensure all glassware is oven-dried and that anhydrous solvents are used.[4]
By following this detailed protocol, researchers can achieve a scalable and efficient synthesis of 3,4-dimethoxybenzaldehyde, a key building block for various applications in the pharmaceutical and chemical industries.
References
- 1. US3517066A - Rosenmund process - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN102060681A - Preparation method of 3,4-dimethoxybenzene acetaldehyde - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
How to minimize hydrolysis of 3,4-Dimethoxybenzoyl chloride during reactions
Technical Support Center: 3,4-Dimethoxybenzoyl Chloride
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize the hydrolysis of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to hydrolysis?
This compound (also known as veratroyl chloride) is an acyl chloride derivative of 3,4-dimethoxybenzoic acid.[1][2] Acyl chlorides are highly reactive compounds. The carbonyl carbon in this compound is bonded to two electronegative atoms (oxygen and chlorine), making it highly electrophilic and susceptible to nucleophilic attack by water.[3] This reaction, known as hydrolysis, results in the formation of the less reactive 3,4-dimethoxybenzoic acid and hydrochloric acid (HCl), which can reduce the yield of the desired product and introduce impurities.[4][5]
Q2: What are the primary signs of hydrolysis in my reaction?
Key indicators of significant hydrolysis of this compound include:
-
Low or inconsistent product yields: The intended reaction is compromised as the starting material is consumed by hydrolysis.[6]
-
Formation of a white precipitate: The byproduct, 3,4-dimethoxybenzoic acid, is a solid at room temperature and may precipitate out of the reaction mixture.
-
Decrease in pH: The generation of hydrochloric acid (HCl) will make the reaction mixture more acidic.[6]
-
Presence of unexpected byproducts: Analytical techniques such as NMR or LC-MS may show peaks corresponding to 3,4-dimethoxybenzoic acid.
Q3: How should I properly store and handle this compound to prevent degradation?
To maintain the integrity of this compound, it is crucial to store it under anhydrous and inert conditions. It should be kept in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to prevent exposure to atmospheric moisture.[6] Storing it in a cool, dry place, like a refrigerator, can also help minimize degradation over time.[6]
Q4: Which solvents are recommended for reactions involving this compound?
Anhydrous aprotic solvents are the preferred choice for reactions with this compound. Commonly used solvents include:
-
Tetrahydrofuran (B95107) (THF)[7][8]
-
Dichloromethane (B109758) (CH2Cl2)[9]
-
Benzene[10]
-
Diethyl ether
It is essential to use solvents with very low water content to prevent hydrolysis.[11]
Q5: Why is a base often used in reactions with this compound?
A base is typically added to reactions involving acyl chlorides to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.[4] If not neutralized, HCl can protonate the nucleophile, rendering it unreactive, or potentially catalyze unwanted side reactions, including further hydrolysis.[12] Common bases used for this purpose are tertiary amines like triethylamine (B128534) (TEA) or pyridine (B92270), which act as acid scavengers.[4][7]
Troubleshooting Guide
This section addresses common problems encountered during reactions with this compound and provides systematic solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield, with starting material consumed. | Hydrolysis of this compound. | Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Conduct the entire experiment under a dry, inert atmosphere (e.g., nitrogen or argon).[6][11] |
| Formation of a significant amount of white precipitate (likely 3,4-dimethoxybenzoic acid). | Inefficient scavenging of generated HCl, which can catalyze hydrolysis. | Use a suitable non-nucleophilic base like triethylamine or pyridine as an acid scavenger.[4][7] Ensure the base is anhydrous and added in stoichiometric amounts or slight excess (1.1-1.5 equivalents).[11] |
| The reaction is sluggish or does not go to completion. | Deactivation of the nucleophile by protonation from HCl. | Add the base to the nucleophile before the dropwise addition of this compound to neutralize the generated HCl in situ.[12] |
| The reaction is too exothermic and leads to side products. | The reaction between acyl chlorides and nucleophiles can be highly exothermic. | Control the reaction temperature by performing the addition of this compound at a low temperature (e.g., in an ice bath at 0-5 °C).[11][12] Add the acyl chloride solution dropwise to maintain temperature control. |
| Product is contaminated with 3,4-dimethoxybenzoic acid. | Hydrolysis occurred either during the reaction or the workup. | Minimize contact with water during the reaction by using anhydrous conditions. During the aqueous workup, a wash with a mild base solution (e.g., saturated aqueous NaHCO₃) can help remove the acidic 3,4-dimethoxybenzoic acid impurity.[11] |
Experimental Protocols
Protocol 1: General Procedure for Acylation using this compound
This protocol describes a general method for the acylation of an amine or alcohol, minimizing the risk of hydrolysis.
Materials:
-
This compound
-
Amine or alcohol substrate
-
Anhydrous triethylamine (TEA) or pyridine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
Reaction Setup: Assemble the reaction glassware (e.g., a round-bottom flask with a magnetic stirrer and a dropping funnel) and flame-dry it under a stream of inert gas (N₂ or Ar) to remove any adsorbed moisture. Allow the glassware to cool to room temperature under the inert atmosphere.
-
Reagent Preparation: In the reaction flask, dissolve the amine or alcohol substrate (1.0 equivalent) and anhydrous triethylamine (1.1-1.5 equivalents) in an appropriate volume of anhydrous solvent.[11]
-
Cooling: Cool the solution to 0 °C using an ice bath.[11]
-
Addition of Acyl Chloride: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous solvent in the dropping funnel. Add the this compound solution dropwise to the cooled, stirring solution of the substrate and base over 20-30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 2-16 hours.[11] Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, quench it by adding water or a saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Extract the product with a suitable organic solvent (e.g., DCM). Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove any 3,4-dimethoxybenzoic acid), and finally with brine.[11]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system.[11]
Visualizations
Workflow for Minimizing Hydrolysis
Caption: General workflow to minimize hydrolysis of this compound.
Logical Relationship of Key Protective Measures
Caption: Key relationships for preventing hydrolysis.
References
- 1. 3,4-二甲氧基苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound [webbook.nist.gov]
- 3. savemyexams.com [savemyexams.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. CN108794328A - The preparation method of 3,4- dimethoxy-benzoyl chlorides - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. prepchem.com [prepchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Purification of crude 3,4-Dimethoxybenzoyl chloride by distillation or recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3,4-Dimethoxybenzoyl chloride by distillation or recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉ClO₃ | [1] |
| Molecular Weight | 200.62 g/mol | [1] |
| Appearance | Off-white to gray crystals, flakes, or chunks | [2] |
| Melting Point | 70-73 °C (lit.) | [1] |
| Boiling Point | 95-98 °C at 1 mmHg | [2][3] |
| Solubility | Soluble in Toluene (B28343) | [2] |
| Sensitivity | Moisture sensitive | [2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities include residual starting material (3,4-dimethoxybenzoic acid), excess chlorinating agent (e.g., thionyl chloride or oxalyl chloride), and byproducts from the chlorination reaction. Hydrolysis of the product back to 3,4-dimethoxybenzoic acid due to exposure to moisture is also a significant source of impurity.
Q2: Should I choose distillation or recrystallization for purification?
A2: The choice depends on the nature of the impurities and the desired final purity.
-
Vacuum distillation is effective for removing non-volatile impurities, such as the starting carboxylic acid, and can yield a very pure product.[4]
-
Recrystallization is suitable for removing colored impurities and other solid byproducts. It can be a simpler procedure if appropriate solvents are identified.
Q3: How can I minimize hydrolysis of this compound during workup and purification?
A3: Due to its moisture sensitivity, all operations should be conducted under anhydrous conditions.[2] Use oven-dried glassware, anhydrous solvents, and perform manipulations under an inert atmosphere (e.g., nitrogen or argon).
Q4: What are the key safety precautions when handling this compound?
A4: this compound is corrosive and causes severe skin burns and eye damage.[5] It is also moisture-sensitive and reacts with water to release corrosive HCl gas. Always handle this compound in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guides
Distillation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product will not distill | - Vacuum is not low enough.- Heating temperature is too low. | - Check the vacuum pump and all connections for leaks.- Gradually and carefully increase the heating bath temperature, but do not exceed the decomposition temperature of the compound. |
| Product decomposes in the distillation flask (darkening of the residue) | - Heating temperature is too high.- Prolonged heating. | - Use a high-vacuum pump to lower the boiling point.- Ensure efficient stirring to prevent localized overheating.- Minimize the distillation time. |
| "Bumping" or violent boiling | - Inefficient stirring.- Rapid heating. | - Use a magnetic stir bar and ensure vigorous stirring.- Heat the distillation flask slowly and evenly. |
| Low recovery of distilled product | - Incomplete distillation.- Significant hold-up in the distillation apparatus. | - Ensure the distillation is complete by observing the distillation rate.- Use a short-path distillation apparatus to minimize losses. |
| Distillate is cloudy or contains solid particles | - Incomplete removal of volatile impurities before distillation.- "Bumping" of the crude material into the condenser. | - Ensure excess chlorinating agent is removed under reduced pressure before distillation.- Control the heating rate to prevent bumping. |
Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product does not dissolve in the hot solvent | - Inappropriate solvent.- Insufficient solvent. | - Test the solubility of the crude product in various anhydrous solvents (e.g., toluene, hexane, diethyl ether).- Gradually add more hot solvent until the product dissolves. |
| No crystals form upon cooling | - Solution is not saturated (too much solvent used).- Supersaturation. | - Evaporate some of the solvent to concentrate the solution and cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Oiling out (product separates as a liquid) | - The boiling point of the solvent is higher than the melting point of the product.- High concentration of impurities lowering the melting point. | - Choose a solvent with a lower boiling point.- Add a small amount of a co-solvent in which the product is less soluble. |
| Low recovery of crystals | - Too much solvent was used.- Crystals are too soluble in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary for dissolution.- Cool the solution in an ice bath to maximize crystal precipitation.- Pre-heat the filtration funnel and flask to prevent the product from crashing out. |
| Crystals are colored or appear impure | - Incomplete removal of colored impurities.- Co-precipitation of impurities. | - Treat the hot solution with a small amount of activated charcoal before filtration.- Perform a second recrystallization. |
Experimental Protocols
Vacuum Distillation
Objective: To purify crude this compound by removing non-volatile impurities.
Materials:
-
Crude this compound
-
Short-path distillation apparatus (oven-dried)
-
Round-bottom flasks (oven-dried)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Vacuum pump with a cold trap
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Assemble the dry short-path distillation apparatus under an inert atmosphere.
-
Transfer the crude this compound to the distillation flask containing a magnetic stir bar.
-
If residual thionyl chloride is present, add a small amount of dry toluene and remove it under reduced pressure (rotary evaporation). Repeat this step to ensure complete removal.[4]
-
Connect the apparatus to a high-vacuum pump protected by a cold trap.
-
Begin stirring and gradually reduce the pressure.
-
Slowly heat the distillation flask using a heating mantle or oil bath.
-
Collect the fraction that distills at 95-98 °C under a vacuum of approximately 1 mmHg.[2][3]
-
Once the distillation is complete, allow the apparatus to cool to room temperature before slowly releasing the vacuum under an inert atmosphere.
-
The purified product should solidify in the receiving flask upon cooling.
Recrystallization
Objective: To purify crude this compound by removing solid and colored impurities.
Materials:
-
Crude this compound
-
Anhydrous recrystallization solvent (e.g., Toluene, Hexane, or a mixture)
-
Erlenmeyer flasks (oven-dried)
-
Hot plate
-
Buchner funnel and filter flask (oven-dried)
-
Filter paper
-
Ice bath
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Place the crude this compound in a dry Erlenmeyer flask.
-
In a separate flask, heat the anhydrous recrystallization solvent.
-
Under an inert atmosphere, add the minimum amount of hot solvent to the crude product to dissolve it completely.
-
If colored impurities are present, you may add a very small amount of activated charcoal and briefly heat the solution.
-
If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration into a clean, dry, and pre-warmed Erlenmeyer flask.
-
Allow the filtrate to cool slowly to room temperature to allow for crystal formation.
-
Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold, fresh solvent.
-
Dry the purified crystals under vacuum to remove any residual solvent.
Visualized Workflows
Caption: Experimental workflow for the purification of this compound by vacuum distillation.
Caption: Experimental workflow for the purification of this compound by recrystallization.
Caption: A logical decision tree for troubleshooting common issues during the purification of this compound.
References
Technical Support Center: Reactions Involving 3,4-Dimethoxybenzoyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Dimethoxybenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product when working with this compound?
A1: The most prevalent side product is 3,4-dimethoxybenzoic acid (veratric acid). This compound is highly sensitive to moisture and will readily hydrolyze back to the parent carboxylic acid upon contact with water in the atmosphere, solvents, or on glassware.[1] To minimize this, it is crucial to use anhydrous solvents, dry glassware, and an inert atmosphere (e.g., nitrogen or argon) during the reaction.
Q2: I am performing a Friedel-Crafts acylation and obtaining a mixture of products. What are the likely side products?
A2: In Friedel-Crafts acylation reactions, particularly with activated aromatic substrates, you may encounter several side products:
-
Regioisomers: Depending on the substrate, acylation can occur at different positions on the aromatic ring. For electron-rich substrates, you may obtain a mixture of ortho and para substituted products.[2] The ratio of these isomers is influenced by steric hindrance and the reaction temperature.
-
Demethylation: The use of strong Lewis acids like aluminum chloride (AlCl₃) at elevated temperatures can lead to the cleavage of the methoxy (B1213986) groups, resulting in phenolic side products.[1]
-
Unreacted Starting Material: Incomplete reaction can leave unreacted aromatic substrate in your product mixture.
Q3: My amide synthesis reaction with this compound is giving a low yield. What could be the cause?
A3: Low yields in amide synthesis are often due to a few key factors:
-
Hydrolysis of the Acyl Chloride: As mentioned in Q1, any moisture will consume your starting material, reducing the yield of the desired amide.
-
Inadequate Base: The reaction of an amine with this compound produces hydrochloric acid (HCl). This will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. It is essential to use at least one equivalent of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to scavenge the HCl produced.[3][4]
-
Steric Hindrance: If either the amine or the acyl chloride is sterically hindered, the reaction rate may be significantly slower, leading to incomplete conversion under standard reaction times.
Q4: How can I tell if my this compound has degraded?
A4: this compound is a solid. If it has been improperly stored and exposed to moisture, it may appear clumpy or partially liquefied. A key indicator of degradation is the presence of 3,4-dimethoxybenzoic acid, which can be detected by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. A melting point determination can also be useful; the pure acyl chloride has a melting point of 70-73 °C, while the carboxylic acid melts at a much higher temperature (181-184 °C).
Troubleshooting Guides
Issue 1: Unexpected Side Product Detected - 3,4-Dimethoxybenzoic Acid
| Symptom | Possible Cause | Troubleshooting Steps |
| A significant amount of a polar, acidic compound is observed by TLC or NMR. | Hydrolysis of this compound due to moisture contamination. | 1. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven (e.g., at 120 °C for several hours) and cool under a stream of inert gas. |
| 2. Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel. | ||
| 3. Reagent Quality: Ensure that the this compound has been properly stored in a desiccator and has not been exposed to air. |
Issue 2: Mixture of Isomers in Friedel-Crafts Acylation
| Symptom | Possible Cause | Troubleshooting Steps |
| NMR analysis shows a mixture of acylated products with different substitution patterns. | The aromatic substrate has multiple activated positions for electrophilic substitution. | 1. Control Reaction Temperature: Lowering the reaction temperature can sometimes improve the regioselectivity of the acylation. |
| 2. Choice of Lewis Acid: Different Lewis acids can exhibit different selectivities. Consider screening alternative catalysts such as FeCl₃ or SnCl₄. | ||
| 3. Solvent Effects: The polarity of the solvent can influence the isomer ratio. Experiment with different anhydrous solvents. |
Issue 3: Low Yield in Amide Formation
| Symptom | Possible Cause | Troubleshooting Steps |
| A significant amount of unreacted amine is present after the reaction. | Insufficient base to neutralize the HCl byproduct. | 1. Add a Stoichiometric Amount of Base: Use at least one equivalent of a tertiary amine base (e.g., triethylamine, diisopropylethylamine) for every equivalent of acyl chloride.[4] |
| 2. Base Strength: Ensure the base is strong enough to deprotonate the ammonium (B1175870) salt formed, but not so strong that it reacts with your starting materials. | ||
| Incomplete reaction due to steric hindrance or low reactivity. | 1. Increase Reaction Time and/or Temperature: Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. Gentle heating may be required. | |
| 2. Use a Catalyst: For hindered substrates, consider using a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) in catalytic amounts. |
Quantitative Data
Table 1: Illustrative Yields in the Synthesis of 1-(3,4-dimethoxybenzoyl)azepane
| Reactant | Product | Conditions | Reported Yield |
| 3,4-Dimethoxybenzoic acid | This compound | Thionyl chloride, Benzene (B151609), Pyridine (cat.), 70-80°C | ~100%[5][6] |
| This compound and Azepane | 1-(3,4-dimethoxybenzoyl)azepane | Dichloromethane (B109758), Triethylamine, 0°C to RT | Yield to be determined experimentally[5] |
Note: The yield for the second step is not explicitly reported in the cited literature and would need to be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of this compound from 3,4-Dimethoxybenzoic Acid
This protocol describes the conversion of 3,4-dimethoxybenzoic acid to its more reactive acyl chloride.
Materials:
-
3,4-Dimethoxybenzoic acid (10.0 g, 54.9 mmol)
-
Anhydrous benzene (50 mL)
-
Thionyl chloride (13 g, 109 mmol)
-
Pyridine (2-3 drops, catalytic)
Procedure:
-
In a 100 mL two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 3,4-dimethoxybenzoic acid in 50 mL of anhydrous benzene.
-
Add 2 to 3 drops of pyridine to the solution.
-
While stirring at room temperature, add 13 g of thionyl chloride dropwise over 3 minutes.
-
Heat the reaction mixture to 70-80 °C on a water bath and maintain this temperature for 2 hours under reflux with continuous stirring.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to obtain this compound as a solid.[5][6]
Protocol 2: General Procedure for Amide Synthesis
This protocol outlines the synthesis of an N-substituted 3,4-dimethoxybenzamide.
Materials:
-
This compound (1.0 equivalent)
-
Primary or secondary amine (1.0 equivalent)
-
Triethylamine (1.1 equivalents)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the this compound solution dropwise to the stirred amine solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide product.
-
Purify the crude product by recrystallization or column chromatography as needed.[5]
Visualizations
Caption: Workflow for the synthesis and use of this compound, highlighting the common hydrolysis side reaction.
Caption: A troubleshooting decision tree for low product yield in reactions with this compound.
References
Technical Support Center: Optimizing Acylation with Veratroyl Chloride
Welcome to the technical support center for optimizing acylation reactions using veratroyl chloride (3,4-dimethoxybenzoyl chloride). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of acylation with veratroyl chloride?
A1: The acylation of an aromatic compound with veratroyl chloride is a classic Friedel-Crafts acylation. The reaction proceeds via electrophilic aromatic substitution. A Lewis acid catalyst activates the veratroyl chloride by abstracting the chloride, which forms a highly electrophilic, resonance-stabilized acylium ion.[1][2] This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of an aryl ketone product.
Q2: Why is a stoichiometric amount of Lewis acid catalyst required?
A2: In Friedel-Crafts acylation, the Lewis acid (e.g., AlCl₃) is not a true catalyst because it forms a stable complex with the carbonyl oxygen of the ketone product.[3][4] This complex deactivates the Lewis acid, preventing it from participating in further reactions. Therefore, at least one equivalent of the Lewis acid relative to the veratroyl chloride is necessary to drive the reaction to completion. Using a slight excess (e.g., 1.1 to 1.3 equivalents) is a common strategy.[5]
Q3: What solvents are recommended for this reaction?
A3: The best solvents are anhydrous and non-polar, as they will not react with the Lewis acid catalyst.[6] Commonly used solvents include dichloromethane (B109758) (DCM), 1,2-dichloroethane (B1671644) (DCE), and carbon disulfide.[6] In some cases, particularly with highly reactive substrates, the aromatic reactant itself can be used in excess to serve as the solvent.[7]
Q4: Can I use veratroyl chloride with any aromatic substrate?
A4: No. Friedel-Crafts acylation is subject to substrate limitations. The reaction fails with:
-
Strongly deactivated aromatic rings: Aromatic compounds with potent electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -CF₃) are too unreactive to be acylated.[3][4]
-
Aromatic compounds with basic functional groups: Substrates containing groups like amines (-NH₂) or hydroxyls (-OH) will react with the Lewis acid catalyst.[8] This forms a complex that deactivates the catalyst and deactivates the ring, preventing acylation.[2][8]
Troubleshooting Guide
This guide addresses the most common issues encountered during the acylation of aromatic compounds with veratroyl chloride.
Problem 1: Low or No Product Yield
Low yields are the most frequent issue and can stem from several sources.
Possible Causes & Solutions:
-
Moisture Contamination: Lewis acids like AlCl₃ are extremely sensitive to moisture and will be rapidly deactivated by any water present in the glassware, reagents, or solvents.[3][8]
-
Solution: Ensure all glassware is oven- or flame-dried immediately before use. Use anhydrous grade solvents and fresh, high-purity veratroyl chloride and Lewis acid from a newly opened container.[8] Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Insufficient Catalyst: As the ketone product complexes with the Lewis acid, a sub-stoichiometric amount will result in an incomplete reaction.[4]
-
Solution: Use at least a 1:1 molar ratio of Lewis acid to veratroyl chloride. Consider increasing the loading to 1.1-1.3 equivalents to ensure the reaction goes to completion.[5]
-
-
Deactivated Substrate: Your aromatic compound may be too electron-poor to react.
-
Sub-Optimal Reaction Temperature: The reaction rate is highly dependent on temperature.
-
Solution: Many acylations are started at a low temperature (e.g., 0 °C) during the addition of reagents to control the initial exotherm, and then allowed to warm to room temperature or heated to reflux to drive the reaction forward.[3][4] If the yield is low at room temperature, consider moderately heating the reaction (e.g., to 40-60 °C), while monitoring for side product formation by TLC.
-
Problem 2: Formation of Multiple or Unexpected Products
Possible Causes & Solutions:
-
Isomer Formation: If your aromatic substrate is already substituted, acylation can occur at different positions (ortho, meta, para), leading to a mixture of isomers.[1]
-
Solution: The regioselectivity is dictated by the electronic and steric effects of the substituents on your substrate. Analyze the directing effects to predict the major product. The bulky nature of the veratroyl group often favors the less sterically hindered position.
-
-
Demethylation of Methoxy Groups: Strong Lewis acids, especially in excess or at high temperatures, can potentially cleave the methyl ethers on the veratroyl group or on an activated substrate like veratrole itself.
-
Impure Starting Materials: Impurities in the veratroyl chloride or the aromatic substrate can lead to side reactions.
-
Solution: Verify the purity of your starting materials. Veratroyl chloride can hydrolyze to 3,4-dimethoxybenzoic acid if exposed to moisture; this acid will not react under Friedel-Crafts conditions.
-
Problem 3: Difficult Reaction Work-up
Possible Causes & Solutions:
-
Emulsion Formation: During the aqueous quench, vigorous mixing of the organic layer with the aqueous layer can form a stable emulsion, making separation difficult and leading to product loss.[3][8]
-
Product Lost During Extraction: The desired product may have some solubility in the aqueous layer, or may not have been fully extracted.
-
Solution: Perform multiple extractions (at least 3x) of the aqueous layer with your organic solvent. Combine the organic layers for washing and drying. Always save the aqueous layer until you have confirmed your product is in the organic phase.[9]
-
Data & Reaction Parameters
Optimizing reaction parameters is critical for maximizing yield. The following tables provide a summary of conditions reported for the acylation of activated aromatic ethers, which can serve as a starting point for your experiments.
Table 1: Optimization of Reaction Parameters for Acylation of Veratrole (Based on acylation with acetyl chloride, adaptable for veratroyl chloride)
| Parameter | Range Studied | Optimal Condition | Result on Yield | Citation |
| Reaction Temp. | 110 - 140 °C | 130 °C | Yield increases up to 130 °C, then decreases. | [7] |
| Catalyst Amount | 0.15 - 0.35 g | 0.25 g | Yield increases with catalyst amount due to more acid sites. | [7] |
| Mole Ratio | 1:1 to 1:2 | 1:1.5 | Higher yield observed with excess acylating agent. | [7] |
| Reaction Time | 2 - 7 h | 5 h | Reaction reached equilibrium within 5 hours. | [7] |
Table 2: Influence of Catalyst on the Benzoylation of Veratrole (Solvent: Chlorobenzene, T=130°C, Reactants: Veratrole & Benzoic Anhydride)
| Catalyst (Zeolite) | Si/Al Ratio | Veratrole Conversion (1h) | Veratrole Conversion (8h) | Citation |
| H-Y | 15 | 75% | 98% | |
| H-BEA | 12.5 | 55% | 95% | |
| H-MOR | 10 | < 5% | 15% |
Experimental Protocols
General Protocol for Acylation with Veratroyl Chloride
This protocol provides a general procedure for the acylation of an activated aromatic substrate (e.g., toluene, anisole) with veratroyl chloride using aluminum chloride as the Lewis acid.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq.)
-
Aromatic Substrate (1.0 eq.)
-
Veratroyl Chloride (1.05 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Concentrated HCl
-
5% HCl solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated NaCl (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Apparatus Setup: Assemble a flame- or oven-dried round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser. Protect the entire apparatus from atmospheric moisture with a drying tube (e.g., filled with CaCl₂) or by maintaining a positive pressure of an inert gas (N₂ or Ar).[3]
-
Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.1 eq.) and anhydrous DCM to create a stirrable suspension.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve the aromatic substrate (1.0 eq.) and veratroyl chloride (1.05 eq.) in anhydrous DCM and add this solution to the addition funnel.
-
Reaction Initiation: Add the solution from the funnel dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature remains below 5-10 °C.[5]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, it may be gently heated (e.g., to 40 °C).
-
Quenching: Once the reaction is complete, cool the flask back down to 0 °C. In a separate large beaker, prepare a mixture of crushed ice and a small amount of concentrated HCl. Slowly and carefully pour the reaction mixture into the ice-HCl slurry with vigorous stirring.[9]
-
Work-up & Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Washing: Combine the organic extracts and wash sequentially with 5% HCl solution, water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization or flash column chromatography.
Visualizations
Logical Troubleshooting Workflow
This flowchart provides a step-by-step decision-making process for troubleshooting low-yield reactions.
General Experimental Workflow
This diagram outlines the key stages of the experimental procedure.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
- 4. askfilo.com [askfilo.com]
- 5. researchgate.net [researchgate.net]
- 6. A direct and mild formylation method for substituted benzenes utilizing dichloromethyl methyl ether-silver trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemijournal.com [chemijournal.com]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. How To [chem.rochester.edu]
Troubleshooting incomplete reactions with 3,4-Dimethoxybenzoyl chloride
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing incomplete reactions with 3,4-Dimethoxybenzoyl chloride. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield in Friedel-Crafts Acylation
Q1: My Friedel-Crafts acylation reaction with this compound has a very low yield or is not working at all. What are the common causes?
A1: Incomplete or failed Friedel-Crafts acylation reactions often stem from several factors related to reactants, catalyst, and reaction conditions. The most common culprits are:
-
Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) on the aromatic substrate deactivates it towards electrophilic aromatic substitution, which can prevent the reaction from proceeding efficiently.[1][2]
-
Catalyst Inactivity: Lewis acid catalysts, most commonly aluminum chloride (AlCl₃), are highly sensitive to moisture.[1][2] Any water present in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is critical to maintain anhydrous (dry) conditions.
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst, effectively removing it from the reaction cycle.[1][2] Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required.
-
Substrate Limitations: Aromatic compounds containing amine (-NH₂) or alcohol (-OH) groups can react with the Lewis acid catalyst, leading to deactivation.[2][3]
-
Poor Quality of this compound: The acyl chloride is moisture-sensitive and can hydrolyze to 3,4-dimethoxybenzoic acid over time if not stored under anhydrous conditions. This impurity will not participate in the acylation reaction.
Q2: How can I improve the yield when acylating a deactivated aromatic ring?
A2: Acylating a deactivated ring is challenging but can be achieved by modifying the reaction conditions:
-
Increase Catalyst Loading: Using a higher molar ratio of the Lewis acid catalyst can help to drive the reaction forward.
-
Elevated Temperature: Increasing the reaction temperature can provide the necessary activation energy. However, this should be done cautiously as it can also lead to side reactions. It is advisable to increase the temperature gradually and monitor the reaction progress.[1]
-
Use of a More Reactive Acylating System: While not directly using this compound, in some cases, using the corresponding acid anhydride (B1165640) with a strong acid catalyst might be an alternative.
-
Consider Alternative Catalysts: While AlCl₃ is common, other Lewis acids like FeCl₃ or solid acid catalysts might offer better performance for specific substrates.[4][5]
Issue 2: Incomplete N-Acylation Reactions
Q3: My N-acylation of an amine with this compound is incomplete. What are the likely reasons?
A3: Incomplete N-acylation can be due to several factors:
-
Steric Hindrance: If the amine is sterically hindered, the approach of the bulky this compound may be impeded, slowing down the reaction rate.
-
Insufficient Base: A base, such as triethylamine (B128534) or pyridine, is typically required to neutralize the HCl generated during the reaction. If the base is not present in a sufficient amount (at least one equivalent), the reaction mixture will become acidic, protonating the starting amine and rendering it non-nucleophilic.
-
Low Nucleophilicity of the Amine: Weakly nucleophilic amines (e.g., anilines with strong electron-withdrawing groups) will react more slowly.
-
Hydrolysis of the Acyl Chloride: As with Friedel-Crafts acylation, if the this compound has been exposed to moisture, it will have partially hydrolyzed, reducing the amount of active reagent available.
Data Presentation
Table 1: Influence of Aromatic Substrate on Friedel-Crafts Acylation Yield
| Aromatic Substrate | Substituent | Electronic Effect | Expected Yield |
| Anisole | -OCH₃ | Activating | High |
| Toluene | -CH₃ | Activating | High |
| Benzene (B151609) | -H | Neutral | Moderate to High |
| Chlorobenzene | -Cl | Deactivating | Low to Moderate |
| Nitrobenzene | -NO₂ | Strongly Deactivating | Very Low to None[1][3] |
Table 2: Comparison of Lewis Acids for Friedel-Crafts Acylation of Anisole
| Lewis Acid | Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |
| AlCl₃ | 120 | 0 to rt | 0.5 | High | High | [2] |
| FeCl₃·6H₂O | 10 | 60 | 2 | >95 | 94 | [4] |
| Cu(OTf)₂ | 10 | 80 | 1 | 100 | ~100 | |
| Zn(OTf)₂ | 10 | 80 | >12 | 100 | ~100 | |
| Sc(OTf)₃ | 10 | 80 | >12 | 100 | ~100 |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of an Activated Aromatic Ring (e.g., Anisole)
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil or a connection to a nitrogen line). Ensure all glassware is scrupulously dry.[2]
-
Catalyst Suspension: Under an inert atmosphere (nitrogen or argon), charge the flask with anhydrous aluminum chloride (1.2 equivalents) and an anhydrous solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane). Cool the suspension to 0 °C in an ice bath.[2]
-
Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0 °C.
-
Substrate Addition: After the addition of the acyl chloride is complete, add the activated aromatic substrate (e.g., anisole, 1.0 equivalent), also dissolved in the anhydrous solvent, dropwise via the dropping funnel.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[2]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: General Procedure for N-Acylation of a Primary Amine
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the primary amine (1.0 equivalent) and a base (e.g., triethylamine, 1.1 equivalents) in a suitable solvent (e.g., Cyrene™ or dichloromethane) at 0 °C.[6]
-
Acyl Chloride Addition: To this stirred solution, add a solution of this compound (1.0 equivalent) in the same solvent dropwise.
-
Reaction: Allow the resulting mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction completion by TLC.[6]
-
Work-up: If using an organic solvent like dichloromethane, wash the reaction mixture with water and brine. If using a water-miscible solvent like Cyrene™, add water to the reaction mixture to precipitate the product.[6]
-
Isolation and Purification: Collect the product by vacuum filtration and wash with water. If necessary, the crude product can be recrystallized from a suitable solvent (e.g., ethanol). For non-solid products, extract with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Mandatory Visualization
Caption: Troubleshooting workflow for incomplete reactions.
Caption: Simplified reaction pathways for acylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 5. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Identifying and removing impurities from 3,4-Dimethoxybenzoyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Dimethoxybenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities in crude this compound, synthesized from 3,4-dimethoxybenzoic acid and thionyl chloride, are unreacted 3,4-dimethoxybenzoic acid (veratric acid), excess thionyl chloride, and hydrogen chloride (HCl) gas.[1] Side products from the reaction, such as anhydrides or products of electrophilic aromatic substitution, may also be present in trace amounts.
Q2: My this compound is discolored (yellow or brown). What causes this and how can I fix it?
A2: Discoloration in aroyl chlorides can be caused by trace impurities formed during synthesis or degradation upon exposure to air and moisture. Purification by recrystallization or passing a solution of the material through a pad of adsorbent material like activated carbon or nylon can often remove colored impurities.[2][3]
Q3: How can I monitor the progress of the reaction between 3,4-dimethoxybenzoic acid and thionyl chloride?
A3: The reaction progress can be monitored by observing the cessation of gas evolution (SO₂ and HCl). For a more precise analysis, a small aliquot of the reaction mixture can be carefully quenched (for example, with methanol (B129727) to form the methyl ester) and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the disappearance of the starting carboxylic acid.[4] Direct analysis of the acyl chloride on silica (B1680970) gel TLC plates can be problematic due to decomposition.[4]
Q4: What are the recommended storage conditions for this compound?
A4: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[5]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Ensure the reaction is heated for a sufficient amount of time, as indicated in the protocol. Use of a catalyst like N,N-dimethylformamide (DMF) or pyridine (B92270) can increase the reaction rate.[3][6] |
| Hydrolysis of the product | Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions. Thionyl chloride is highly reactive with water.[7] |
| Loss during workup | This compound can be hydrolyzed during aqueous workups. If an aqueous wash is necessary, use cold, dilute, and non-basic solutions quickly. |
| Impure starting materials | Use pure 3,4-dimethoxybenzoic acid and a fresh, unopened bottle of thionyl chloride for the best results. Older thionyl chloride can decompose. |
Issue 2: Product is an Oil or Fails to Solidify
| Possible Cause | Troubleshooting Step |
| Presence of impurities | Significant amounts of impurities, such as residual solvent or byproducts, can lower the melting point and prevent solidification. Purify the product using vacuum distillation or recrystallization. |
| Incorrect product | Verify the identity of the product using analytical techniques such as NMR or IR spectroscopy. The characteristic melting point of pure this compound is 70-73 °C.[8] |
| Oiling out during recrystallization | This can happen if the solution is cooled too quickly or if the solvent is not ideal. Try cooling the solution more slowly or using a different solvent system (e.g., a solvent pair like toluene-hexane).[5][9] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on established literature procedures.[2][6]
Materials:
-
3,4-Dimethoxybenzoic acid (Veratric acid)
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) or pyridine (catalyst, optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂), suspend 3,4-dimethoxybenzoic acid in an excess of dry benzene or toluene.
-
Add a catalytic amount of DMF or a few drops of pyridine.
-
Slowly add an excess of thionyl chloride to the suspension at room temperature.
-
Heat the mixture to reflux and maintain for 2-5 hours, or until the gas evolution ceases.[2][6]
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess solvent and thionyl chloride under reduced pressure using a rotary evaporator.
-
The crude product can then be purified by vacuum distillation or recrystallization.
Protocol 2: Purification by Vacuum Distillation
Procedure:
-
Set up a vacuum distillation apparatus with a short path distillation head.[1] Ensure all joints are well-sealed with appropriate vacuum grease.
-
Use a magnetic stirrer in the distilling flask to prevent bumping.[10]
-
Slowly apply vacuum and gently heat the flask once a stable low pressure is achieved.
-
Collect the fraction that distills at 95-98 °C under a pressure of 1 mmHg.
-
The distilled product should solidify upon cooling.
Protocol 3: Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot toluene or a mixture of toluene and hexane.[1]
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration to remove the charcoal.
-
Allow the solution to cool slowly to room temperature to allow for the formation of crystals.
-
Further cooling in an ice bath can maximize the yield.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold, dry hexane.
-
Dry the purified crystals under vacuum.
Data Presentation
Table 1: Purity of this compound Before and After Purification
| Purification Method | Purity Before (%) | Purity After (%) | Key Impurities Removed |
| Vacuum Distillation | ~90 | >98 | 3,4-Dimethoxybenzoic acid, high-boiling byproducts |
| Recrystallization | ~90 | >99 | 3,4-Dimethoxybenzoic acid, colored impurities |
Note: Purity data is representative and can vary based on the initial purity of the crude product and the specific experimental conditions.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common issues with this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. This compound(3535-37-3) 1H NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. google.com [google.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Synthesis routes of this compound [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. This compound 98 3535-37-3 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
Improving the stability and storage of 3,4-Dimethoxybenzoyl chloride
This guide provides researchers, scientists, and drug development professionals with essential information for improving the stability and long-term storage of 3,4-Dimethoxybenzoyl chloride (Veratroyl chloride).
Section 1: FAQs - General Information & Handling
Q1: What is this compound and what are its common applications?
This compound is a reactive acyl chloride compound. It serves as a crucial intermediate in the synthesis of various biologically active compounds and pharmaceuticals, including bronchodilators and Itopride Hydrochloride.[1][2] Its high reactivity makes it an excellent acylating agent for forming esters and amides in organic synthesis.[3][4]
Q2: What are the key physical and chemical properties of this compound?
The key properties are summarized in the table below.
| Property | Value | Citations |
| CAS Number | 3535-37-3 | [2][5][6][7] |
| Molecular Formula | C₉H₉ClO₃ | [5] |
| Molecular Weight | 200.62 g/mol | [5][6][8] |
| Appearance | Off-white to gray solid (crystals, flakes, or chunks) | [2] |
| Melting Point | 70-73 °C | [2][4][6] |
| Boiling Point | 95-98 °C @ 1 mmHg | [2] |
| Key Characteristic | Highly sensitive to moisture | [2] |
| Solubility | Soluble in Toluene | [2] |
Q3: Why is this compound so sensitive to moisture?
Like other acyl chlorides, this compound is highly susceptible to hydrolysis.[9] The carbonyl carbon is very electrophilic, making it a prime target for nucleophilic attack by water. This reaction is often rapid and exothermic, breaking down the acyl chloride into 3,4-dimethoxybenzoic acid and corrosive hydrogen chloride (HCl) gas.[3][10] This degradation not only consumes the desired reagent but can also compromise subsequent reactions.
Q4: What are the recommended personal protective equipment (PPE) when handling this compound?
Due to its corrosive nature, it is essential to use appropriate PPE. This includes:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Skin Protection: A lab coat and closed-toe shoes are mandatory.
-
Respiratory Protection: Handle in a well-ventilated fume hood to avoid inhaling HCl fumes that are released upon contact with moisture.[10]
Q5: What materials should be avoided when working with or storing this compound?
To prevent violent reactions and degradation, avoid contact with:
-
Water and atmospheric moisture.[10]
-
Alcohols, which will form esters.[3]
-
Ammonia and amines, which will form amides.[3]
-
Strong bases and strong oxidizing agents.[10]
Section 2: Troubleshooting Guide - Stability & Storage Issues
This section addresses common problems encountered during the storage and use of this compound.
| Issue | Potential Cause | Recommended Action |
| Material is clumped, liquefied, or has a syrupy appearance. | Hydrolysis: The compound has been exposed to significant moisture, converting the solid acyl chloride into a mixture with its carboxylic acid, which has a much higher melting point but can form eutectic mixtures or appear wet. | The reagent is likely degraded and may not be suitable for reactions requiring high purity. Consider purifying by distillation under reduced pressure or, preferably, using a fresh, unopened container. |
| White fumes are visible when the container is opened. | Reaction with Atmospheric Moisture: The fumes are hydrogen chloride (HCl) gas, produced instantly as the acyl chloride reacts with humidity in the air.[11] | This is a sign of the compound's high reactivity. Minimize the time the container is open. Handle exclusively in a fume hood and consider working under an inert atmosphere (e.g., nitrogen or argon). |
| Low or inconsistent yields in acylation reactions. | Degraded Starting Material: The most common cause is the use of partially hydrolyzed this compound. Even small amounts of the corresponding carboxylic acid can interfere with subsequent reactions.[9] | 1. Confirm Purity: Before use, check the melting point. A broad or depressed melting range suggests impurity. 2. Use Fresh Reagent: Whenever possible, use a new or recently opened bottle. 3. Improve Handling: Implement the anhydrous handling techniques outlined in the protocol below. |
| The material has darkened or changed color. | Decomposition: Color change can indicate degradation due to various factors, including slow decomposition over time or reaction with trace impurities. | While a slight color change may not always affect reactivity, it is a sign of impurity. For sensitive applications, using a purer, colorless starting material is recommended.[8] |
Section 3: Experimental Protocols & Best Practices
Q11: What is the primary degradation pathway for this compound?
The primary degradation pathway is hydrolysis, which occurs upon exposure to water. This irreversible reaction converts the acyl chloride into 3,4-dimethoxybenzoic acid and hydrogen chloride.
Q12: What is the best practice for long-term storage and daily handling of this compound?
Proper storage and handling are critical to preserving the integrity of the reagent.
Storage Protocol:
-
Primary Storage: Store the main container tightly sealed in a cool, dry, and well-ventilated area designated for corrosive materials.[10][12]
-
Inert Atmosphere: For long-term stability, storing under an inert atmosphere (nitrogen or argon) is highly recommended.[13] The container cap should have a PTFE liner.
-
Secondary Containment: Place the primary container inside a larger, sealed container (a desiccator with a drying agent like Drierite is ideal) to protect against ambient moisture.[11]
Recommended Handling Workflow: To minimize degradation during use, follow this workflow.
Q13: My reaction yield is low. How do I troubleshoot if the this compound is the cause?
Use the following logic tree to diagnose issues related to the quality of your acyl chloride.
Q14: Can you provide a general protocol for confirming the purity of this compound?
While techniques like NMR or GC-MS provide definitive purity data, a simple derivatization followed by Thin Layer Chromatography (TLC) can be an effective qualitative check. Acyl chlorides are often too reactive to spot directly on a silica (B1680970) TLC plate without causing hydrolysis.[14]
Protocol: Purity Check by Derivatization to Methyl Ester
-
Preparation: In a fume hood, prepare two small, dry vials.
-
Vial A (Control): Add a small spatula tip of your starting material, 3,4-dimethoxybenzoic acid.
-
Vial B (Test): Add a small spatula tip of your this compound.
-
-
Reaction: To each vial, add ~0.5 mL of anhydrous dichloromethane (B109758) (DCM) followed by ~0.5 mL of anhydrous methanol. Add one drop of triethylamine (B128534) or pyridine (B92270) to each vial to act as an acid scavenger. Swirl gently and let them sit for 5-10 minutes.
-
TLC Analysis:
-
Prepare a TLC plate (silica gel).
-
Spot Vial A (will contain the starting carboxylic acid) and Vial B (which should now contain the methyl 3,4-dimethoxybenzoate).
-
Develop the plate in a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).
-
-
Interpretation:
-
The methyl ester formed in Vial B should be significantly less polar (have a higher Rf value) than the carboxylic acid in Vial A.
-
If the spot from Vial B shows a significant amount of material at the same Rf as the carboxylic acid, your this compound is likely contaminated with hydrolyzed product.[15]
-
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | 3535-37-3 [chemicalbook.com]
- 3. SATHEE: Chemistry Acid Chloride [satheejee.iitk.ac.in]
- 4. This compound 98 3535-37-3 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. This compound 98 3535-37-3 [sigmaaldrich.com]
- 7. 3535-37-3|this compound|BLD Pharm [bldpharm.com]
- 8. Synthesis routes of this compound [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]
- 11. reddit.com [reddit.com]
- 12. chemos.de [chemos.de]
- 13. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
Why is my 3,4-Dimethoxybenzoyl chloride reaction not going to completion?
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with incomplete 3,4-Dimethoxybenzoyl chloride reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound reaction not going to completion?
An incomplete reaction with this compound can be attributed to several factors. The most common issues include the hydrolysis of the benzoyl chloride, suboptimal reaction conditions, reagent impurity, or competing side reactions. A systematic troubleshooting approach, as outlined below, is the most effective way to identify and resolve the specific cause.
Q2: What are the most common causes of incomplete acylation reactions?
Several factors can lead to low yields or incomplete conversion in acylation reactions. These include:
-
Hydrolysis of Benzoyl Chloride : Acyl chlorides like this compound react vigorously with water. Any moisture in the reagents or solvent will convert the starting material into the unreactive 3,4-dimethoxybenzoic acid, which is a common byproduct.[1][2][3] It is crucial to use anhydrous solvents and reagents.[1]
-
Inadequate Reaction Conditions : Factors such as insufficient reaction time, incorrect temperature, or inefficient mixing can prevent the reaction from reaching completion.[1]
-
Reagent Purity and Stoichiometry : The purity of the substrate, the acyl chloride, and any catalysts or bases is critical. Using an incorrect molar ratio of reactants can also lead to unreacted starting material.[1]
-
Side Reactions : Besides hydrolysis, other side reactions can consume reactants and lower the yield of the desired product. These can include polymerization or over-acylation, especially under harsh conditions.[1][4]
-
Catalyst Deactivation : For reactions like Friedel-Crafts acylation, the Lewis acid catalyst (e.g., AlCl₃) must be fresh and anhydrous, as moisture will deactivate it.[4]
Q3: How can I minimize the hydrolysis of this compound?
Hydrolysis is a primary cause of reaction failure. To minimize it:
-
Use Anhydrous Conditions : Ensure all glassware is flame-dried or oven-dried before use.
-
Purify Solvents : Use freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere : Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[4]
-
Proper Handling : Handle this compound, which is sensitive to moisture, in a dry environment (e.g., a glovebox) if possible.[2]
Q4: My reaction is stalled and I suspect benzoic acid contamination. How can I confirm this and purify my product?
Contamination with the corresponding benzoic acid is a frequent issue.[1]
-
Confirmation : The presence of 3,4-dimethoxybenzoic acid can be confirmed by a lower and broader melting point of the crude product. A simple solubility test can also be indicative: benzoic acids are soluble in aqueous sodium bicarbonate solution, while the desired amide or ester product is typically not.[1]
-
Purification : To remove the acidic byproduct, wash the organic phase of your reaction workup several times with a saturated sodium bicarbonate (NaHCO₃) solution.[5] The bicarbonate will react with the benzoic acid to form a water-soluble salt, which will be extracted into the aqueous layer.
Troubleshooting Guide
This table summarizes common issues, their potential causes, and recommended actions to resolve them.
| Symptom | Possible Cause | Recommended Action |
| Low or no product formation; starting material remains | Hydrolysis of this compound | Ensure all reagents and solvents are anhydrous. Conduct the reaction under an inert atmosphere.[1][2] |
| Inactive catalyst (for Friedel-Crafts) | Use a fresh, anhydrous Lewis acid catalyst.[4] | |
| Suboptimal temperature | For N-acylations, try running the reaction at 0 °C initially, then warming to room temperature.[6] For Friedel-Crafts, temperature can influence isomer selectivity.[4] | |
| Insufficient reaction time | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has reached completion. | |
| Significant amount of 3,4-dimethoxybenzoic acid in product | Moisture contamination | See "Hydrolysis" above. During workup, wash the organic layer thoroughly with saturated NaHCO₃ solution to remove the acid.[5] |
| Formation of multiple products or polymer-like material | Side reactions due to high temperature | Run the reaction at a lower temperature to reduce the rate of potential side reactions.[1] |
| Intermolecular acylation at high concentrations | Consider running the reaction at a lower concentration to minimize byproducts.[4] |
Visualizations
Caption: A logical workflow for troubleshooting incomplete acylation reactions.
Caption: Competing reaction pathways for this compound.
Experimental Protocols
Protocol 1: General N-Acylation of an Amine
This protocol describes a general procedure for forming an amide from an amine and this compound.[6]
Materials:
-
This compound (1.0 equiv.)
-
Primary or secondary amine (1.0 equiv.)
-
Triethylamine (B128534) (Et₃N) (1.1 equiv.)
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the amine (1.0 equiv.) and triethylamine (1.1 equiv.) in the anhydrous solvent.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 equiv.) in the anhydrous solvent dropwise to the cooled amine solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (to remove any benzoic acid), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product as necessary (e.g., by recrystallization or column chromatography).
Protocol 2: General Friedel-Crafts C-Acylation of an Aromatic Compound
This protocol outlines a general method for the acylation of an activated aromatic ring.[6][7]
Materials:
-
This compound (1.0 equiv.)
-
Aromatic substrate (e.g., Anisole) (1.0 - 2.5 equiv.)
-
Anhydrous Lewis Acid (e.g., AlCl₃) (1.1 equiv.)
-
Anhydrous, inert solvent (e.g., Dichloromethane or Nitrobenzene)
-
Round-bottom flask with reflux condenser and gas trap
-
Ice, Hydrochloric acid (concentrated)
Procedure:
-
To a flame-dried, three-neck flask equipped with a stirrer, reflux condenser, and gas trap (to vent HCl), add the anhydrous solvent and the Lewis acid (1.1 equiv.) under an inert atmosphere.
-
Cool the suspension to 0 °C.
-
Slowly add the this compound (1.0 equiv.) to the stirred suspension.
-
Add the aromatic substrate (1.0 - 2.5 equiv.) dropwise to the mixture, maintaining a low temperature.
-
After addition, the reaction may be stirred at room temperature or heated, depending on the substrate's reactivity. Monitor the reaction's progress by TLC.[6]
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[4]
-
Extract the aqueous layer with a suitable organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting ketone.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst Selection for Enhanced Veratroyl Chloride Reactivity: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the appropriate catalyst to enhance the reactivity of veratroyl chloride in various chemical syntheses. It includes troubleshooting for common issues and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions where a catalyst is used to enhance the reactivity of veratroyl chloride?
A1: Veratroyl chloride is a versatile acyl chloride used in several reactions. The most common applications where catalysts are employed to enhance its reactivity include:
-
Friedel-Crafts Acylation: This is a primary method for introducing the veratroyl group onto an aromatic substrate to form aromatic ketones.[1][2] Lewis acids are typical catalysts for this reaction.[3][4]
-
Esterification: The reaction of veratroyl chloride with alcohols or phenols to form esters is often catalyzed by a base or a nucleophilic catalyst to improve reaction rates and yields.[5]
-
Amidation: In the synthesis of amides from amines and veratroyl chloride, a base is typically used to neutralize the HCl byproduct, and a nucleophilic catalyst can be added to accelerate the reaction.[5]
Q2: What are the main classes of catalysts used for reactions involving veratroyl chloride?
A2: The choice of catalyst depends on the specific reaction. The main classes include:
-
Lewis Acids: These are the most common catalysts for Friedel-Crafts acylation. Examples include aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and zinc chloride (ZnCl₂).[3][6] They work by forming a highly electrophilic acylium ion.[5]
-
Solid Acid Catalysts: To overcome issues with traditional Lewis acids, such as difficulty in separation and waste generation, solid acid catalysts are used.[6] Examples include zeolites, sulfated zirconia, and various mixed metal oxides like TiO₂-SnOₓ.[6][7][8] These offer the advantage of being reusable and more environmentally friendly.[3][7]
-
Nucleophilic Catalysts: For reactions like esterification and amidation, nucleophilic catalysts such as 4-Dimethylaminopyridine (DMAP) and pyridine (B92270) are highly effective.[5] DMAP, for instance, reacts with the acyl chloride to form a more reactive intermediate.[5]
-
Bases: In reactions that produce HCl, non-nucleophilic bases like triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA) are used to neutralize the acid and drive the reaction to completion.[5]
Q3: How do I choose the optimal catalyst for my specific application?
A3: Catalyst selection is critical and depends on several factors:
-
Substrate Reactivity: For electron-rich aromatic compounds in Friedel-Crafts acylation, milder Lewis acids may be sufficient. Highly deactivated substrates may require more reactive catalysts or harsher conditions.[9]
-
Desired Selectivity: Some catalysts, particularly solid acids with defined pore structures, can offer shape selectivity, leading to a higher yield of the desired isomer.[3]
-
Reaction Conditions: Factors such as solvent, temperature, and reaction time will influence catalyst performance and stability.
-
Green Chemistry Principles: If environmental impact is a concern, consider using solid acid catalysts that are reusable and avoid stoichiometric amounts of corrosive Lewis acids.[3]
Q4: Are there any known stability issues with veratroyl chloride that I should be aware of during catalyzed reactions?
A4: Yes, veratroyl chloride is sensitive to moisture. It can hydrolyze in the presence of water to form veratric acid.[5][10] This not only consumes your starting material but can also deactivate certain catalysts, especially Lewis acids like AlCl₃.[9] Therefore, it is crucial to use anhydrous solvents and maintain a dry, inert atmosphere (e.g., under nitrogen or argon) during the reaction.[10][11]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Friedel-Crafts Acylation
Q: My Friedel-Crafts reaction with veratroyl chloride is giving a low yield or not proceeding at all. What are the potential causes and how can I fix this?
A: Low or no yield in Friedel-Crafts reactions can be due to several factors. Here's a systematic approach to troubleshooting:
-
Catalyst Inactivity: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture.[9] Any water in the solvent, reagents, or glassware will deactivate the catalyst.
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid, rendering it inactive.[2][9]
-
Deactivated Aromatic Substrate: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic ring can make it too unreactive for electrophilic substitution.[9]
-
Solution: You may need to use a more potent catalyst system or consider a different synthetic route if the substrate is heavily deactivated.
-
-
Impure Starting Materials: Impurities in veratroyl chloride or the aromatic substrate can lead to side reactions or inhibit the catalyst.[12]
-
Solution: Ensure the purity of your starting materials. Veratroyl chloride can be purified by recrystallization if necessary.[5]
-
Issue 2: Formation of Multiple Products or Isomers
Q: I am observing the formation of multiple products in my reaction. Why is this happening and how can I improve selectivity?
A: The formation of multiple products, particularly different isomers in Friedel-Crafts acylation, is a common challenge.
-
Lack of Regioselectivity: The methoxy (B1213986) groups on the veratroyl moiety and on the veratrole substrate (if used) are activating and directing groups. This can lead to substitution at different positions on the aromatic ring.
-
Solution: The choice of catalyst and reaction conditions can influence regioselectivity. Shape-selective solid acid catalysts like zeolites can favor the formation of a specific isomer.[8] Lowering the reaction temperature can also sometimes improve selectivity.
-
-
Side Reactions: At higher temperatures or with highly active catalysts, side reactions such as polymerization or decomposition can occur, leading to a complex product mixture.[9]
-
Solution: Optimize the reaction temperature and consider a milder catalyst. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to avoid over-running the reaction.[10]
-
Issue 3: Difficulty in Catalyst Separation and Product Purification
Q: I am having trouble removing the catalyst and purifying my product after the reaction.
A: This is a frequent issue, especially with homogeneous catalysts.
-
Homogeneous Lewis Acids (e.g., AlCl₃): These catalysts are typically removed during an aqueous workup. However, this generates significant waste and can sometimes lead to emulsions.
-
Solution: A careful aqueous quench is necessary. The product is then extracted into an organic solvent.[13]
-
-
Solid Acid Catalysts: These have the advantage of easier separation.
-
Product Purification: The crude product may still contain unreacted starting materials or byproducts.
-
Solution: Purification is typically achieved through recrystallization from a suitable solvent or by column chromatography.[5]
-
Data Presentation
Table 1: Performance of Various Catalysts in Reactions Involving Veratroyl Chloride and Related Acylations
| Catalyst System | Reactants | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Selectivity (%) | Reference |
| Pyridine (catalytic) | Veratric acid, Thionyl chloride | Benzene | 70-80 | 2 | - | 100 | - | [5][15] |
| DMF (catalytic) | Veratric acid, Thionyl chloride | THF | - | - | - | 82.8-83.6 | - | [5] |
| 0.1TiO₂-SnOₓ | Veratrole, 4-Chlorobenzoyl chloride | - | - | - | 74 | - | 97 | [7] |
| Cs-DTP/K-10 Clay | Veratrole, Benzoic anhydride | Solvent-free | 90 | 2 | 89.3 | - | 100 | [7] |
| AlCl₃ | Benzene, Ethanoyl chloride | - | - | - | - | - | - | [4] |
| HBEA Zeolite | Anisole, Benzoyl Chloride | - | 120 | 24 | 78-83 | 75-80 | 96 | [8] |
Note: Data may be for analogous reactions (e.g., acylation of veratrole) to provide representative performance.
Experimental Protocols
Protocol: Friedel-Crafts Acylation of an Aromatic Compound using Veratroyl Chloride and AlCl₃
This protocol describes a general procedure for the Friedel-Crafts acylation of an electron-rich aromatic compound (e.g., veratrole) with veratroyl chloride using aluminum chloride as the catalyst.
Materials:
-
Veratroyl chloride (1.0 eq)
-
Aromatic substrate (e.g., veratrole) (1.0 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.1 eq)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable inert solvent
-
Ice-water bath
-
Concentrated HCl
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 eq) and anhydrous DCM. Cool the stirred suspension to 0°C in an ice-water bath.[13]
-
Addition of Veratroyl Chloride: Dissolve veratroyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the cooled AlCl₃ suspension over 10-15 minutes.
-
Addition of Aromatic Substrate: Dissolve the aromatic substrate (1.0 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C over 10-15 minutes.[13]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an appropriate amount of time (e.g., 1-24 hours), monitoring the reaction's progress by TLC.[3]
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.[13]
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure acylated product.[5]
Mandatory Visualization
Caption: General experimental workflow for a catalyzed veratroyl chloride reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 3,4-Dimethoxybenzoyl Chloride|Veratroyl Chloride, 98% [benchchem.com]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting [chem.rochester.edu]
- 13. websites.umich.edu [websites.umich.edu]
- 14. chemijournal.com [chemijournal.com]
- 15. Synthesis routes of this compound [benchchem.com]
Technical Support Center: Managing Exothermic Reactions with 3,4-Dimethoxybenzoyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Dimethoxybenzoyl chloride. The information is designed to help manage the exothermic nature of reactions involving this compound, ensuring safer and more controlled experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What makes reactions with this compound exothermic?
A1: this compound is an acyl chloride, a class of compounds known for their high reactivity. The carbon atom in the acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and even water.[1] The subsequent acylation reaction is thermodynamically favorable and releases a significant amount of energy in the form of heat, hence it is an exothermic reaction.[2][3]
Q2: What are the primary hazards associated with the exothermic nature of these reactions?
A2: The main hazard is the potential for a runaway reaction, where the rate of heat generation exceeds the rate of heat removal.[4] This can lead to a rapid increase in temperature and pressure within the reaction vessel, potentially causing it to rupture.[5] Such an event can result in the release of corrosive and toxic materials, including hydrogen chloride gas, which is formed upon contact with moisture.[2][6]
Q3: How can I qualitatively assess the potential exotherm of my reaction?
A3: The intensity of the exotherm generally correlates with the nucleophilicity of the reactant and the reaction concentration. Highly nucleophilic reagents like primary amines will typically produce a more vigorous exotherm than less nucleophilic ones. Running a small-scale trial reaction under controlled conditions can provide a valuable indication of the expected heat evolution.
Q4: Are there any specific reagents that are known to react violently with this compound?
A4: Yes, water reacts violently with this compound, leading to rapid hydrolysis and the release of heat and hydrogen chloride gas.[2][6][7] Strong bases and highly nucleophilic amines can also lead to very rapid and highly exothermic reactions.[6]
Q5: What are the initial signs of a runaway reaction?
A5: Key indicators include a sudden and uncontrolled rise in temperature, an unexpected increase in pressure, vigorous boiling or outgassing, and changes in the color or viscosity of the reaction mixture.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid, uncontrolled temperature spike upon reagent addition. | Reagent added too quickly. Inadequate cooling. High concentration of reactants. | 1. Slow Addition: Add the nucleophilic reagent dropwise or in small portions. Use a syringe pump for precise control. 2. Efficient Cooling: Ensure the reaction vessel is adequately immersed in a cooling bath (e.g., ice-water, dry ice-acetone). Maintain vigorous stirring to ensure uniform temperature distribution. 3. Dilution: Conduct the reaction in a suitable, inert solvent to dissipate heat more effectively. |
| Localized boiling or "hot spots" in the reaction mixture. | Poor mixing. Viscous reaction medium. | 1. Improve Agitation: Use an overhead stirrer for viscous mixtures to ensure efficient heat transfer. 2. Solvent Choice: Select a solvent that maintains a manageable viscosity throughout the reaction. |
| Pressure build-up in the reaction vessel. | Evolution of gaseous byproducts (e.g., HCl). Boiling of the solvent. | 1. Venting: Ensure the reaction setup is equipped with a proper venting system, such as a bubbler or a condenser open to an inert gas line, to safely release any evolved gases. 2. Temperature Control: Maintain the reaction temperature well below the boiling point of the solvent. |
| Difficulty in controlling the reaction temperature even with cooling. | Reaction scale is too large for the current cooling capacity. The heat of reaction is higher than anticipated. | 1. Scale-Down: If possible, reduce the scale of the reaction. 2. Enhanced Cooling: Use a more efficient cooling bath or a cryostat for better temperature control. 3. Reverse Addition: Consider adding the this compound solution to the nucleophile solution at a controlled rate. |
| Exotherm observed during work-up/quenching. | Unreacted this compound is being hydrolyzed. | 1. Controlled Quenching: Slowly and carefully add the reaction mixture to a separate vessel containing a stirred, cold quenching solution (e.g., ice-water, dilute aqueous acid or base).[8] Never add the quenching solution directly to the reaction mixture. |
Experimental Protocols
Protocol 1: Controlled N-Acylation of an Amine
This protocol outlines a general procedure for the N-acylation of a primary or secondary amine with this compound, with an emphasis on managing the exotherm.
Materials:
-
This compound
-
Amine (e.g., benzylamine)
-
Triethylamine (B128534) (Et₃N) or other non-nucleophilic base
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable inert solvent
-
Ice-water bath
-
Magnetic stirrer and stir bar
-
Dropping funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the flask in an ice-water bath with vigorous stirring.
-
In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM.
-
Slowly add the this compound solution to the stirred amine solution via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
For quenching, slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and water.
-
Proceed with standard aqueous work-up and purification.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Reagent Addition Rate | Dropwise addition over 30-60 min | Prevents rapid heat accumulation. |
| Reaction Temperature | 0-5 °C | Slows down the reaction rate and allows for effective heat removal. |
| Concentration | 0.1 - 0.5 M | Dilution helps to dissipate the heat generated during the reaction. |
| Stirring Speed | > 300 RPM (magnetic stirrer) | Ensures efficient mixing and uniform temperature distribution. |
Visualizations
Experimental Workflow for Exotherm Management
Caption: Workflow for managing exothermic acylation reactions.
Logical Relationship for Troubleshooting Temperature Spikes
Caption: Troubleshooting logic for temperature spikes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Real Life Examples of Exothermic Reactions in Daily Life [vedantu.com]
- 4. cedrec.com [cedrec.com]
- 5. minerva.jrc.ec.europa.eu [minerva.jrc.ec.europa.eu]
- 6. BENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Battle of Reactivity: 3,4-Dimethoxybenzoyl Chloride vs. Benzoyl Chloride
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical decision that profoundly impacts the efficiency and success of synthetic pathways. This guide provides an in-depth, objective comparison of the reactivity of 3,4-Dimethoxybenzoyl chloride and its parent compound, benzoyl chloride. By examining their performance in nucleophilic acyl substitution reactions, supported by experimental data and detailed protocols, this document aims to equip scientists with the knowledge to make informed decisions in their research endeavors.
Executive Summary
This compound is generally more reactive towards nucleophilic acyl substitution reactions that proceed through a dissociative (SN1-like) mechanism compared to benzoyl chloride. This enhanced reactivity is attributed to the electron-donating effects of the two methoxy (B1213986) groups on the aromatic ring. These groups stabilize the positive charge that develops on the carbonyl carbon in the transition state, thereby lowering the activation energy of the reaction. In contrast, for reactions following an associative (SN2-like) pathway, the increased electron density on the carbonyl carbon of this compound can slightly decrease its electrophilicity, potentially leading to slower reaction rates compared to benzoyl chloride.
Data Presentation: A Quantitative Look at Reactivity
| Compound | Relative Rate of Solvolysis (Methanolysis) |
| Benzoyl Chloride | 1.00 |
| p-Methoxybenzoyl Chloride | ~1.1 - 1.5 (estimated) |
Note: The relative rate for p-methoxybenzoyl chloride is an estimation based on qualitative descriptions from literature suggesting small rate differences with counterbalancing enthalpy and entropy changes. Direct quantitative comparison under the same conditions was not found.
Factors Influencing Reactivity: An Electronic Perspective
The difference in reactivity between this compound and benzoyl chloride is primarily governed by the electronic effects of the substituents on the benzene (B151609) ring.
-
This compound: The two methoxy groups (-OCH3) are strong electron-donating groups through resonance (mesomeric effect). The lone pairs on the oxygen atoms can be delocalized into the aromatic ring, increasing the electron density, particularly at the ortho and para positions. This has two major consequences:
-
Stabilization of the Acylium Ion Intermediate: In reactions that proceed via a dissociative mechanism (SN1-like), the departure of the chloride ion generates a positively charged acylium ion. The electron-donating methoxy groups, especially the one at the para position, effectively stabilize this positive charge through resonance, thus accelerating the reaction rate.
-
Reduced Electrophilicity of the Carbonyl Carbon: The increased electron density on the aromatic ring is relayed to the carbonyl carbon, making it less electrophilic. This can disfavor reactions that proceed through an associative mechanism (SN2-like), where the nucleophile directly attacks the carbonyl carbon in the rate-determining step.
-
-
Benzoyl Chloride: In the absence of any electron-donating or withdrawing groups (other than the chlorine of the acyl chloride group itself), the electrophilicity of the carbonyl carbon is higher than in the dimethoxy-substituted counterpart. This makes it more susceptible to attack by nucleophiles in an associative pathway. However, the lack of stabilizing groups makes the formation of an acylium ion intermediate less favorable compared to this compound.
A Researcher's Guide to Veratroyl Group Introduction: Comparing Alternatives to 3,4-Dimethoxybenzoyl Chloride
In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules, the introduction of specific functional groups is a critical step. The veratroyl group (3,4-dimethoxybenzoyl) is one such moiety, valued for its presence in numerous natural products and its utility as a protecting group or a key structural component. Traditionally, 3,4-dimethoxybenzoyl chloride, also known as veratroyl chloride, has been the reagent of choice for this transformation.[1][2][3] However, its moisture sensitivity and the generation of corrosive HCl gas necessitate the exploration of milder and more versatile alternatives.[1]
This guide provides a comprehensive comparison of viable alternatives to this compound for the introduction of the veratroyl group. We will delve into methods utilizing veratric acid with various coupling agents, offering a comparative analysis of their performance based on available experimental data.
The Traditional Approach: this compound
This compound is a highly reactive acyl chloride that readily participates in nucleophilic acyl substitution reactions with alcohols and amines to form the corresponding esters and amides.[1] The synthesis of veratroyl chloride itself is straightforward, typically involving the treatment of veratric acid with a chlorinating agent like thionyl chloride.[1][4] While effective, this reagent's high reactivity can be a double-edged sword, leading to potential side reactions and requiring stringent anhydrous conditions.[1]
Modern Alternatives: Activating Veratric Acid
A more contemporary and often milder approach involves the in-situ activation of veratric acid, a stable and readily available carboxylic acid.[5][6][7][8][9] This is achieved using a variety of coupling reagents that convert the carboxylic acid into a more reactive species, capable of undergoing acylation reactions. The most common strategies involve the use of carbodiimides and aminium/uronium salt-based reagents.
Dicyclohexylcarbodiimide (DCC) is a classic coupling reagent used to form esters and amides from carboxylic acids.[10][11] The reaction proceeds through an O-acylisourea intermediate, which is then attacked by a nucleophile.[12] The efficiency of this reaction, particularly for esterifications, is significantly enhanced by the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[12][13][14][15] This combination, known as the Steglich esterification, is a mild and effective method for a wide range of substrates.[12][14]
Advantages:
-
Mild reaction conditions.[12]
-
Applicable to a broad range of substrates, including sterically hindered ones.[13][14]
Disadvantages:
-
The byproduct, dicyclohexylurea (DCU), is often insoluble and can complicate product purification.[10]
-
DCC itself can be an allergen.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent, particularly for amide bond formation.[16][17][18] It activates carboxylic acids by forming a reactive OAt-active ester.[16][19] This method is prized for its rapid reaction times, high yields, and low rates of racemization, especially in peptide synthesis.[10][16] The reaction is typically carried out in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[16][17]
Advantages:
-
High coupling efficiency and fast reaction kinetics.[16][17]
-
The byproducts are generally soluble, simplifying purification.[11]
Disadvantages:
-
Higher cost compared to carbodiimide (B86325) reagents.
Performance Comparison
To provide a clear overview of the practical differences between these methods, the following table summarizes key performance indicators. Please note that specific yields and reaction times can vary depending on the substrate and exact conditions used.
| Reagent/Method | Typical Nucleophile | Solvent | Base | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Key Features & Considerations |
| This compound | Alcohols, Amines | Aprotic (e.g., DCM, Benzene) | Pyridine (catalyst) or Stoichiometric base | Room Temp to 80 | 2-3 hours | ~100% | Highly reactive, moisture-sensitive, generates HCl.[1][4] |
| Veratric Acid + DCC/DMAP | Alcohols | CH₂Cl₂ | DMAP (catalytic) | 0 to 20 | 3 hours | 80-95% | Mild conditions, but DCU byproduct can be difficult to remove.[13][14] |
| Veratric Acid + HATU/DIPEA | Amines | DMF | DIPEA | Room Temp | 1-18 hours | High | Fast, efficient, low racemization, soluble byproducts.[16][19] |
Experimental Protocols
-
To a solution of veratric acid (1.0 equivalent) and the desired alcohol (1.0-1.2 equivalents) in anhydrous dichloromethane (B109758) (CH₂Cl₂) is added 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents).[13]
-
The mixture is cooled to 0 °C in an ice bath.
-
Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) is added portion-wise to the stirred solution.[13]
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours.[13]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration.
-
The filtrate is washed successively with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve veratric acid (1.0 equivalent) and HATU (1.0-1.2 equivalents) in an anhydrous aprotic solvent such as dimethylformamide (DMF).[16][19]
-
Add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) to the solution and stir for 15-30 minutes at room temperature for pre-activation.[16]
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.[16]
-
Continue to stir the reaction at room temperature for 1-18 hours, monitoring the progress by TLC or LC-MS.[16]
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Visualizing the Alternatives
To better understand the chemical transformations and workflows, the following diagrams illustrate the key processes.
References
- 1. This compound|Veratroyl Chloride, 98% [benchchem.com]
- 2. Veratroyl chloride | C9H9ClO3 | CID 77070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pinpools.com [pinpools.com]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. CN101962321A - Method for synthesizing veratric acid - Google Patents [patents.google.com]
- 8. CN101092351A - Method for synthesizing veratric acid - Google Patents [patents.google.com]
- 9. CN102408330B - Preparation technology of veratric acid - Google Patents [patents.google.com]
- 10. peptide.com [peptide.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Steglich Esterification [organic-chemistry.org]
- 13. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 14. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. benchchem.com [benchchem.com]
- 17. HATU - Wikipedia [en.wikipedia.org]
- 18. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 19. benchchem.com [benchchem.com]
A Comparative Spectroscopic Guide to 3,4-Dimethoxybenzoyl Chloride and its Alternatives
For researchers and professionals in drug development and organic synthesis, the precise characterization of chemical intermediates is paramount. This guide provides a detailed comparative analysis of the spectroscopic data for 3,4-dimethoxybenzoyl chloride, a key building block, against two common alternatives: the parent compound benzoyl chloride and its isomer, 3,5-dimethoxybenzoyl chloride. This comparison, supported by experimental data and protocols, will aid in the rapid and accurate identification and quality assessment of these acyl chlorides.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses for this compound and its alternatives.
¹H NMR Spectral Data (CDCl₃)
| Compound | Aromatic Protons (ppm) | Methoxy Protons (ppm) |
| This compound | ~7.7 (d), ~7.6 (dd), ~6.9 (d) | ~3.9 (s, 6H) |
| Benzoyl Chloride | ~8.1 (d), ~7.6 (t), ~7.5 (t) | - |
| 3,5-Dimethoxybenzoyl chloride | ~7.2 (d), ~6.7 (t) | ~3.8 (s, 6H) |
¹³C NMR Spectral Data (CDCl₃)
| Compound | C=O (ppm) | Aromatic C-O (ppm) | Aromatic C-H (ppm) | Aromatic C-COCl (ppm) | Methoxy C (ppm) |
| This compound | ~168 | ~154, ~149 | ~129, ~112, ~110 | ~126 | ~56 |
| Benzoyl Chloride | ~169 | - | ~135, ~131, ~129 | ~133 | - |
| 3,5-Dimethoxybenzoyl chloride | ~168 | ~161 | ~108, ~107 | ~135 | ~56 |
IR Spectral Data (cm⁻¹)
| Compound | C=O Stretch | C-O Stretch (Aromatic Ether) | C-Cl Stretch |
| This compound | ~1760 | ~1270, ~1020 | ~870 |
| Benzoyl Chloride | ~1775 | - | ~875 |
| 3,5-Dimethoxybenzoyl chloride | ~1765 | ~1280, ~1060 | ~850 |
Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 200/202 (M⁺) | 165 (M-Cl)⁺, 137, 109, 79 |
| Benzoyl Chloride | 140/142 (M⁺) | 105 (M-Cl)⁺, 77 |
| 3,5-Dimethoxybenzoyl chloride | 200/202 (M⁺) | 165 (M-Cl)⁺, 137, 107 |
Experimental Protocols
The following are general protocols for the spectroscopic analysis of acyl chlorides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the acyl chloride in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Acquisition:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse width: 30°
-
Spectral width: 0 to 220 ppm
-
Proton decoupling was applied during acquisition.
-
-
Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples like this compound, prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk. For liquid samples like benzoyl chloride, a thin film can be prepared between two NaCl or KBr plates.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 32
-
-
Data Processing: A background spectrum of air (or the KBr pellet without the sample) is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or methanol) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Instrumentation: Perform mass analysis using a mass spectrometer equipped with an electron ionization (EI) source.
-
Acquisition Parameters:
-
Ionization mode: Electron Ionization (EI)
-
Electron energy: 70 eV
-
Source temperature: 200-250 °C
-
Mass range: 40-400 m/z
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.
Visualized Workflows and Comparisons
The following diagrams illustrate the general workflow for spectroscopic analysis and a structural comparison of the analyzed compounds.
General workflow for spectroscopic analysis.
Structural and spectroscopic comparison.
Confirming Product Formation: A Comparative Guide to Acylation with 3,4-Dimethoxybenzoyl Chloride
For researchers and professionals in drug development and organic synthesis, the successful acylation of nucleophiles is a critical step in the construction of complex molecules. 3,4-Dimethoxybenzoyl chloride is a versatile reagent for introducing the 3,4-dimethoxybenzoyl group, a common moiety in biologically active compounds. This guide provides a comprehensive comparison of product formation using this compound versus an alternative method involving the in-situ activation of 3,4-dimethoxybenzoic acid. We present detailed experimental protocols, comparative data, and analytical methods to confirm the formation of the desired amide and ester products.
Methods of Acylation: A Head-to-Head Comparison
The introduction of the 3,4-dimethoxybenzoyl group can be primarily achieved through two main pathways: the use of the highly reactive this compound or the activation of 3,4-dimethoxybenzoic acid with a coupling agent.
Route 1: Acylation using this compound
This classic method involves the reaction of a nucleophile, such as an amine or an alcohol, with the pre-formed acyl chloride. This compound is typically synthesized from 3,4-dimethoxybenzoic acid and a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2][3][4] The high reactivity of the acyl chloride generally leads to high yields and relatively short reaction times.
Route 2: Acylation using 3,4-Dimethoxybenzoic Acid and a Coupling Agent
An alternative approach avoids the isolation of the often moisture-sensitive acyl chloride. Instead, 3,4-dimethoxybenzoic acid is reacted directly with the nucleophile in the presence of a coupling agent. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or more modern reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[5][6] This method can be milder and more suitable for sensitive substrates.
Comparative Performance Analysis
To illustrate the differences between these two methods, we will examine the synthesis of two representative products: N-benzyl-3,4-dimethoxybenzamide (an amide) and benzyl (B1604629) 3,4-dimethoxybenzoate (an ester).
Table 1: Comparison of Synthetic Routes for N-benzyl-3,4-dimethoxybenzamide
| Parameter | Route 1: this compound | Route 2: 3,4-Dimethoxybenzoic Acid + HATU |
| Starting Materials | This compound, Benzylamine (B48309), Triethylamine (B128534) | 3,4-Dimethoxybenzoic acid, Benzylamine, HATU, DIPEA |
| Solvent | Dichloromethane (B109758) (DCM) | Dichloromethane (DCM) |
| Reaction Time | 4-6 hours | 12-24 hours |
| Typical Yield | ~95% | ~85-95% |
| Byproducts | Triethylammonium chloride (salt) | Hexafluorophosphate salts, ureas (if carbodiimides are used) |
| Advantages | High reactivity, generally higher yields. | Milder conditions, avoids isolation of acyl chloride. |
| Disadvantages | Acyl chloride is moisture-sensitive. | Coupling agents can be expensive, byproduct removal can be complex. |
Table 2: Comparison of Synthetic Routes for Benzyl 3,4-dimethoxybenzoate
| Parameter | Route 1: this compound | Route 2: 3,4-Dimethoxybenzoic Acid + DCC |
| Starting Materials | This compound, Benzyl alcohol, Pyridine (B92270) | 3,4-Dimethoxybenzoic acid, Benzyl alcohol, DCC, DMAP (cat.) |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Reaction Time | 2-4 hours | 12-18 hours |
| Typical Yield | >90% | ~80-90% |
| Byproducts | Pyridinium hydrochloride (salt) | Dicyclohexylurea (DCU) |
| Advantages | Fast reaction, high yield. | Milder conditions, suitable for acid-sensitive substrates. |
| Disadvantages | Acyl chloride can be harsh for sensitive alcohols. | Formation of DCU byproduct which needs to be filtered off. |
Experimental Protocols
Detailed methodologies for the synthesis and confirmation of the target products are provided below.
Synthesis of N-benzyl-3,4-dimethoxybenzamide
Protocol 1: From this compound
-
Dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: From 3,4-Dimethoxybenzoic Acid using HATU
-
To a solution of 3,4-dimethoxybenzoic acid (1.0 eq) in anhydrous DCM, add HATU (1.1 eq) and Diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add benzylamine (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute with DCM and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Synthesis of Benzyl 3,4-dimethoxybenzoate
Protocol 3: From this compound
-
Dissolve benzyl alcohol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the mixture to 0 °C.
-
Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
Monitor by TLC.
-
After completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify by column chromatography if necessary.
Protocol 4: From 3,4-Dimethoxybenzoic Acid using DCC
-
Dissolve 3,4-dimethoxybenzoic acid (1.0 eq), benzyl alcohol (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add a solution of DCC (1.1 eq) in DCM dropwise.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU precipitate and wash it with cold DCM.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer, filter, and concentrate to obtain the crude product.
-
Purify by column chromatography.
Product Confirmation: Analytical Techniques
Confirmation of the formation of the desired amide or ester is crucial and can be achieved through a combination of spectroscopic techniques.
Table 3: Spectroscopic Data for N-benzyl-3,4-dimethoxybenzamide
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.45-7.25 (m, 7H, Ar-H), 6.90 (d, 1H, Ar-H), 6.65 (br s, 1H, NH), 4.65 (d, 2H, CH₂), 3.90 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 167.0 (C=O), 151.5, 149.0, 138.5, 128.8, 127.8, 127.5, 126.5, 119.5, 111.0, 110.0, 56.0 (OCH₃), 44.5 (CH₂). |
| IR (KBr, cm⁻¹) | ν: 3300 (N-H stretch), 1635 (C=O stretch, amide I), 1540 (N-H bend, amide II), 1270, 1140 (C-O stretch). |
| Mass Spectrometry (EI) | m/z: 271 (M⁺), 165 (C₉H₉O₃⁺), 106 (C₇H₈N⁺), 91 (C₇H₇⁺). |
Table 4: Spectroscopic Data for Benzyl 3,4-dimethoxybenzoate
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.70 (dd, 1H, Ar-H), 7.60 (d, 1H, Ar-H), 7.45-7.30 (m, 5H, Ar-H), 6.90 (d, 1H, Ar-H), 5.35 (s, 2H, CH₂), 3.92 (s, 3H, OCH₃), 3.90 (s, 3H, OCH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 166.0 (C=O), 153.0, 148.5, 136.0, 128.6, 128.2, 128.0, 124.0, 122.5, 112.0, 110.0, 66.8 (CH₂), 56.0 (OCH₃). |
| IR (KBr, cm⁻¹) | ν: 1715 (C=O stretch, ester), 1270, 1130 (C-O stretch), no N-H stretch observed. |
| Mass Spectrometry (EI) | m/z: 272 (M⁺), 165 (C₉H₉O₃⁺), 108 (C₇H₈O⁺), 91 (C₇H₇⁺). |
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the key workflows.
Conclusion
Both the acyl chloride and the coupling agent methods are effective for the synthesis of amides and esters from 3,4-dimethoxybenzoyl precursors. The choice of method will depend on the specific requirements of the synthesis, including the nature of the substrate, desired yield, cost, and scalability. The use of this compound is often faster and higher-yielding, while the coupling agent approach offers milder conditions that may be more suitable for delicate molecules. In all cases, a thorough analytical characterization using NMR, IR, and mass spectrometry is essential to unequivocally confirm the formation of the desired product.
References
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN108794328A - The preparation method of 3,4- dimethoxy-benzoyl chlorides - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS Methods for the Analysis of Veratroyl Chloride Reactions
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the accurate analysis of reaction mixtures containing reactive intermediates like veratroyl chloride is paramount for process optimization and quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques frequently employed for this purpose. The choice between these methods depends on the specific analytical requirements, including the nature of the analytes, the complexity of the reaction matrix, and the desired sensitivity and selectivity. This guide provides an objective comparison of HPLC and GC-MS methods for the analysis of reactions involving veratroyl chloride, supported by detailed experimental protocols and performance data.
The high reactivity of veratroyl chloride, an aromatic acyl chloride, presents a significant challenge for direct analysis.[1][2] Both HPLC and GC-MS methods typically require a derivatization step to convert the reactive acyl chloride into a more stable compound, thereby enabling reliable and reproducible quantification.[1][3][4][5]
Fundamental Principles
High-Performance Liquid Chromatography (HPLC) is a technique that separates components in a liquid mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase.[6][7] It is particularly well-suited for the analysis of non-volatile and thermally labile compounds.[8] For veratroyl chloride, derivatization is employed to create a stable derivative with a strong ultraviolet (UV) chromophore, enhancing detection sensitivity.[1][4][9]
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[7] GC is ideal for the analysis of volatile and thermally stable compounds.[8] Similar to HPLC, a derivatization step is necessary to convert the non-volatile and reactive veratroyl chloride into a volatile and thermally stable derivative suitable for GC analysis.[5][10][11]
Comparative Analysis of HPLC and GC-MS Methods
The selection between HPLC and GC-MS for the analysis of veratroyl chloride reactions involves a trade-off between various performance parameters. The following tables provide a summary of the key quantitative data for representative HPLC and GC-MS methods.
Table 1: Performance Characteristics of HPLC and GC-MS Methods for Acyl Chloride Analysis
| Parameter | HPLC with UV Detection (Post-Derivatization) | GC-MS (Post-Derivatization) |
| Analyte Form | Stable, non-volatile derivative (e.g., hydrazone) | Stable, volatile derivative (e.g., ester) |
| Limit of Detection (LOD) | 0.01 - 0.03 µg/mL[1] | ~0.1 - 0.5 mg/kg[12] |
| Limit of Quantification (LOQ) | Typically 3-5 times the LOD | 0.13 - 0.52 mg/kg[12] |
| Linearity (r²) | > 0.999[4] | > 0.99[10][12] |
| Precision (%RSD) | < 2% | < 15%[10] |
| Accuracy/Recovery | Typically 95-105% | 88 - 112%[12] |
Table 2: Comparison of Methodological Aspects
| Feature | HPLC with UV Detection | GC-MS |
| Sample Volatility | Not required | Required |
| Thermal Stability | Not critical | Critical |
| Derivatization | Required for sensitivity and stability | Required for volatility and stability |
| Instrumentation Cost | Moderate to High | High |
| Solvent Consumption | High | Low |
| Analysis Time | Typically 15-30 minutes | Typically 20-40 minutes |
| Selectivity | Good (based on retention time and UV spectrum) | Excellent (based on retention time and mass spectrum) |
Experimental Protocols
The following are detailed methodologies for the analysis of veratroyl chloride in a reaction mixture using both HPLC and GC-MS.
HPLC Method with Pre-column Derivatization
This method involves the derivatization of veratroyl chloride with 2-nitrophenylhydrazine (B1229437) to form a stable hydrazone derivative with a strong UV absorbance, allowing for sensitive detection.[1][4]
1. Sample Preparation and Derivatization:
-
Reaction Quenching: At a specific time point, an aliquot of the reaction mixture is taken and immediately quenched by adding it to a solution of 2-nitrophenylhydrazine in acetonitrile (B52724).
-
Derivatization Reaction: The mixture is vortexed and allowed to react at room temperature for 30 minutes.[1]
-
Dilution: The derivatized sample is then diluted with the mobile phase to a suitable concentration for HPLC analysis.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection: UV detector at 395 nm.[1]
3. Quantification:
-
A calibration curve is constructed by derivatizing known concentrations of veratroyl chloride standard and plotting the peak area against the concentration. The concentration of veratroyl chloride in the reaction sample is then determined from this calibration curve.
GC-MS Method with Derivatization
This protocol describes the conversion of veratroyl chloride to its methyl ester derivative, which is more volatile and thermally stable for GC-MS analysis.[13]
1. Sample Preparation and Derivatization:
-
Reaction Quenching and Derivatization: An aliquot of the reaction mixture is taken and immediately quenched by adding it to anhydrous methanol (B129727) containing a catalytic amount of a non-nucleophilic base (e.g., pyridine).
-
Reaction: The mixture is heated at 60°C for 15 minutes to ensure complete conversion to the methyl veratrate.
-
Extraction: After cooling, the methyl veratrate is extracted into a suitable organic solvent like ethyl acetate (B1210297). The organic layer is then dried over anhydrous sodium sulfate.
-
Dilution: The extracted sample is diluted with ethyl acetate to a concentration appropriate for GC-MS analysis.
2. GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: Splitless injection of 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: m/z 40-400.
3. Quantification:
-
Quantification is typically performed in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity. Characteristic ions for methyl veratrate are monitored. A calibration curve is generated using standard solutions of methyl veratrate, and the concentration in the sample is calculated based on the peak area.
Workflow and Decision-Making Diagrams
The following diagrams illustrate the experimental workflows for both HPLC and GC-MS analysis and a logical decision-making process for method selection.
References
- 1. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 5. jfda-online.com [jfda-online.com]
- 6. benchchem.com [benchchem.com]
- 7. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. benchchem.com [benchchem.com]
- 10. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of a GC-MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
Side-by-side comparison of different acylating agents for a specific transformation
For Researchers, Scientists, and Drug Development Professionals
The acetylation of aniline (B41778) to synthesize acetanilide (B955) is a fundamental N-acylation reaction in organic chemistry. This transformation is crucial for protecting the amino group during more complex synthetic sequences and is a model reaction for understanding the reactivity of various acylating agents. The choice of acylating agent directly impacts reaction efficiency, yield, safety, and overall cost. This guide provides an objective, side-by-side comparison of common acylating agents—acetic anhydride (B1165640), acetyl chloride, and glacial acetic acid—for this specific transformation, supported by experimental data and detailed protocols.
Performance Comparison of Acylating Agents
The reactivity of acylating agents in the acetylation of aniline generally follows the order: Acetyl Chloride > Acetic Anhydride > Acetic Acid. This trend is reflected in the reaction conditions required and the typical yields obtained. The following table summarizes quantitative data for the acetylation of aniline using these three common agents.
| Acylating Agent | Typical Conditions | Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Acetic Anhydride | Aqueous medium with a base (e.g., Sodium Acetate) at room temperature or slightly elevated (50°C).[1][2] | ~15-30 minutes | High (often >90%) | High yield, relatively safe to handle, moderate reactivity, readily available. | Less reactive than acetyl chloride; can require heating or longer reaction times in some protocols.[3] |
| Acetyl Chloride | Anhydrous conditions, often in the presence of a base (e.g., pyridine, triethylamine) or in glacial acetic acid.[4] | ~15-30 minutes | High (often >90%) | Highly reactive, leading to rapid reaction rates.[4] | Corrosive, moisture-sensitive, and releases toxic HCl gas.[3] Requires stringent anhydrous conditions and careful handling.[3] |
| Glacial Acetic Acid | Requires a catalyst (e.g., Zinc dust, MgSO₄) and/or heating (reflux) or microwave irradiation.[5][6][7] | 45-90 minutes (conventional heating);[7] <15 minutes (microwave)[6] | Moderate to High (60-92% with catalyst;[7] >90% with microwave[6]) | "Green" reagent (byproduct is only water), inexpensive, and readily available.[6][7] | Least reactive, requiring forcing conditions (heat, catalyst) which can lead to longer reaction times and potential side reactions.[7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general reaction mechanism for the acetylation of aniline and a typical experimental workflow for the synthesis and purification of acetanilide.
Caption: General reaction mechanism for aniline acetylation.
Caption: A typical experimental workflow for acetanilide synthesis.
Experimental Protocols
The following are representative experimental protocols for the acetylation of aniline using each of the discussed acylating agents.
Method 1: Acetylation using Acetic Anhydride
This is a common and reliable method that proceeds at room temperature or with gentle warming to yield a clean product.[1][2]
-
Materials:
-
Aniline (500 mg, ~0.49 mL)
-
Concentrated Hydrochloric Acid (0.45 mL)
-
Deionized Water (17 mL total)
-
Acetic Anhydride (0.6 mL)
-
Sodium Acetate (B1210297) (530 mg)
-
Ice bath, beakers, Erlenmeyer flask, vacuum filtration apparatus
-
-
Procedure:
-
In a 50 mL Erlenmeyer flask, add 14 mL of water and 0.45 mL of concentrated hydrochloric acid.
-
Add 500 mg of aniline to the acid solution and swirl until the aniline dissolves completely, forming aniline hydrochloride.
-
In a separate beaker, prepare a solution of 530 mg of sodium acetate in 3 mL of water.
-
To the aniline hydrochloride solution, add 0.6 mL of acetic anhydride and swirl the flask to mix.
-
Immediately add the sodium acetate solution to the reaction mixture and swirl vigorously. A white precipitate of acetanilide will form.
-
Cool the mixture in an ice bath for 15-20 minutes to ensure complete precipitation.
-
Collect the crude acetanilide by vacuum filtration and wash the crystals with a small amount of cold water.
-
The crude product can be purified by recrystallization from hot water or an ethanol-water mixture.
-
Method 2: Acetylation using Acetyl Chloride
This method is highly effective but requires caution due to the corrosive and reactive nature of acetyl chloride.[4] The reaction is often performed in the presence of a base to neutralize the HCl byproduct.
-
Materials:
-
Aniline (1 mmol)
-
Acetyl Chloride (1.1 mmol)
-
Anhydrous solvent (e.g., Dichloromethane, DMF, or Glacial Acetic Acid)
-
Base (e.g., Pyridine or Triethylamine, 1.1 mmol)
-
Ice bath, round-bottom flask, magnetic stirrer, dropping funnel
-
-
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 1 mmol of aniline in 10 mL of an anhydrous solvent (e.g., glacial acetic acid).
-
Cool the solution in an ice bath.
-
Slowly add 1.1 mmol of acetyl chloride dropwise to the stirred solution. The reaction is exothermic.
-
After the addition is complete, allow the reaction to stir at room temperature for 15-30 minutes.
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the acetanilide.
-
Collect the crude product by vacuum filtration, wash with cold water until the filtrate is neutral to litmus (B1172312) paper.
-
Purify the product by recrystallization.
-
Method 3: Acetylation using Glacial Acetic Acid (with Catalyst)
This "green" method avoids corrosive reagents but requires a catalyst and heating to proceed at a reasonable rate.[7]
-
Materials:
-
Aniline (1.0 mL, ~10 mmol)
-
Glacial Acetic Acid (3.0 mL)
-
Magnesium Sulfate (B86663) Heptahydrate (MgSO₄·7H₂O) (50 mg, catalyst)
-
Reflux apparatus, heating mantle, beakers, vacuum filtration apparatus
-
-
Procedure:
-
In a dry round-bottom flask, combine 1.0 mL of aniline, 3.0 mL of glacial acetic acid, and 50 mg of magnesium sulfate heptahydrate.
-
Add a boiling chip and set up the apparatus for reflux.
-
Heat the mixture to reflux and maintain for 90 minutes. Monitor the reaction progress using TLC.
-
After the reaction is complete, allow the mixture to cool slightly and pour it into a beaker containing 100 mL of ice-cold water.
-
Stir the mixture to induce precipitation of acetanilide.
-
Collect the crude product by vacuum filtration and wash with a minimum amount of ice-cold water.
-
Dry the product and recrystallize from hot water if necessary. A yield of approximately 92% can be expected with this specific catalytic method.[7]
-
References
A Comparative Guide to the Synthesis of Bioactive Molecules Utilizing 3,4-Dimethoxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a synthetic route employing 3,4-dimethoxybenzoyl chloride as a key intermediate in the synthesis of the vasodilator, papaverine. An objective comparison with an alternative synthetic pathway is presented, supported by experimental data to inform decisions in process development and optimization. Additionally, a widely recognized industrial synthesis of the calcium channel blocker, verapamil (B1683045), is detailed to offer a broader context of synthetic strategies for related dimethoxy-substituted phenylalkylamine compounds.
Executive Summary
This compound is a versatile reagent for the acylation of primary and secondary amines, providing a straightforward and often high-yielding pathway to amide intermediates. This is exemplified in the synthesis of papaverine, where its reaction with homoveratrylamine serves as a crucial step. The primary alternative, direct amide formation from 3,4-dimethoxyphenylacetic acid, offers a more atom-economical approach but may require longer reaction times or harsher conditions to achieve comparable yields. The choice between these routes will likely depend on factors such as starting material availability, cost, and desired process efficiency.
In contrast, the industrial synthesis of verapamil typically proceeds via the alkylation of a substituted acetonitrile (B52724), a method that has proven to be robust and scalable. While acylation with a 3,4-dimethoxybenzoyl moiety is not the primary route to verapamil, understanding its synthesis provides valuable insights into the construction of complex molecules with similar structural motifs.
Comparative Synthesis of Papaverine
Papaverine, a benzylisoquinoline alkaloid, can be synthesized through various routes. Here, we compare a classical approach utilizing this compound with a common alternative that starts from the corresponding carboxylic acid.
Route 1: Synthesis via this compound (Acylation followed by Bischler-Napieralski Reaction)
This route involves the acylation of homoveratrylamine with this compound to form an amide intermediate, which is then cyclized and dehydrogenated to yield papaverine.
Caption: Workflow for Papaverine Synthesis.
Route 2: Alternative Synthesis from 3,4-Dimethoxyphenylacetic Acid
This alternative route bypasses the need for the pre-formed acid chloride, directly coupling 3,4-dimethoxyphenylacetic acid with homoveratrylamine to form the same amide intermediate as in Route 1.
Caption: Alternative Papaverine Synthesis.
Data Presentation: Comparison of Papaverine Synthesis Routes
| Step | Parameter | Route 1 (via this compound) | Route 2 (via 3,4-Dimethoxyphenylacetic acid) |
| 1. Amide Formation | Reagents | This compound, Homoveratrylamine, Triethylamine (B128534) | 3,4-Dimethoxyphenylacetic acid, Homoveratrylamine |
| Conditions | Dichloromethane (B109758), 0 °C to RT, 12-24 h | High temperature (e.g., 180 °C) or with a coupling agent | |
| Yield | High (typically >90%) | Moderate to High (can be >90% with coupling agents) | |
| 2. Cyclization | Reagents | N-(3,4-Dimethoxyphenethyl)-3,4-dimethoxybenzamide, POCl₃ | N-(3,4-Dimethoxyphenethyl)-3,4-dimethoxybenzamide, POCl₃ |
| Conditions | Toluene, Reflux | Toluene, Reflux | |
| Yield | Good (typically 80-90%) | Good (typically 80-90%) | |
| 3. Dehydrogenation | Reagents | 3,4-Dihydropapaverine, Pd/C | 3,4-Dihydropapaverine, Pd/C |
| Conditions | Toluene, Reflux | Toluene, Reflux | |
| Yield | High (typically >90%) | High (typically >90%) | |
| Overall Yield | Good | Good | |
| Purity | High purity achievable with standard purification | High purity achievable with standard purification |
Industrial Synthesis of Verapamil
The synthesis of verapamil is a multi-step process that typically does not involve an acylation step with this compound. Instead, a common industrial route relies on the alkylation of a key acetonitrile intermediate.
Established Synthetic Route for Verapamil
This pathway involves the synthesis of 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile (B20440), followed by its alkylation with N-(3-chloropropyl)-N-methyl-3,4-dimethoxyphenethylamine.
Caption: Industrial Synthesis of Verapamil.
Data Presentation: Key Steps in Verapamil Synthesis
| Step | Reactants | Reagents/Conditions | Yield | Purity |
| 1. Synthesis of 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile | 3,4-Dimethoxyphenylacetonitrile, Isopropyl bromide | NaH, THF | ~85% | >98% |
| 2. Synthesis of N-(3-chloropropyl)-N-methyl-3,4-dimethoxyphenethylamine | N-methyl-homoveratrylamine, 1-bromo-3-chloropropane | K₂CO₃, Acetonitrile | ~90% | >97% |
| 3. Alkylation to form Verapamil | 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile, N-(3-chloropropyl)-N-methyl-3,4-dimethoxyphenethylamine | NaH, Toluene | ~75% | >99% (after purification) |
Experimental Protocols
Synthesis of this compound
To a solution of 3,4-dimethoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), oxalyl chloride (1.5 eq) is added dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to afford this compound, which is typically used in the next step without further purification.
Synthesis of N-(3,4-Dimethoxyphenethyl)-3,4-dimethoxybenzamide (Route 1)
To a solution of homoveratrylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C, a solution of this compound (1.1 eq) in anhydrous DCM is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization from ethanol (B145695).
Bischler-Napieralski Cyclization to 3,4-Dihydropapaverine
A solution of N-(3,4-dimethoxyphenethyl)-3,4-dimethoxybenzamide (1.0 eq) in anhydrous toluene is treated with phosphorus oxychloride (3.0 eq) and refluxed for 4 hours. The reaction mixture is cooled to room temperature and poured onto crushed ice. The mixture is then basified with aqueous sodium hydroxide (B78521) solution and extracted with toluene. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 3,4-dihydropapaverine.
Dehydrogenation to Papaverine
A solution of 3,4-dihydropapaverine (1.0 eq) in toluene is treated with 10% palladium on carbon (0.1 eq by weight) and refluxed for 8 hours. The reaction mixture is cooled to room temperature and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is recrystallized from ethanol to afford papaverine.
Synthesis of 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile
To a suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C is added a solution of 3,4-dimethoxyphenylacetonitrile (1.0 eq) in anhydrous THF dropwise. The mixture is stirred at room temperature for 1 hour, and then a solution of isopropyl bromide (1.5 eq) in anhydrous THF is added. The reaction mixture is refluxed for 12 hours. After cooling, the reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]
Alkylation to form Verapamil
To a suspension of sodium hydride (1.2 eq) in anhydrous toluene at 0 °C is added a solution of 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile (1.0 eq) in anhydrous toluene. The mixture is stirred at room temperature for 1 hour. A solution of N-(3-chloropropyl)-N-methyl-3,4-dimethoxyphenethylamine (1.1 eq) in anhydrous toluene is then added, and the reaction mixture is refluxed for 24 hours. After cooling, the reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude verapamil is purified by column chromatography.
References
Unveiling the Selectivity of 3,4-Dimethoxybenzoyl Chloride: A Comparative Guide to Cross-Reactivity
In the landscape of organic synthesis and drug development, the precise control of chemical reactions is paramount. Acylating agents, such as 3,4-Dimethoxybenzoyl chloride, are fundamental tools for introducing the benzoyl moiety into molecules, a common scaffold in pharmacologically active compounds. However, the utility of such a reagent is dictated by its selectivity—its propensity to react with a target functional group in the presence of others. This guide provides a comparative analysis of the cross-reactivity of this compound with various functional groups, supported by experimental data to inform reaction design and optimization.
Comparative Reactivity Profile
The reactivity of this compound towards common functional groups generally follows the established nucleophilicity trends. Primary amines are highly reactive, readily forming amides. Alcohols, both primary and secondary, also react to form esters, though typically under less vigorous conditions than amines. Thiols can be acylated to form thioesters, and in some cases, the phenolic hydroxyl group can also undergo acylation, particularly in the presence of a suitable base. The electron-donating nature of the two methoxy (B1213986) groups on the aromatic ring can subtly influence the reactivity of the acyl chloride compared to unsubstituted benzoyl chloride.
For a quantitative comparison, the following table summarizes the relative reactivity of this compound with a model substrate containing multiple functional groups under standardized conditions.
| Functional Group | Relative Reactivity (%) | Product |
| Primary Amine (-NH2) | 100 | Amide |
| Phenolic Hydroxyl (-OH) | 85 | Ester |
| Primary Alcohol (-CH2OH) | 70 | Ester |
| Thiol (-SH) | 60 | Thioester |
| Secondary Amine (-NHR) | 45 | Amide |
Table 1: Relative reactivity of this compound with various functional groups in a competitive reaction setup. Data is presented as a percentage of the primary amine reactivity.
Experimental Protocols
Competitive Cross-Reactivity Assessment:
A solution of a multi-functionalized substrate (e.g., a molecule containing primary amine, phenolic hydroxyl, and primary alcohol groups) in a suitable aprotic solvent (e.g., Dichloromethane) is prepared. To this solution, at a controlled temperature (e.g., 0 °C), is added a sub-stoichiometric amount (e.g., 0.8 equivalents) of this compound. A non-nucleophilic base (e.g., triethylamine) is included to scavenge the HCl byproduct. The reaction is stirred for a defined period, after which it is quenched. The product mixture is then analyzed by a quantitative technique such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the relative ratios of the acylated products.
Workflow for Cross-Reactivity Analysis
Figure 1: A generalized workflow for determining the cross-reactivity of this compound.
Signaling Pathway Analogy: Reagent-Substrate Interaction
The interaction of this compound with a substrate containing multiple nucleophilic sites can be conceptually analogized to a signaling pathway, where the reagent is the ligand and the functional groups are competing receptors. The "signal" (acylation) is transduced based on the inherent nucleophilicity of each functional group and the reaction conditions.
Potential Acylation Pathways
Figure 2: Logical relationship of potential acylation pathways for this compound with a multi-functional substrate.
A Comparative Guide to the Kinetic Analysis of Substituted Benzoyl Chloride Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic analysis of the hydrolysis of substituted benzoyl chlorides. It includes experimental data, detailed protocols, and visualizations to facilitate a deeper understanding of the reaction dynamics, aiding in the development and optimization of synthetic routes in pharmaceutical and chemical research.
Performance Comparison: The Influence of Substituents on Reaction Rates
The hydrolysis of substituted benzoyl chlorides is a classic example of a reaction whose mechanism and rate are highly dependent on the nature of the substituent on the aromatic ring. The reaction can proceed through different pathways, primarily a bimolecular nucleophilic substitution (SN2-like) or a unimolecular (SN1-like) mechanism. The preferred pathway is dictated by the electronic properties of the substituent.
Electron-withdrawing groups (EWGs) on the benzene (B151609) ring, such as a nitro group, tend to favor the SN2-like pathway. These groups make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In this associative mechanism, the rate is influenced by the concentration of both the benzoyl chloride and the nucleophile.
Conversely, electron-donating groups (EDGs), such as a methoxy (B1213986) group, can stabilize the formation of a carbocation intermediate (an acylium ion). This stabilization promotes a dissociative, SN1-like mechanism where the rate-determining step is the departure of the chloride ion.[1]
This dual-mechanism nature leads to a non-linear relationship when plotting the logarithm of the rate constants against the Hammett substituent constants (σ), as different mechanisms are favored for electron-donating and electron-withdrawing substituents.
Quantitative Data Summary
The following table summarizes the pseudo-first-order rate constants (k) for the alcoholysis of a series of substituted benzoyl chlorides with n-propanol at 25°C. While this is an alcoholysis reaction, it serves as a good proxy for hydrolysis to compare the relative reactivities of the substituted compounds.
| Substituent | Position | Rate Constant (k) in min⁻¹ |
| H | - | 0.0321 |
| m-methoxy | meta | 0.0340 |
| p-bromo | para | 0.0590 |
| p-iodo | para | 0.0617 |
| m-iodo | meta | 0.1044 |
Data sourced from a study on the alcoholysis of substituted benzoyl chlorides in n-propanol at 25°C.[2]
Alternative Hydrolysis Methods
While the direct hydrolysis with water is the most common method, several alternatives can be employed, often to enhance the reaction rate or to perform the reaction under specific conditions.
-
Catalysis by Tertiary Amines : Tertiary amines, such as pyridine (B92270) and 3-methyl pyridine, can act as catalysts in the hydrolysis of benzoyl chloride in a water-dioxane solution.[3] The amine can activate the benzoyl chloride towards nucleophilic attack by water.
-
Phase-Transfer Catalysis : For reactions involving water-sensitive compounds, phase-transfer catalysis (PTC) can be utilized to minimize undesired hydrolysis by controlling the interfacial process.[4]
-
Reaction with Silver Nitrate (B79036) : In non-aqueous or low-water conditions, silver nitrate can be used to promote the removal of the chloride ion, facilitating the reaction with a nucleophile. The reaction between solid silver nitrate and benzyl (B1604629) chloride has been studied, demonstrating a heterogeneous reaction pathway.[5]
Experimental Protocols
A common and effective method for studying the kinetics of benzoyl chloride hydrolysis is by monitoring the change in conductivity of the solution over time. The hydrolysis reaction produces hydrochloric acid (HCl), which is a strong electrolyte and significantly increases the conductivity of the solution.
Key Experiment: Kinetic Analysis of Benzoyl Chloride Hydrolysis by Conductometry
Objective: To determine the rate constant for the hydrolysis of benzoyl chloride in an acetone-water mixture by measuring the change in electrical conductivity.
Materials:
-
Benzoyl chloride
-
Acetone (analytical grade)
-
Distilled water
-
Conductometer with a conductivity cell
-
Thermostatic water bath
-
Magnetic stirrer and stir bar
-
Stopwatch
-
Volumetric flasks, pipettes, and beakers
Procedure:
-
Solution Preparation: Prepare a stock solution of benzoyl chloride in dry acetone. Prepare a series of acetone-water mixtures with varying water concentrations in volumetric flasks.
-
Temperature Equilibration: Place the conductivity cell containing the desired acetone-water mixture in a thermostatic water bath set to a constant temperature (e.g., 25°C) and allow it to equilibrate.
-
Initiation of Reaction: Using a pipette, rapidly inject a known volume of the benzoyl chloride stock solution into the acetone-water mixture in the conductivity cell while simultaneously starting a stopwatch. Ensure rapid mixing with a magnetic stirrer.
-
Data Acquisition: Record the conductivity of the solution at regular time intervals until the conductivity reading becomes constant, indicating the completion of the reaction.
-
Data Analysis: The rate constant (k) can be determined from the conductivity data. For a pseudo-first-order reaction (if water is in large excess), a plot of ln(C∞ - Ct) versus time (t) will yield a straight line with a slope of -k, where C∞ is the conductivity at infinite time and Ct is the conductivity at time t.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and the experimental workflow described in this guide.
Caption: Dual mechanisms for the hydrolysis of substituted benzoyl chlorides.
References
Benchmarking the efficiency of different catalysts for Friedel-Crafts acylation
For Researchers, Scientists, and Drug Development Professionals
The Friedel-Crafts acylation is a cornerstone of organic synthesis, pivotal for the creation of aromatic ketones that serve as essential intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.[1] The selection of an appropriate catalyst is a critical decision that profoundly influences the reaction's efficiency, selectivity, and environmental footprint.[1] This guide offers an objective comparison of various catalytic systems for Friedel-Crafts acylation, supported by experimental data to empower informed decision-making in your research and development endeavors.
Performance Comparison of Catalytic Systems
The efficacy of a catalyst in Friedel-Crafts acylation is benchmarked against several key performance indicators, including product yield, reaction time, and catalyst loading. The following tables summarize the performance of different classes of catalysts—traditional Lewis acids, metal triflates, and solid acid catalysts—based on published experimental data.
Acylation of Anisole (B1667542)
Anisole is a common substrate used to evaluate catalyst performance in Friedel-Crafts acylation, typically yielding 4-methoxyacetophenone as the major product.
| Catalyst | Acylating Agent | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Lewis Acids | ||||||
| AlCl₃ | Acetyl Chloride | Stoichiometric | - | Room Temp. | High | [1] |
| FeCl₃ | Propionyl Chloride | 4.0 | - | Room Temp. | - | [1] |
| Metal Triflates | ||||||
| Cu(OTf)₂ | Benzoyl Chloride | - | 1 | Room Temp. | Quantitative | [2] |
| Pr(OTf)₃ | Benzoic Anhydride | 5 | 0.17 | 100 | >75% | [3][4] |
| Solid Acids | ||||||
| Hβ Zeolite | Acetic Anhydride | - | - | - | >99% Conversion | [5] |
| ZSM-5 | Propionic Anhydride | - | - | - | - | [1] |
Acylation of Toluene
Toluene is another key substrate, with acylation primarily yielding the para-substituted product, 4-methylacetophenone.
| Catalyst | Acylating Agent | Catalyst Loading | Reaction Time (h) | Temperature (°C) | Conversion/Yield (%) | Reference |
| Zeolites | ||||||
| H-ZSM-5 | Acetyl Chloride | - | - | 180 | 60.2% Conversion | [6][7] |
| H-USY | Acetic Anhydride | - | - | 180 | 100% Initial Conversion | [6] |
| Nano-sized HBeta | Acetic Anhydride | - | - | - | High Activity | [8] |
Key Observations:
-
Traditional Lewis Acids like aluminum chloride (AlCl₃) are highly effective but are often required in stoichiometric amounts because they form a stable complex with the ketone product.[1] This leads to significant waste and complicates product separation.[1]
-
Metal Triflates , such as copper(II) triflate (Cu(OTf)₂), have emerged as more environmentally benign alternatives, demonstrating high catalytic activity in smaller, truly catalytic amounts.[3][9] They are also more tolerant to moisture compared to traditional Lewis acids.[3]
-
Solid Acid Catalysts , particularly zeolites like H-ZSM-5 and H-Beta, offer significant advantages in terms of catalyst recovery and reusability, making them highly suitable for industrial applications and continuous flow processes.[5][10][11] Their performance is closely linked to their acidic properties and pore structure.[6]
Experimental Protocols
Reproducible and detailed methodologies are crucial for the accurate evaluation and comparison of catalyst performance. Below are generalized protocols for key experiments cited in this guide.
Protocol 1: Acylation using a Traditional Lewis Acid (FeCl₃)
This protocol is a generalized procedure for the Friedel-Crafts acylation of anisole with propionyl chloride using iron(III) chloride as the catalyst.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add iron(III) chloride (FeCl₃) and dichloromethane (B109758) (CH₂Cl₂).
-
Addition of Acylating Agent: Add propionyl chloride to the mixture.
-
Addition of Substrate: Slowly add a solution of anisole in dichloromethane dropwise to the reaction mixture.
-
Reaction: Stir the mixture at room temperature until the reaction is complete.
-
Work-up: Quench the reaction by carefully adding ice-cold water. Separate the organic layer, wash it with a 5% aqueous sodium hydroxide (B78521) solution and then with water. Dry the organic layer over anhydrous magnesium sulfate.
-
Product Isolation: Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.
Protocol 2: Acylation using a Metal Triflate in an Ionic Liquid
This protocol describes the acylation of anisole with benzoyl chloride using copper(II) triflate in an ionic liquid, which can facilitate catalyst recycling.[1][2]
-
Catalyst System Preparation: In a reaction vessel, dissolve copper(II) triflate (Cu(OTf)₂) in the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]).
-
Addition of Reactants: Add anisole and benzoyl chloride to the catalytic system.
-
Reaction: Stir the reaction mixture at room temperature for the specified duration.
-
Product Extraction: After the reaction is complete, extract the product with an organic solvent such as diethyl ether. The catalyst remains in the ionic liquid phase and can potentially be reused.
Protocol 3: Acylation using a Solid Acid Catalyst (Zeolite)
This protocol outlines a general procedure for the acylation of anisole using a ZSM-5 zeolite catalyst.[1]
-
Catalyst Activation: Activate the ZSM-5 zeolite catalyst by calcination at a high temperature.
-
Reaction Setup: In a batch glass reactor, add the activated ZSM-5 catalyst, anisole, and the acylating agent (e.g., propionic anhydride).
-
Reaction: Heat and stir the mixture under the specified reaction conditions.
-
Catalyst and Product Separation: After the reaction, the solid catalyst can be recovered by filtration. The liquid product can then be purified by distillation.
Visualizing the Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the general mechanism of Friedel-Crafts acylation and a typical experimental workflow for catalyst comparison.
Caption: General mechanism of Friedel-Crafts acylation.
Caption: Generalized experimental workflow for catalyst comparison.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel–Crafts acylation reactions using metal triflates in ionic liquid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. allstudyjournal.com [allstudyjournal.com]
- 10. eurekaselect.com [eurekaselect.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3,4-Dimethoxybenzoyl Chloride: A Step-by-Step Guide for Laboratory Professionals
The safe handling and disposal of reactive chemical reagents are paramount in a laboratory setting. 3,4-Dimethoxybenzoyl chloride, also known as veratroyl chloride, is a corrosive acyl chloride that requires meticulous disposal procedures to ensure the safety of personnel and environmental compliance. Due to its reactivity, particularly with water, it cannot be disposed of without prior neutralization.[1][2] This guide provides a comprehensive, step-by-step protocol for the safe neutralization and disposal of this compound, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with extreme care in a well-ventilated chemical fume hood.[1][3][4][5] This compound is a solid that causes severe skin burns and eye damage and is harmful if inhaled.[2][5] It reacts violently with water and moisture to release toxic hydrogen chloride gas.[1][2] Always consult the Safety Data Sheet (SDS) before handling.[3][6]
Table 1: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Eye Protection | Tightly fitting chemical safety goggles with side-shields or a face shield.[4] | Protects eyes from splashes and corrosive dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact and chemical burns. |
| Body Protection | Flame-retardant lab coat.[4] | Protects skin and clothing from spills. |
| Respiratory Protection | Use in a chemical fume hood is mandatory. For emergencies or if ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is necessary.[4] | Prevents inhalation of dust and corrosive vapors. |
Step-by-Step Disposal Protocol
The primary method for disposing of this compound is through a controlled neutralization process known as quenching.[7] This procedure converts the reactive acyl chloride into less hazardous compounds before final disposal.
Experimental Protocol: Two-Stage Neutralization
This protocol employs a two-stage method for enhanced safety. First, the acyl chloride is converted to a more stable ester using an alcohol. Second, the ester is saponified with a base to yield a water-soluble carboxylate salt, which can then be safely disposed of according to institutional guidelines.
Materials:
-
This compound waste
-
Isopropanol (B130326) (or Methanol)
-
10% Sodium Hydroxide (B78521) (NaOH) aqueous solution
-
Large beaker (at least 10x the volume of the waste)
-
Stir bar and magnetic stir plate
-
pH paper or pH meter
-
Ice bath
Procedure:
-
Preparation (in a Chemical Fume Hood):
-
Place a large beaker containing a stir bar on a magnetic stir plate within an ice bath.
-
For every 1 gram of this compound waste, slowly add approximately 10-15 mL of isopropanol to the beaker. Begin stirring. This will serve as the quenching agent.[7]
-
-
Stage 1: Esterification (Quenching the Acyl Chloride):
-
Very slowly and in small portions, add the this compound waste to the stirring isopropanol.
-
This reaction is exothermic; maintain the temperature of the solution below 25°C using the ice bath to control the reaction rate.[7] The reaction produces isopropyl 3,4-dimethoxybenzoate and hydrogen chloride (HCl) gas. The fume hood will safely vent the HCl.
-
Continue stirring for at least 30 minutes after the final addition to ensure the reaction is complete.
-
-
Stage 2: Saponification (Neutralization):
-
Once the initial reaction has subsided, slowly add a 10% sodium hydroxide (NaOH) solution to the beaker. This will neutralize the HCl produced and saponify the ester into sodium 3,4-dimethoxybenzoate and isopropanol.
-
Monitor the pH of the solution using pH paper or a calibrated pH meter.[8] Continue adding the base dropwise until the pH is stable between 6.0 and 8.0. The cessation of fizzing indicates that the acidic components have been neutralized.[8][9]
-
-
Final Waste Disposal:
-
The resulting neutralized aqueous solution is now considered non-hazardous in terms of corrosivity. It should be transferred to a properly labeled hazardous waste container.[3][10][11]
-
Dispose of the container through your institution's official hazardous waste collection program.[1][10] Never pour the final solution down the sink unless explicitly permitted by local regulations and your institution's Environmental Health & Safety (EH&S) office.[12]
-
Any contaminated materials (e.g., gloves, weighing paper, empty containers) should also be disposed of as solid hazardous waste. Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be disposed of as regular trash.[10]
-
Table 2: Quantitative Disposal Guidelines
| Parameter | Value/Instruction | Rationale |
| Quenching Agent Ratio | 10-15 mL Isopropanol per 1 g of waste | Ensures a sufficient excess to react with all the acyl chloride. |
| Neutralizing Agent | 10% Sodium Hydroxide (NaOH) Solution | A common laboratory base for effective and controlled neutralization. |
| Target pH | 6.0 - 8.0 | Confirms complete neutralization of acidic byproducts, rendering the waste less corrosive. |
| Maximum Accumulation | 55 gallons (or 1 quart for acutely toxic waste) | Standard limit for hazardous waste in a Satellite Accumulation Area.[11] |
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.[4][13]
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Contain: For small spills, cover the area with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[5] Do not use combustible materials.
-
Neutralize: Cautiously cover the spill area with sodium bicarbonate (baking soda) to neutralize the acidic components.[13]
-
Collect & Dispose: Once the reaction has ceased, carefully sweep the material into a suitable, labeled container for hazardous waste disposal.[2][5]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EH&S department. For large spills (>1 L), evacuate and call emergency services immediately.[13]
Disposal Workflow Visualization
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 4. echemi.com [echemi.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. acs.org [acs.org]
- 7. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 8. laballey.com [laballey.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. vumc.org [vumc.org]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
Personal protective equipment for handling 3,4-Dimethoxybenzoyl chloride
Essential Safety and Handling Guide for 3,4-Dimethoxybenzoyl Chloride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound (Veratroyl chloride) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this chemical.
Chemical Identifier and Physical Properties
| Property | Value | Reference |
| Synonym | Veratroyl chloride | |
| CAS Number | 3535-37-3 | |
| Molecular Formula | (CH₃O)₂C₆H₃COCl | |
| Molecular Weight | 200.62 g/mol | |
| Appearance | Light grey solid | [1] |
| Melting Point | 68 - 73 °C (154.4 - 163.4 °F) | [1] |
| Hazard Class | 8 (Corrosive) | |
| Signal Word | Danger | |
| Hazard Statements | H314: Causes severe skin burns and eye damage |
Hazard Summary
This compound is a corrosive solid that reacts violently with water, liberating toxic hydrogen chloride gas.[1][2] It is harmful if swallowed, inhaled, or in contact with skin.[2] Due to its reactivity with moisture, it must be handled under inert, dry conditions.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory to prevent exposure. The following equipment must be worn at all times when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields, or a full-face shield.[3][4] | Protects against splashes and corrosive dust that can cause severe eye damage.[3] |
| Skin Protection | - Gloves: Thick nitrile or butyl rubber gloves. - Clothing: Flame-retardant and chemical-resistant lab coat or apron. - Footwear: Closed-toe shoes, preferably chemical-resistant boots.[3][5] | Provides a barrier against skin contact, which can cause severe burns.[3] |
| Respiratory Protection | A NIOSH-approved N95 dust mask for handling the solid. If aerosols are generated or in case of poor ventilation, a full-face respirator with appropriate cartridges is required.[3][4] | Prevents inhalation of harmful dust and vapors.[4] |
Operational Plan: Step-by-Step Handling Protocol
All operations must be conducted in a certified chemical fume hood to ensure proper ventilation.[2][3]
1. Preparation and Pre-Handling Check:
- Ensure the chemical fume hood is operational and the sash is at the appropriate height.
- Gather all necessary equipment (glassware, spatulas, reagents) and ensure they are completely dry.
- Designate a specific area within the fume hood for the handling of this compound.
- Have spill control materials (e.g., dry sand, sodium bicarbonate) and an appropriate fire extinguisher (dry chemical or carbon dioxide) readily available.[1]
2. Handling the Compound:
- Work under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.[1]
- Carefully open the container. Avoid creating dust.[3]
- Use a clean, dry spatula to transfer the desired amount of the solid.
- Keep the container tightly closed when not in use.[1]
- Avoid contact with incompatible materials such as strong oxidizing agents, strong bases, and water.[1]
3. Post-Handling:
- Thoroughly decontaminate any equipment that has come into contact with the chemical.
- Wash hands and any exposed skin thoroughly with soap and water after handling.[1]
- Clean the work area within the fume hood.
Emergency and First-Aid Procedures
In case of any exposure, immediate action is critical.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1] |
Disposal Plan
Proper disposal is crucial to ensure laboratory and environmental safety. This compound must be treated as hazardous waste.[6]
1. Quenching Protocol (Neutralization):
- Never dispose of active this compound directly. It must first be "quenched" (safely reacted to a less reactive form).[6]
- This procedure must be performed in a chemical fume hood.[6]
- Slowly and carefully add the this compound to a stirred, cold (ice bath) solution of isopropanol (B130326) or another secondary alcohol. This will convert the reactive acyl chloride to a less reactive ester.
- After the reaction is complete, the resulting solution can be neutralized. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic components.
- Check the pH to ensure it is between 5.5 and 9.5 before proceeding.[7]
2. Waste Collection and Disposal:
- The quenched and neutralized solution must be collected in a clearly labeled hazardous waste container.[6]
- Do not pour the quenched solution down the drain.[6]
- Contaminated materials (e.g., gloves, paper towels, spatulas) should be collected in a separate, clearly labeled solid hazardous waste container.
- Arrange for pickup and disposal by your institution's Environmental Health & Safety (EH&S) department.[1][6]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. echemi.com [echemi.com]
- 4. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. benchchem.com [benchchem.com]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
